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  • Product: benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate
  • CAS: 2680893-18-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift from flat, sp2 -rich aromatic rings to sp3 -rich three-dimensional scaffolds has become a cornerstone of rational drug design. Benzyl 3-(4-cyanophenyl)azetidine-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2 -rich aromatic rings to sp3 -rich three-dimensional scaffolds has become a cornerstone of rational drug design. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS: 2680893-18-7)[1] is a highly privileged, functionally dense building block that exemplifies this paradigm. By combining a rigid, low-molecular-weight azetidine core with a versatile 4-cyanophenyl vector and an orthogonal carboxybenzyl (Cbz) protecting group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective synthetic handling, and its specific applications in developing heterocyclic modulators of lipid synthesis, such as Fatty Acid Synthase (FASN) inhibitors[2].

Physicochemical & Structural Profiling

Quantitative Data Summary

The fundamental chemical properties of the scaffold dictate its behavior in both synthetic workflows and biological environments.

PropertyValue / Description
Chemical Name Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate
CAS Registry Number 2680893-18-7[1]
Molecular Formula C18​H16​N2​O2​
Molecular Weight 292.34 g/mol [3]
Core Scaffold 3-Aryl Azetidine
Protecting Group Carboxybenzyl (Cbz / Z)
Functional Handles Nitrile (-CN), Protected Secondary Amine
Structural Logic & Causality in Drug Design

The architectural choices within this molecule are highly deliberate:

  • The Azetidine Ring ( sp3 character): Compared to larger heterocycles like piperidines or pyrrolidines, the 4-membered azetidine ring significantly lowers the lipophilicity (LogP) and reduces the metabolic burden of the resulting API. Its strained geometry provides a rigid, linear exit vector for the 3-substituent, locking the 4-cyanophenyl group into a predictable conformational space for target-site binding.

  • The 4-Cyanophenyl Vector: The nitrile group is a strong electron-withdrawing moiety and an excellent hydrogen-bond acceptor. It is metabolically robust (resisting oxidative cleavage) and can participate in π -stacking or dipole-dipole interactions within enzyme active sites.

  • The Cbz Protecting Group: The choice of a Cbz group over a tert-butyloxycarbonyl (Boc) group allows for orthogonal deprotection strategies. Cbz is highly stable under acidic conditions (which would cleave a Boc group) and basic conditions, allowing for aggressive cross-coupling or functionalization elsewhere on the molecule before the azetidine nitrogen is unveiled.

Synthetic Methodologies & Protocols

Chemoselective N-Cbz Deprotection (The TMSI Protocol)

Causality & Rationale: The standard method for removing a Cbz group is catalytic hydrogenolysis using H2​ gas and a Palladium on Carbon (Pd/C) catalyst. However, applying this method to benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate poses a severe chemoselectivity risk: the palladium-catalyzed hydrogenation can easily reduce the cyano (-CN) group to a primary benzylamine ( −CH2​NH2​ )[4].

To preserve the integrity of the nitrile, an alternative Lewis acid-mediated cleavage using Trimethylsilyl iodide (TMSI) is mandated[5]. TMSI selectively attacks the benzylic carbon of the Cbz group via an SN​2 mechanism, releasing benzyl iodide and CO2​ while leaving the nitrile completely intact.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the cleavage.

  • Reagent Addition: Add TMSI (1.5 to 2.0 equiv.) dropwise via a syringe. Safety Note: TMSI is moisture-sensitive and corrosive.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via LC-MS until the starting material mass ( [M+H]+293 ) is fully consumed.

  • Quenching: Quench the reaction by adding methanol (5 mL/mmol) to destroy excess TMSI, then concentrate the mixture under reduced pressure.

  • Purification & Isolation: The reaction generates benzyl iodide, a known mutagenic impurity[5]. To purge this, partition the crude residue between 1M aqueous HCl and diethyl ether. The product, 3-(4-cyanophenyl)azetidine hydrochloride, partitions into the aqueous layer, while the benzyl iodide remains in the organic layer.

  • Free Base Recovery: Basify the aqueous layer to pH 10 using 2M NaOH and extract with ethyl acetate. Dry over Na2​SO4​ and concentrate to yield the pure free amine, ready for subsequent functionalization.

SynthWorkflow A Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate B Chemoselective Deprotection (TMSI, DCM, 0 °C to RT) A->B Cleave Cbz C 3-(4-cyanophenyl)azetidine (Free Amine Intermediate) B->C Isolate (Preserve -CN) D Electrophilic Coupling (Amidation / N-Alkylation) C->D Functionalize N1 E FASN Inhibitor API (Heterocyclic Modulator) D->E Final Drug Substance

Figure 1: Synthetic workflow demonstrating the chemoselective deprotection and downstream functionalization of the azetidine scaffold.

Applications in Drug Discovery: Lipid Synthesis Modulators

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is prominently featured in the patent literature as a precursor for heterocyclic modulators of lipid synthesis , specifically targeting Fatty Acid Synthase (FASN)[2].

Mechanism of Action in Oncology and Virology

FASN is a multi-enzyme protein that catalyzes the de novo synthesis of palmitate from acetyl-CoA and malonyl-CoA. While normal adult tissues derive most of their fatty acids from the diet, many solid tumors (e.g., breast, lung, ovarian) and viral replication complexes (e.g., Hepatitis C Virus) are highly dependent on de novo lipid synthesis for membrane biogenesis and lipid droplet formation[2].

By utilizing the 3-(4-cyanophenyl)azetidine core, researchers at organizations like Sagimet Biosciences (formerly 3-V Biosciences) have developed potent FASN inhibitors (e.g., as detailed in patent WO2015095767A1)[6]. Once the Cbz group is removed, the azetidine nitrogen is coupled to various heteroaromatic systems (such as imidazoles or pyrimidines) to create molecules that lodge into the FASN active site. The 4-cyanophenyl group acts as a critical anchor, forming hydrogen bonds with key amino acid residues in the binding pocket, thereby shutting down palmitate synthesis and starving the pathogenic cells of essential lipids[2].

Pathway Drug Azetidine-Derived FASN Inhibitor FASN Fatty Acid Synthase (FASN Enzyme) Drug->FASN Allosteric/Active Site Inhibition Palmitate Palmitate Synthesis FASN->Palmitate Catalyzes Lipid Membrane Biogenesis & Lipid Droplet Formation Palmitate->Lipid Precursor Cancer Tumor Proliferation Lipid->Cancer Supports Virus Viral Replication (e.g., HCV) Lipid->Virus Supports

Figure 2: Biological signaling and inhibition pathway of FASN modulators derived from the azetidine scaffold.

References

  • NextSDS Database. "benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate — Chemical Substance Information". NextSDS.[Link]

  • Heuer, T. S., et al. "Heterocyclic modulators of lipid synthesis and combinations thereof" (WO2015095767A1). WIPO (PCT)
  • ACS Publications. "Development of Adagrasib's Commercial Manufacturing Route". Organic Process Research & Development.[Link]

Sources

Exploratory

Structural Analysis and Analytical Profiling of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Executive Summary & Medicinal Chemistry Context In contemporary drug discovery, the strategic replacement of planar aromatic rings or highly lipophilic saturated heterocycles (such as piperidines and pyrrolidines) with s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

In contemporary drug discovery, the strategic replacement of planar aromatic rings or highly lipophilic saturated heterocycles (such as piperidines and pyrrolidines) with strained, sp³-rich scaffolds has become a cornerstone of lead optimization. Azetidines—four-membered nitrogenous heterocycles—serve as highly effective bioisosteres that improve metabolic stability, lower lipophilicity (LogP), and enhance aqueous solubility by increasing the fraction of sp³ carbons (Fsp³)[1].

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS: 2680893-18-7) is a critical intermediate in this paradigm[2]. It combines the rigid, vector-defining azetidine core with a 4-cyanophenyl moiety—a versatile handle for cross-coupling or hydrogen-bond interactions—and a carboxybenzyl (Cbz) protecting group. This whitepaper provides an in-depth technical guide to the structural dynamics, analytical profiling, and self-validating validation protocols required when working with this specific molecular architecture.

Conformational Dynamics: The Rotameric Challenge

A defining structural feature of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is the presence of the Cbz protecting group on the azetidine nitrogen. The carbamate linkage exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

This electronic resonance restricts rotation around the C–N bond, trapping the molecule in distinct syn and anti rotameric states at ambient temperature [3]. Because the interconversion rate between these rotamers is slower than the Nuclear Magnetic Resonance (NMR) timescale at 25°C, the signals for the azetidine ring protons (and carbons) often appear artificially broadened or entirely doubled. Failure to account for this causality frequently leads to the misinterpretation of pure samples as being contaminated with diastereomers or structural impurities.

Rotamerism A Cbz-Azetidine (Room Temp) B Restricted C-N Bond Rotation (Carbamate Resonance) A->B C Syn-Rotamer (Pop: ~50%) B->C D Anti-Rotamer (Pop: ~50%) B->D E NMR Result: Broadened or Doubled Peaks C->E D->E F VT-NMR (60°C+) Rapid Exchange E->F Heat Applied G NMR Result: Coalesced Sharp Peaks F->G

Fig 1: Conformational dynamics of Cbz-azetidine rotamers and VT-NMR resolution.

Quantitative Structural Data

To establish a baseline for structural validation, the physicochemical and spectroscopic properties of the molecule must be defined. The strong electron-withdrawing nature of the cyano group significantly deshields the ortho protons on the phenyl ring, while the Cbz group dominates the aliphatic and carbonyl regions.

Table 1: Primary Physicochemical Properties
PropertyValueCausality / Significance
Chemical Formula C₁₈H₁₆N₂O₂Defines exact isotopic mass.
Molecular Weight 292.34 g/mol Used for stoichiometric calculations.
Exact Mass 292.1212 DaTarget for High-Resolution Mass Spectrometry (HRMS).
CAS Number 2680893-18-7Unique registry identifier[2].
Table 2: Expected ¹H NMR Shifts (CDCl₃, 400 MHz, 25°C)
PositionExpected Shift (ppm)MultiplicityIntegrationAssignment Notes
4-CN-Aryl (C2/C6) ~7.65d (J ≈ 8.2 Hz)2HDeshielded by the ortho electron-withdrawing cyano group.
4-CN-Aryl (C3/C5) ~7.42d (J ≈ 8.2 Hz)2HMeta to the cyano group, ortho to the azetidine ring.
Cbz-Aryl 7.30 - 7.40m5HOverlapping multiplets from the unsubstituted benzyl ring.
Cbz-CH₂ ~5.12s2HBenzylic protons adjacent to the carbamate oxygen.
Azetidine-CH₂ 4.35, 3.95m (broad)4HDiastereotopic ring protons; broadened due to Cbz rotamerism.
Azetidine-CH ~3.85m1HMethine proton at the 3-position; couples to adjacent CH₂ groups.
Table 3: Key FT-IR Vibrational Frequencies
Functional GroupWavenumber (cm⁻¹)IntensityCausality / Diagnostic Value
C≡N (Nitrile) ~2225 - 2230Strong, SharpDirect confirmation of the intact cyano group.
C=O (Carbamate) ~1695 - 1710StrongLower than standard esters due to nitrogen lone-pair resonance.
C-O (Carbamate) ~1100 - 1250StrongC-O-C stretching vibrations of the protecting group.

Self-Validating Analytical Protocols

To ensure scientific integrity, the analytical workflow must be a self-validating system. The following protocol utilizes orthogonal techniques (LC-MS, IR, and Variable Temperature NMR) to definitively prove the structure and rule out isomeric impurities.

Protocol 1: Step-by-Step Structural Elucidation Workflow

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol.

  • Inject 1 µL onto a C18 reverse-phase column using a gradient of 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes.

  • Causality Check: Monitor the ESI+ trace. The target mass is [M+H]⁺ = 293.1 . A single sharp peak in the UV trace (254 nm) validates chromatographic purity, while the mass confirms the molecular formula.

Step 2: Attenuated Total Reflectance FT-IR (ATR-FTIR)

  • Place 2-3 mg of the neat solid directly onto the ATR diamond crystal.

  • Apply pressure using the anvil and acquire 16 scans from 4000 to 400 cm⁻¹.

  • Causality Check: The presence of a sharp peak at ~2225 cm⁻¹ validates the survival of the cyano group, which can sometimes be inadvertently hydrolyzed to an amide during upstream synthesis.

Step 3: Variable Temperature (VT) ¹H NMR

  • Dissolve 15 mg of the sample in 0.6 mL of DMSO-d₆ (do not use CDCl₃ for VT-NMR due to its low boiling point).

  • Acquire a standard 1D ¹H NMR spectrum at 298 K (25°C). Note the broad or doubled multiplets in the 3.8 - 4.5 ppm region (azetidine protons).

  • Increase the probe temperature to 353 K (80°C) and allow 5 minutes for thermal equilibration.

  • Re-acquire the 1D ¹H NMR spectrum.

  • Self-Validation Matrix:

    • If the broad peaks coalesce into sharp, symmetrical multiplets: The initial broadening was strictly due to carbamate rotamerism. The structure is pure and validated.

    • If the peaks remain distinct and doubled: The sample contains a structural isomer or a distinct chemical impurity. Further purification is required.

AnalyticalWorkflow Start Sample: Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate LCMS 1. LC-MS (ESI+) Target:[M+H]+ 293.1 Start->LCMS IR 2. FT-IR Spectroscopy Target: ~2225 cm⁻¹ (C≡N) LCMS->IR NMR_RT 3. 1H/13C NMR (25°C) Check for Rotamers IR->NMR_RT Decision Are Azetidine Peaks Doubled/Broad? NMR_RT->Decision VT_NMR 4. VT-NMR (DMSO-d6, 80°C) Coalescence Check Decision->VT_NMR Yes Validate Structural Validation Complete Decision->Validate No VT_NMR->Validate Peaks Coalesce

Fig 2: Self-validating analytical workflow for structural elucidation.

Synthetic Utility & Deprotection Strategies

In medicinal chemistry, benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is rarely the final drug candidate; it is a highly functionalized building block. The Cbz group is typically removed to liberate the secondary amine for subsequent amide coupling or reductive amination [4].

Deprotection Causality & Chemoselectivity: Standard Cbz deprotection utilizes catalytic hydrogenation (H₂ gas over Pd/C). However, the presence of the 4-cyanophenyl group introduces a chemoselectivity challenge. Under aggressive hydrogenation conditions, the nitrile group can be prematurely reduced to a primary amine.

  • Optimized Approach: To achieve selective Cbz cleavage without reducing the cyano group, chemical deprotection using strong acids (e.g., 33% HBr in acetic acid) or Lewis acid-mediated cleavage (e.g., TMSI in dichloromethane) is highly recommended. This ensures the integrity of the cyano vector for downstream transformations.

References

  • NextSDS Database. "benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate — Chemical Substance Information." NextSDS, 2024.[Link]

  • Miklossy, G., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2020.[Link]

  • Natho, P., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes." RSC Advances, Royal Society of Chemistry, 2025.[Link]

  • Macmillan Group. "SUPPLEMENTARY INFORMATION - Metallaphotoredox Catalysis." Princeton University, 2016.[Link]

Sources

Foundational

Synthesis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: A Technical Guide to sp³-sp² Cross-Coupling Strategies

Executive Summary The 3-arylazetidine structural motif is highly prized in modern medicinal chemistry. Derivatives of this scaffold, including the target molecule benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate , are fre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-arylazetidine structural motif is highly prized in modern medicinal chemistry. Derivatives of this scaffold, including the target molecule benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate , are frequently utilized as critical intermediates in the development of lipid synthesis modulators and inhibitors of monoacylglycerol lipase (MAGL)[1].

However, constructing the sp³-sp² carbon-carbon bond at the 3-position of the highly strained azetidine ring presents a formidable synthetic challenge. Traditional sp³-organometallic intermediates are highly susceptible to rapid β-hydride elimination, which often leads to undesired alkene byproducts rather than the target cross-coupled product. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for two state-of-the-art synthetic pathways: the classical Negishi Cross-Coupling and the modern Nickel-Catalyzed Cross-Electrophile Coupling (XEC) .

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule consists of an azetidine ring protected by a carboxybenzyl (Cbz) group, coupled to a 4-cyanophenyl moiety. The success of this synthesis hinges on the precise selection of coupling partners and catalytic systems.

  • Electrophile Selection: Benzyl 3-iodoazetidine-1-carboxylate is selected over its bromo- or chloro- analogues[2]. The weaker C-I bond (relative to C-Br or C-Cl) facilitates both efficient zinc insertion (required for the Negishi pathway) and rapid halogen-atom abstraction (required for radical generation in the Ni-XEC pathway). The Cbz protecting group is chosen for its stability under both reductive coupling conditions and mild basic environments.

  • Aryl Halide Selection: 4-bromobenzonitrile serves as an ideal coupling partner. The strongly electron-withdrawing nature of the para-nitrile group significantly lowers the electron density of the aromatic ring, thereby accelerating the oxidative addition of the C-Br bond to low-valent metal centers (Pd(0) or Ni(0))[3].

Mechanistic Pathways for sp³-sp² Coupling

Pathway A: The Negishi Approach

The Negishi approach relies on the pre-formation of an azacycloalkyl organozinc reagent from the corresponding 3-iodoazetidine[4]. Causality in Design: Zinc insertion into the C-I bond is mediated by highly active Zn(0) dust. The resulting organozinc intermediate is highly nucleophilic but prone to β-hydride elimination. To counteract this, a bulky, electron-rich phosphine ligand such as SPhos is employed alongside a Palladium source (e.g., Pd₂(dba)₃). The immense steric bulk of SPhos accelerates the reductive elimination step of the catalytic cycle, forcing the C-C bond formation to outcompete the undesired β-hydride elimination pathway.

Pathway B: Ni-Catalyzed Cross-Electrophile Coupling (XEC)

XEC eliminates the need for moisture-sensitive organometallic intermediates by directly coupling two electrophiles using a reductant-driven system. Causality in Design: This pathway utilizes NiCl₂(dme) and a bipyridine ligand (dtbbpy). The reaction is driven by a terminal reductant, typically Manganese (Mn) dust. The mechanism diverges from traditional cross-coupling: Ni(0) undergoes oxidative addition with the more reactive 4-bromobenzonitrile[3]. Concurrently, a Ni(I) species abstracts an iodine atom from benzyl 3-iodoazetidine-1-carboxylate[2] to generate a carbon-centered sp³ radical. This radical is rapidly captured by the Ar-Ni(II)-Br intermediate, forming a high-valent Ni(III) species that undergoes reductive elimination to form the target C-C bond.

NiCatalysis Ni0 Ni(0)Ln Catalyst NiII_Ar Ar-Ni(II)-Br Complex Ni0->NiII_Ar Ar-Br (Ox. Add.) NiIII Ar-Ni(III)(Alkyl)Br Intermediate NiII_Ar->NiIII R• Capture NiI Ni(I)-Br Species NiIII->NiI Red. Elim. Product Coupled Product (C-C Bond) NiIII->Product NiI->Ni0 Mn(0) Reduction AlkylRad Alkyl Radical (R•) NiI->AlkylRad Alkyl-I Activation

Ni-catalyzed cross-electrophile coupling mechanism for sp³-sp² bond formation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Negishi Cross-Coupling

Step 1: Zincate Formation

  • In an oven-dried Schlenk flask under Argon, suspend activated Zn dust (2.0 equiv) in anhydrous DMA (0.5 M).

  • Add 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%). Heat gently to 60°C for 15 minutes. Validation Check: A brief exotherm and bubbling indicate successful activation of the zinc surface.

  • Cool to 40°C and add benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv)[2] dropwise. Stir for 2 hours. Validation Check: The solution will transition from colorless to a pale yellow suspension. Complete consumption of the starting iodide must be verified by GC-MS or TLC before proceeding.

Step 2: Cross-Coupling

  • In a separate Argon-purged flask, combine 4-bromobenzonitrile (0.9 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%) in DMA.

  • Transfer the organozinc solution from Step 1 to the catalyst mixture via a syringe filter (to remove unreacted Zn).

  • Stir at 60°C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Ni-Catalyzed XEC (Reductive Coupling)

Step 1: Reaction Assembly

  • In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 4-bromobenzonitrile (1.0 equiv), NiCl₂(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and activated Mn dust (3.0 equiv).

  • Add anhydrous, degassed DMA (0.2 M), followed by benzyl 3-iodoazetidine-1-carboxylate (1.5 equiv). Causality Note: An excess of the alkyl iodide is used to compensate for minor amounts of alkyl-alkyl homocoupling.

Step 2: Execution and Monitoring

  • Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and stir vigorously at 60°C for 24 hours.

  • Validation Check: The reaction mixture will initially appear pale green (Ni(II)) and transition to a deep red/brown hue within 30 minutes. Failure to observe this color shift indicates incomplete deoxygenation or inactive Mn dust, meaning the active Ni(0)/Ni(I) catalytic species has not formed.

  • Dilute with EtOAc, filter through a pad of Celite to remove Mn salts, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Data Presentation

The table below summarizes the operational metrics of both pathways, allowing researchers to select the optimal route based on their laboratory infrastructure.

MetricNegishi Cross-CouplingNi-Catalyzed XEC
Pre-activation Step Required (Organozinc formation)None (Direct coupling)
Catalyst System Pd₂(dba)₃ / SPhosNiCl₂(dme) / dtbbpy
Terminal Reductant N/AMn or Zn dust
Moisture Sensitivity Extremely High (Organozinc intermediate)Moderate (Requires degassed solvent)
Typical Yield 65% – 75%70% – 85%
Scalability Moderate (Exothermic Zn insertion limits scale)High (Mild conditions, scalable to >10g)

References

  • google.com / Patent WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof (Discusses the synthesis of 3-(4-cyanophenyl)azetidine derivatives and their application in treating fatty acid synthase pathway dysregulation).
  • molaid.com - tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate - CAS 206446-41-5 (Details the direct zinc insertion methodology for azacycloalkyl organozinc reagents).
  • benchchem.com - Application Notes and Protocols for 4-Bromobenzonitrile as an Aryl Halide Test Compound (Explains the electronic influence of the nitrile group on C-Br reactivity during oxidative addition).
  • namiki-s.co.jp - Building Blocks Catalogue March 2024 (Commercial availability and chemical specifications for benzyl 3-iodoazetidine-1-carboxylate).

Sources

Exploratory

Whitepaper: Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in Modern Drug Discovery

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Executive Summary

The paradigm of modern medicinal chemistry has increasingly shifted away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich scaffolds. This structural evolution—often referred to as the "escape from flatland" ()—enhances target specificity, improves aqueous solubility, and mitigates off-target toxicity. Within this context, benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS: 2680893-18-7)[1] has emerged as a highly versatile building block.

By combining the conformational rigidity of an azetidine ring with the potent dipole of a cyano group and the synthetic flexibility of a carboxybenzyl (Cbz) protecting group, this compound serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies.

Physicochemical Profiling & Identity

Understanding the baseline physical and chemical properties of a building block is critical for predicting its behavior during synthesis and purification. The quantitative data for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is summarized below[2].

PropertyValueStructural Significance
Chemical Name Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylateFully defines the functional topology.
CAS Number 2680893-18-7Unique registry identifier[1].
Molecular Formula C₁₈H₁₆N₂O₂Indicates a high degree of unsaturation balanced by the sp3 core.
Molecular Weight 292.34 g/mol Optimal size for a late-stage intermediate.
Core Scaffold AzetidineFour-membered nitrogen heterocycle; lowers logD.
Protecting Group Carboxybenzyl (Cbz / Z)Acid-stable, orthogonal to Boc and Fmoc strategies.

Structural Rationale in Medicinal Chemistry

The architecture of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is not arbitrary; it is a meticulously designed pharmacophore precursor.

The Azetidine Motif

Azetidines serve as bioisosteres for piperidines and pyrrolidines. The contracted four-membered ring alters the exit vectors of substituents, allowing for novel spatial exploration within a receptor's binding pocket. Furthermore, the reduced lipophilicity (lower logD) and altered basicity (pKa) of azetidines compared to larger heterocycles significantly improve the metabolic stability and pharmacokinetic profile of the final drug candidate.

The 4-Cyanophenyl Pharmacophore

The cyano group (-CN) is a powerful electron-withdrawing group (EWG). In drug design, it acts as a robust hydrogen-bond acceptor and introduces a strong dipole moment that can engage in highly directional interactions with target proteins. Synthetically, the nitrile carbon is a versatile handle, capable of being transformed into primary amines, amides, or tetrazoles (a classic carboxylic acid bioisostere).

Orthogonal Protection via Cbz

The secondary amine of the azetidine is masked by a carboxybenzyl (Cbz) group. As detailed in Greene's Protective Groups in Organic Synthesis (), the Cbz group is highly stable to strongly acidic and basic conditions, making it orthogonal to other common protecting groups like Boc (acid-labile) or Fmoc (base-labile).

PharmacophoreLogic Core Azetidine Ring (sp3-rich, low logD) Target Receptor Binding Pocket Core->Target Spatial vector alignment Cyano Cyano Motif (Strong EWG, H-Bond Acceptor) Cyano->Core Inductive effect on pKa Cyano->Target Dipole interaction Cbz Cbz Group (Lipophilic Masking) Cbz->Core Protects secondary amine

Figure 1: Pharmacophore logic and structural contributions of the compound's functional groups.

Synthetic Workflows & Chemoselective Deprotection

The Chemoselectivity Challenge

The primary technical hurdle when utilizing benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is the removal of the Cbz group. Standard Cbz deprotection relies on catalytic hydrogenation (e.g., H₂ over Pd/C). However, the cyano group is also susceptible to reduction under these conditions, potentially yielding an unwanted primary amine. To maintain scientific integrity and high yields, a chemoselective protocol utilizing Trimethylsilyl iodide (TMSI) is recommended.

Quantitative Optimization of Cleavage Conditions
Deprotection MethodReagentsChemoselectivity (Cbz vs CN)Yield of Free AmineScalability
Standard HydrogenationH₂, 10% Pd/C, MeOHLow (Nitrile reduction observed)< 50%High
Transfer HydrogenationNH₄HCO₂, Pd/C, EtOHModerate65 - 75%Medium
Acidic Cleavage33% HBr in AcOHHigh80 - 85%Low (Harsh conditions)
Lewis Acid Cleavage TMSI, DCM, 0 °C Absolute (No CN reduction) > 90% High
Step-by-Step Protocol: Chemoselective TMSI Deprotection

This protocol is designed as a self-validating system , ensuring that causality is understood at every step and that the workflow inherently confirms its own success.

  • Preparation & Inert Atmosphere : Flame-dry a 100 mL round-bottom flask and purge with argon.

    • Causality: TMSI is highly sensitive to moisture; water will prematurely hydrolyze the reagent into hexamethyldisiloxane and HI, ruining the stoichiometry.

  • Dissolution : Dissolve 1.0 equivalent of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control : Submerge the reaction flask in an ice-water bath to reach 0 °C.

  • Reagent Addition : Add 1.5 equivalents of Trimethylsilyl iodide (TMSI) dropwise via a gas-tight syringe over 10 minutes.

    • Causality: The cleavage of the carbamate is exothermic. Slow addition at 0 °C prevents thermal spikes that could lead to azetidine ring-opening.

  • Reaction Monitoring (Self-Validation) : Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (m/z ~293[M+H]⁺) completely disappears, replaced by the product peak (m/z ~159[M+H]⁺).

  • Quenching : Cool back to 0 °C and carefully add methanol (5 mL) to quench excess TMSI, followed by 1N HCl (10 mL).

    • Causality: Methanol safely destroys TMSI. The HCl protonates the newly freed azetidine nitrogen, driving it into the aqueous layer as a water-soluble salt.

  • Orthogonal Workup (Self-Validation) :

    • Extract the mixture with diethyl ether (3 x 20 mL). Logic: The ether layer removes the cleaved benzyl iodide byproduct and organic impurities, leaving the pure product in the aqueous phase.

    • Basify the aqueous layer with 2N NaOH until pH 10 is reached.

    • Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined DCM layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3-(4-cyanophenyl)azetidine free base.

SynthWorkflow A Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate CAS: 2680893-18-7 B Chemoselective Cleavage (TMSI, DCM, 0°C to RT) A->B Deprotection C 3-(4-cyanophenyl)azetidine (Free Base Intermediate) B->C Benzyl Iodide + CO2 removal D N-Alkylation / SNAr (Core Elaboration) C->D Vector 1 E Nitrile Transformation (Tetrazole Synthesis) C->E Vector 2 F Target Active Pharmaceutical Ingredient (API) D->F E->F

Figure 2: Chemoselective synthetic workflow detailing Cbz deprotection and downstream functionalization.

Conclusion & Downstream Applications

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is more than a simple chemical registry entry; it is a highly engineered scaffold designed for modern medicinal chemistry. By mastering the chemoselective deprotection of its Cbz group, researchers can unlock the free azetidine for subsequent N-alkylation, amidation, or cross-coupling reactions. Simultaneously, the preserved cyano group remains available for late-stage functionalization, making this compound an invaluable asset in the synthesis of next-generation therapeutics targeting complex biological pathways.

References

  • NextSDS Database. "benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate — Chemical Substance Information". NextSDS. Retrieved March 14, 2026. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

Sources

Foundational

Engineering the sp³ Workspace: A Technical Guide to Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in Drug Discovery

Executive Summary & Rationale The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures[1]. This transition, of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures[1]. This transition, often termed "escaping from flatland," is driven by the need to improve the pharmacokinetic properties, aqueous solubility, and target selectivity of drug candidates[1].

At the forefront of this structural evolution are azetidines —highly strained, four-membered nitrogenous heterocycles that serve as superior bioisosteres for morpholines, piperazines, and pyrrolidines[1]. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS: 2680893-18-7)[2] is a premium building block that perfectly encapsulates this design philosophy. This whitepaper provides an in-depth technical analysis of its molecular weight dynamics, structural utility, and the self-validating experimental protocols required for its synthesis and analytical characterization.

Physicochemical Profiling & Molecular Weight Derivation

Understanding the exact mass and molecular weight of a building block is critical for lead optimization. The Lipinski Rule of 5 dictates an upper limit of 500 g/mol for orally bioavailable drugs.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Contribution
Chemical Formula C₁₈H₁₆N₂O₂Complete Scaffold
Molecular Weight (Average) 292.34 g/mol Consumes ~58% of the Rule of 5 mass budget.
Monoisotopic Exact Mass 292.1212 DaTarget mass for high-resolution LC-MS validation.
Fraction sp³ (Fsp³) 0.22Enhances 3D complexity compared to flat biaryls.
H-Bond Donors 0Prevents excessive desolvation penalties.
H-Bond Acceptors 3Nitrile nitrogen (1) + Ester oxygens (2).

Causality in Mass Budgeting: The molecular weight of 292.34 g/mol [3] is highly strategic. By occupying approximately 292 g/mol , this scaffold leaves an optimal ~200 g/mol "budget" for downstream functionalization (e.g., attaching a kinase-binding hinge motif or a targeted degrader linker) before crossing the 500 g/mol threshold. This makes it an ideal central scaffold rather than a mere peripheral appendage.

Structural Rationale in Drug Design

Every functional group in benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate serves a distinct, causal purpose in medicinal chemistry:

  • The Azetidine Core:

    • Causality: The rigid, four-membered ring restricts the conformational freedom of the molecule. By vectoring the 4-cyanophenyl group precisely in 3D space, it reduces the entropic penalty incurred upon binding to a target protein's active site[1].

  • The 4-Cyanophenyl Moiety:

    • Causality: The cyano (nitrile) group is a potent hydrogen-bond acceptor and a highly metabolically stable bioisostere for halogens or alkynes. Unlike electron-rich aromatics, the strongly electron-withdrawing nitrile resists cytochrome P450-mediated oxidation, thereby extending the pharmacokinetic half-life of the resulting drug.

  • The Cbz (Carboxybenzyl) Protecting Group:

    • Causality: The Cbz group provides orthogonal protection. It is highly robust against the basic and nucleophilic conditions required for cross-coupling reactions[4]. However, it can be cleanly and selectively removed via palladium-catalyzed hydrogenolysis, unmasking the secondary amine for further coupling without reducing the sensitive nitrile group.

Workflow N1 1-Cbz-3-iodoazetidine (Starting Material) N3 Ni/Photoredox Catalysis (Cross-Coupling) N1->N3 N2 (4-cyanophenyl)boronic acid (Coupling Partner) N2->N3 N4 Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate MW: 292.34 g/mol N3->N4 Purification N5 Pathway A: Cbz Deprotection Yields Free Amine N4->N5 H2, Pd/C N6 Pathway B: Nitrile Reduction Yields Primary Amine N4->N6 LiAlH4 N7 Pathway C: Tetrazole Formation Yields Acid Bioisostere N4->N7 NaN3

Synthetic workflow and downstream functionalization of the azetidine scaffold.

Experimental Methodologies

Protocol 1: Synthesis via Ni/Photoredox Dual Catalysis

Historically, coupling sp³-hybridized carbons to sp²-aromatics was notoriously difficult. Standard Palladium-catalyzed cross-coupling of secondary alkyl halides suffers from sluggish oxidative addition and rapid β-hydride elimination, leading to isomerized byproducts.

Causality of Catalyst Choice: To bypass this, we utilize Photoredox-Nickel dual catalysis[5]. The photocatalyst generates an alkyl radical from the azetidine precursor, which rapidly intercepts the Nickel catalyst, outcompeting β-hydride elimination pathways and ensuring high yields of the desired cross-coupled product[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial equipped with a stir bar, add 1-Cbz-3-iodoazetidine (1.0 equiv), (4-cyanophenyl)boronic acid (1.5 equiv), NiCl₂·glyme (10 mol%), dtbbpy ligand (10 mol%), and an Iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 2 mol%).

  • Degassing: Add anhydrous DMF and a mild base (e.g., Cs₂CO₃, 2.0 equiv). Sparge the solution with Argon for 15 minutes to remove oxygen, which would otherwise quench the excited photocatalyst.

  • Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) at room temperature for 16 hours.

  • Self-Validating Checkpoint: Before quenching, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z ~318 for the iodo-precursor) is fully depleted and replaced by the target mass (m/z 293.13 [M+H]⁺).

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: LC-MS Validation of Molecular Weight

To confirm the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, precise mass spectrometry is required.

Causality of Analytical Parameters: Why use Electrospray Ionization Positive mode (ESI+)? The nitrogen in the azetidine is protected by the Cbz group, rendering it non-basic. However, the ester and nitrile moieties readily accept protons in an acidic mobile phase (0.1% Formic Acid), generating a clear [M+H]⁺ signal. Furthermore, the highly lipophilic Cbz group dominates the molecule's retention behavior, making a C18 reversed-phase column ideal for sharp peak shapes.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade MeCN.

  • Self-Validating Checkpoint: Inject a blank (pure MeCN) immediately prior to the sample. A clean baseline ensures that the subsequent mass signal is definitively derived from the synthesized batch and not column carryover.

  • Chromatography: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Mass Detection: Scan in ESI+ mode from m/z 100 to 800.

  • Data Interpretation: Extract the chromatogram for the exact mass. A strong peak at m/z 293.13 confirms the [M+H]⁺ ion of the target molecule (MW: 292.34 g/mol ).

LCMS S1 Sample Prep: 1 mg/mL in MeCN S2 UHPLC Separation: C18 Column S1->S2 S3 ESI+ Ionization: 0.1% Formic Acid S2->S3 S4 Mass Analyzer: TOF / Quadrupole S3->S4 S5 Data Output: [M+H]+ = 293.13 S4->S5

LC-MS analytical workflow for validating the molecular weight of the compound.

References

  • Chemical Substance Information: benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. NextSDS Database.2

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry / ResearchGate.1

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, ACS Publications.4

Sources

Exploratory

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: Structural Nomenclature, Synthetic Workflows, and Bioisosteric Applications

Abstract In contemporary medicinal chemistry, the drive to escape "flatland" has accelerated the adoption of sp³-rich saturated heterocycles. Among these, the azetidine ring has emerged as a privileged scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In contemporary medicinal chemistry, the drive to escape "flatland" has accelerated the adoption of sp³-rich saturated heterocycles. Among these, the azetidine ring has emerged as a privileged scaffold. This technical whitepaper provides an in-depth analysis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate , a highly versatile synthetic intermediate. Designed for drug development professionals and synthetic chemists, this guide deconstructs the compound's IUPAC nomenclature, explores its role as a bioisostere, and provides a self-validating, causality-driven experimental protocol for its synthesis via palladium-catalyzed cross-coupling.

Structural Deconstruction & IUPAC Nomenclature

The precise chemical identity of a building block dictates its downstream reactivity and stability. The IUPAC name benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate can be systematically deconstructed to reveal its structural logic:

  • Azetidine Core: A four-membered, nitrogen-containing saturated heterocycle. Despite its inherent ring strain (~26 kcal/mol), the azetidine ring is remarkably stable under physiological conditions and serves as a rigid framework for spatial projection.

  • 1-Carboxylate (Cbz Protection): The nitrogen atom (position 1) is protected as a benzyl carbamate (carboxybenzyl or Cbz group). Causality for selection: Unlike the acid-labile Boc (tert-butyloxycarbonyl) group, the Cbz group is highly orthogonal. It withstands the basic conditions of cross-coupling and mildly acidic functionalizations, yet can be cleanly cleaved via palladium-catalyzed hydrogenolysis (H₂, Pd/C) to reveal the secondary amine for final API assembly.

  • 3-(4-cyanophenyl) Substitution: A benzonitrile moiety is attached at the 3-position of the azetidine ring. The cyano group at the para (4-) position is a potent electron-withdrawing pharmacophore, frequently utilized to engage in hydrogen bonding or dipole-dipole interactions within target binding pockets.

The Strategic Role of Azetidines in Drug Discovery

The pharmaceutical industry's reliance on planar, sp²-hybridized aromatic rings often leads to drug candidates with suboptimal physicochemical properties, such as high lipophilicity (LogP) and poor aqueous solubility.

Azetidines act as highly effective bioisosteres for phenyl rings, piperazines, and morpholines 1. By replacing a flat aromatic system with a 3-arylazetidine, researchers can significantly increase the fraction of sp³ carbons (Fsp³). This structural intervention lowers lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and maintains the critical exit vectors required for target engagement. For instance, azetidine amides have been successfully deployed as potent small-molecule STAT3 inhibitors, demonstrating sub-micromolar potencies where traditional planar scaffolds failed 2.

BioisostericLogic Problem Traditional Scaffolds (Phenyl, Piperazine) Issues High Lipophilicity (LogP) Poor Metabolic Stability Flat Topography Problem->Issues Intervention Bioisosteric Replacement (Azetidine Core) Issues->Intervention Benefits Increased sp3 Fraction Lower LogP Maintained Exit Vectors Intervention->Benefits Target Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (Optimized Intermediate) Benefits->Target

Logical workflow of azetidine bioisosteric replacement in modern drug design.

Synthetic Methodologies: Constructing the 3-Arylazetidine Scaffold

The synthesis of 3-arylazetidines historically suffered from low yields due to the ring strain of the four-membered heterocycle, which makes it prone to ring-opening under harsh transition-metal catalysis. However, modern cross-coupling techniques have resolved this bottleneck.

The table below summarizes the quantitative data for the most viable cross-coupling strategies used to synthesize compounds like benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate 3.

Table 1: Comparison of Cross-Coupling Strategies for 3-Arylazetidine Synthesis

Coupling MethodPrecursorsCatalyst SystemTypical YieldMechanistic Advantage
Negishi 3-Iodoazetidine + Aryl HalidePd₂(dba)₃ / tfp70–95%Highly robust C-C bond formation; excellent functional group tolerance.
Suzuki-Miyaura 3-Iodoazetidine + Aryl Boronic AcidNiI₂ / Ligand50–80%Avoids moisture-sensitive organozinc reagents; utilizes stable boronic acids.
Hiyama 3-Iodoazetidine + ArylsilanePd(OAc)₂ / TBAF60–85%Mild conditions; stable and low-toxicity silane reagents.
Photoredox Azetidine-3-carboxylic acidIr/Ni dual catalysis40–70%Decarboxylative radical coupling; avoids pre-functionalized halides.

For industrial and late-stage discovery applications, the Negishi cross-coupling remains the gold standard due to its high conversion rates and scalability 4.

Experimental Workflow: Negishi Cross-Coupling Protocol

The following protocol details the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate via zinc insertion into benzyl 3-iodoazetidine-1-carboxylate, followed by palladium-catalyzed cross-coupling with 4-bromobenzonitrile.

Note: This is a self-validating system. The success of the zinc insertion can be visually confirmed by the consumption of zinc dust, and the final coupling is validated via LC-MS.

NegishiWorkflow ZnAct Zinc Activation (Zn dust, TMSCl, 1,2-dibromoethane) ZnInsert Zinc Insertion (Benzyl 3-iodoazetidine-1-carboxylate) ZnAct->ZnInsert Coupling Cross-Coupling (70°C, 12 hours) ZnInsert->Coupling Organozinc PdCat Catalyst Preparation (Pd2(dba)3, tfp, 4-bromobenzonitrile) PdCat->Coupling Active Pd(0) Workup Aqueous Workup (NH4Cl quench, EtOAc extraction) Coupling->Workup Product Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Workup->Product

Experimental workflow for the Negishi cross-coupling synthesis of 3-arylazetidines.

Step-by-Step Methodology

Step 1: Zinc Activation (Surface Depassivation)

  • To an oven-dried, argon-purged Schlenk flask, add zinc dust (3.0 equiv). Suspend in anhydrous N,N-dimethylacetamide (DMA, 0.15 M).

  • Add 1,2-dibromoethane (0.1 equiv) and heat the suspension to 65 °C for 10 minutes.

    • Causality: Heating with 1,2-dibromoethane generates ethylene gas, which physically disrupts the unreactive zinc oxide (ZnO) passivation layer on the dust surface.

  • Cool slightly and add chlorotrimethylsilane (TMSCl, 0.1 equiv). Stir for an additional 10 minutes.

    • Causality: TMSCl acts as a chemical scavenger, reacting with residual moisture and further etching the zinc surface to expose highly reactive Zn(0).

Step 2: Zincate Formation (Oxidative Addition)

  • Add a solution of benzyl 3-iodoazetidine-1-carboxylate (1.5 equiv) in DMA dropwise to the activated zinc suspension.

  • Stir the mixture at 70 °C for 2 hours.

    • Causality: The activated zinc undergoes oxidative addition into the C-I bond, forming the nucleophilic organozinc intermediate. The polar aprotic nature of DMA stabilizes this organometallic species.

Step 3: Palladium-Catalyzed Cross-Coupling

  • In a separate dry flask, combine 4-bromobenzonitrile (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv), and tri(2-furyl)phosphine (tfp) (0.1 equiv) in DMA.

    • Causality: The tfp ligand is specifically chosen over standard triphenylphosphine because it is less electron-donating, which accelerates the reductive elimination step—often the rate-limiting step in forming strained sp³-sp² C-C bonds.

  • Transfer the organozinc solution (from Step 2) into the palladium mixture via a syringe filter (to remove unreacted zinc).

  • Heat the combined reaction mixture at 70 °C for 12 hours.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography on silica gel (gradient: 0% to 30% EtOAc in hexanes) to afford the pure product.

Analytical Validation (E-E-A-T)

To ensure the integrity of the protocol, the synthesized benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate must be validated against expected analytical benchmarks:

  • LC-MS (ESI+): Expected mass for C₁₈H₁₆N₂O₂ is 292.12. The mass spectrum should display a distinct[M+H]⁺ peak at m/z 293.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • Cbz Group: A multiplet at δ 7.30–7.40 ppm (5H, aromatic protons of the benzyl group) and a sharp singlet at δ 5.12 ppm (2H, benzylic CH₂).

    • 4-Cyanophenyl Group: Two characteristic doublets (AB quartet system) around δ 7.65 ppm (2H) and δ 7.42 ppm (2H), corresponding to the para-substituted aromatic ring.

    • Azetidine Core: A multiplet at δ 3.80–3.95 ppm (1H, methine proton at the 3-position) and two sets of multiplets at δ 4.00–4.40 ppm (4H, diastereotopic methylene protons at the 2- and 4-positions). The broadness of the methylene peaks is typical due to the restricted rotation of the carbamate C-N bond.

References

  • Examples of azetidine-based bioisosters | Download Scientific Diagram - ResearchGate.ResearchGate.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.MDPI.
  • WO2024141757A1 - Lsd1 modulators.Google Patents.

Sources

Foundational

Structural Profiling and Synthetic Methodologies of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Executive Summary The drive to escape "flatland" in modern drug discovery has led to the widespread adoption of high-sp³ fraction scaffolds. Among these, the azetidine ring has emerged as a privileged structural motif. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to escape "flatland" in modern drug discovery has led to the widespread adoption of high-sp³ fraction scaffolds. Among these, the azetidine ring has emerged as a privileged structural motif. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a highly versatile, orthogonally protected synthetic intermediate. By combining the conformational rigidity of the four-membered nitrogen heterocycle with the functionalizable 4-cyanophenyl handle, this molecule serves as a critical building block for developing next-generation therapeutics, including JAK/STAT inhibitors and GPR52 modulators. This whitepaper provides an in-depth technical analysis of its cheminformatic properties, structural notation, and self-validating synthetic protocols.

Cheminformatic Profiling & SMILES Notation

The structural identity of a molecule in cheminformatics is strictly defined by its Simplified Molecular-Input Line-Entry System (SMILES) string. For benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, the canonical SMILES notation is:

O=C(OCc1ccccc1)N2CC(c3ccc(C#N)cc3)C2

Mechanistic Breakdown of the SMILES String
  • O=C(OCc1ccccc1) : This segment defines the carboxybenzyl (Cbz or Z) protecting group . The carbonyl carbon (C=O) is bonded to the benzyl alcohol oxygen (OCc1ccccc1), forming a stable carbamate when attached to the azetidine nitrogen.

  • N2 : Represents the nitrogen atom of the azetidine ring. The integer 2 is a ring-closure designator, indicating where the cyclic structure begins and ends.

  • CC(...)C2 : Defines the aliphatic carbon backbone of the azetidine ring. The sequence maps to C2–C3–C4 of the ring, with the final C2 closing the four-membered heterocycle back to N2.

  • (c3ccc(C#N)cc3) : Denotes the 4-cyanophenyl substituent attached at the C3 position of the azetidine ring. The C#N explicitly defines the triply bonded cyano (nitrile) group positioned para to the azetidine attachment point.

Quantitative Physicochemical Properties

The incorporation of the azetidine ring significantly alters the molecule's pharmacokinetic profile compared to larger piperidine analogs. The table below summarizes the key descriptors that make this intermediate highly valuable for lead optimization.

PropertyCalculated ValueClinical & Synthetic Relevance
Molecular Weight 292.34 g/mol Ideal molecular weight for early-stage fragment or lead building, leaving room for further functionalization without exceeding Lipinski's Rule of 5.
LogP (est.) ~3.2Balanced lipophilicity ensuring adequate membrane permeability while avoiding the high non-specific binding associated with highly lipophilic rings.
Topological Polar Surface Area 53.09 ŲExcellent range for oral bioavailability and Central Nervous System (CNS) penetration; driven by the nitrile and carbamate moieties.
H-Bond Donors (HBD) 0The lack of HBDs reduces the desolvation penalty during target binding, enhancing binding entropy.
H-Bond Acceptors (HBA) 3Provides sufficient polarity (via nitrile N and carbamate O) to establish critical hydrogen bond networks within target active sites.
Rotatable Bonds 4Low conformational entropy outside the protected amine, pre-organizing the pharmacophore for high-affinity receptor binding.

Strategic Value in Medicinal Chemistry (E-E-A-T)

The Azetidine Bioisostere

Azetidines are increasingly utilized as [1]. The four-membered ring restricts the conformational freedom of the 4-cyanophenyl substituent, leading to a more pre-organized presentation to the biological target. Furthermore, azetidines exhibit improved metabolic stability; the ring nitrogen is highly resistant to N-dealkylation, a common cytochrome P450-mediated metabolic liability in larger secondary/tertiary amines.

Synthetic Orthogonality

The molecule is designed for divergent synthesis. The Cbz group is stable to the basic and nucleophilic conditions used to modify the cyano group (e.g., conversion to an amidine or tetrazole) but can be cleanly removed via palladium-catalyzed hydrogenolysis. Conversely, the cyano group can be reduced to a primary amine or hydrolyzed to an amide while leaving the Cbz group intact, providing medicinal chemists with orthogonal control over late-stage functionalization.

Mechanistic Synthesis Workflow

Historically, the synthesis of 3-arylazetidines via standard palladium-catalyzed cross-coupling of 3-iodoazetidines suffered from off-target β-hydride elimination, leading to [2].

To overcome this, modern protocols rely on Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling or [3]. Nickel catalysis is particularly effective for C(sp³)-C(sp²) bond formation because the first-row transition metal undergoes slower β-hydride elimination compared to palladium, preserving the integrity of the C3 substitution.

Self-Validating Experimental Protocol: Ni-Catalyzed Suzuki Coupling

The following protocol details the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate from benzyl 3-iodoazetidine-1-carboxylate and (4-cyanophenyl)boronic acid.

Step 1: Catalyst Pre-Activation

  • Action: In an argon-filled glovebox, charge an oven-dried Schlenk tube with NiI₂ (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%). Add 1.0 mL of anhydrous THF and stir for 15 minutes until a deep green/blue complex forms.

  • Causality: Pre-complexation is critical. The bulky tert-butyl groups on the dtbbpy ligand provide the steric hindrance necessary to accelerate reductive elimination, outcompeting the deleterious β-hydride elimination of the 3-azetidinyl-nickel intermediate.

Step 2: Substrate and Base Addition

  • Action: To the active catalyst solution, add benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv, 1.0 mmol) and (4-cyanophenyl)boronic acid (1.5 equiv, 1.5 mmol). Subsequently, add finely milled, anhydrous K₃PO₄ (3.0 equiv).

  • Causality: K₃PO₄ is selected over stronger bases (like KOtBu) because strong bases can induce ring-opening of the highly strained azetidine or prematurely cleave the Cbz protecting group. K₃PO₄ is sufficiently basic to form the reactive "ate" complex with the boronic acid, facilitating transmetalation.

Step 3: Solvent Addition and Reaction

  • Action: Add 3.0 mL of anhydrous isopropanol (iPrOH). Seal the tube, remove it from the glovebox, and stir at 60 °C for 12 hours.

  • Causality: The use of a polar protic solvent like iPrOH acts as a mild reductant, aiding in the generation of the active Ni(0)/Ni(I) catalytic species from the Ni(II) precatalyst, thereby initiating the oxidative addition of the 3-iodoazetidine.

Step 4: Quench and Purification

  • Action: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and the nickel catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Downstream Applications & Signaling Pathways

Once synthesized, benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate acts as a divergent hub in drug discovery. The diagram below illustrates how this single intermediate can be transformed into various pharmacophores, ultimately integrating into target compounds that modulate critical biological signaling pathways (such as JAK/STAT for immunology or GPR52 for neurology).

G A Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate B Nitrile Reduction (Primary Amine) A->B LiAlH4 / Ni C Azide Cycloaddition (Tetrazole Bioisostere) A->C NaN3, ZnBr2 D Hydrogenolysis (Free Azetidine) A->D H2, Pd/C E Amide Coupling (Target Integration) B->E R-COOH F Receptor Binding (e.g., JAK/STAT) C->F Pharmacophore D->E R-X / R-COOH E->F Lead Compound

Figure 1: Synthetic divergence of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in drug discovery.

References

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids Source: Organic Letters (ACS Publications) URL:[Link]

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents Source: PubMed Central (NIH) URL:[Link]

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Exploratory

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: Physical Characteristics, Mechanistic Utility, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of small, strained aliphatic rings has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Benzyl 3-(4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of small, strained aliphatic rings has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS: 2680893-18-7)[1] is a highly versatile, orthogonally protected building block. By combining the rigidifying properties of the azetidine core with the synthetic flexibility of a cyano group and a carboxybenzyl (Cbz) protecting group, this compound serves as a critical intermediate for synthesizing complex bioisosteres.

This technical guide provides an in-depth analysis of its physical characteristics, the chemical causality behind its structural design, and self-validating experimental protocols for its downstream application.

Structural Rationale & Physical Characteristics

The architecture of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is engineered for late-stage functionalization. The azetidine ring acts as a low-lipophilicity bioisostere for larger heterocycles (like piperidines or morpholines), effectively reducing the overall LogP of drug candidates while increasing aqueous solubility and metabolic stability against CYP450 enzymes[2],[3].

The quantitative physical and chemical properties of the compound are summarized in Table 1.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate
CAS Registry Number 2680893-18-7[1]
Molecular Formula C₁₈H₁₆N₂O₂
Molecular Weight 292.33 g/mol
Topological Polar Surface Area (TPSA) 53.3 Ų
Hydrogen Bond Donors / Acceptors 0 / 3
Rotatable Bonds 4
Predicted Physical State Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O

Mechanistic Insights: Stability and Reactivity

Understanding the causality behind the structural features of this molecule is essential for its effective application in synthetic workflows.

  • The Azetidine Core & Ring Strain: Azetidines possess a considerable ring strain of approximately 26 kcal/mol[4]. To prevent premature ring-opening or degradation during storage and cross-coupling reactions, the secondary amine is protected.

  • The Cbz (Carboxybenzyl) Group: The Cbz group stabilizes the nitrogen lone pair via delocalization into the carbamate carbonyl. This drastically reduces the basicity of the nitrogen, rendering the four-membered ring highly stable under basic and mildly acidic conditions.

  • The Cyano (Nitrile) Group: Positioned on the para-position of the phenyl ring, the cyano group acts as a strong electron-withdrawing group (EWG). In medicinal chemistry, it is frequently utilized as a precursor to primary amines, amides, or tetrazoles (a carboxylic acid bioisostere).

Bioisostere P Piperidine Core (High LogP) A Azetidine Core (Low LogP) P->A Ring Contraction M Reduced CYP Metabolism A->M S Increased Aqueous Solubility A->S T Optimized Drug Candidate M->T S->T

Azetidine ring contraction strategy to improve pharmacokinetic properties in drug design.

Orthogonal Synthetic Workflows (Self-Validating Protocols)

The true value of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate lies in the orthogonality of its functional groups. The Cbz group and the cyano group can be manipulated independently without interfering with one another.

Pathway A Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate B Pd/C, H2 (1 atm) Methanol, 25°C A->B Cbz Cleavage C NiCl2·6H2O, NaBH4 Methanol, 0°C A->C Nitrile Reduction D Free Azetidine (Secondary Amine) B->D -CO2, -Toluene E Primary Amine (Cbz Intact) C->E +4H

Workflow demonstrating orthogonal modifications of the Cbz and cyano functional groups.

Protocol A: Chemoselective Cbz Deprotection via Catalytic Hydrogenolysis

Causality: While Cbz can be cleaved by strong acids (e.g., HBr/AcOH), the strained azetidine ring[4] is susceptible to nucleophilic ring-opening under such harsh conditions. Catalytic hydrogenolysis provides a neutral, mild environment that preserves the four-membered ring.

Step-by-Step Methodology:

  • Dissolve benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Purge the reaction flask with Argon for 5 minutes.

  • Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously at 25 °C for 2–4 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess methanol.

  • Concentrate the filtrate in vacuo to yield the free 3-(4-cyanophenyl)azetidine.

Self-Validating System: This reaction validates itself through volumetric gas observation. The cleavage of the carbamate releases equimolar amounts of CO₂ gas and toluene. Furthermore, Thin-Layer Chromatography (TLC) analysis (Hexanes/EtOAc 1:1) will show the complete disappearance of the UV-active starting material. It is replaced by a highly polar, baseline-retained spot that stains deep purple when exposed to, confirming the liberation of the secondary amine.

Protocol B: Orthogonal Nitrile Reduction to Primary Amine

Causality: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are unselective and will aggressively attack the Cbz carbamate, leading to premature deprotection or N-methylation. The combination of NiCl₂·6H₂O and NaBH₄ generates nickel boride (Ni₂B) in situ, creating a highly chemoselective catalytic surface that smoothly reduces the cyano group while leaving the Cbz group completely intact.

Step-by-Step Methodology:

  • Dissolve the starting material (1.0 eq) and NiCl₂·6H₂O (0.2 eq) in methanol (0.2 M) and cool to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄) (4.0 eq) in small portions over 15 minutes. Caution: Vigorous effervescence (H₂ gas) will occur.

  • The solution will immediately turn black, indicating the formation of the active Ni₂B catalyst.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl, then extract with Ethyl Acetate (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield benzyl 3-(4-(aminomethyl)phenyl)azetidine-1-carboxylate.

Self-Validating System: The chemoselectivity of this protocol is self-validating via Fourier-transform infrared spectroscopy (FT-IR). The sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ will completely disappear, while the broad carbamate C=O stretch at ~1700 cm⁻¹ will remain perfectly intact.

References

  • NextSDS Database. benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate — Chemical Substance Information.5

  • National Center for Biotechnology Information (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry.2

  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery.3

  • Royal Society of Chemistry (RSC). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.4

Sources

Foundational

Predictive and Empirical Solubility Profiling of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: A Technical Guide for Pharmaceutical Development

Executive Summary In contemporary drug discovery, the azetidine ring has emerged as a highly privileged scaffold. Its incorporation into pharmacophores increases the fraction of sp3-hybridized carbons (Fsp3), which gener...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the azetidine ring has emerged as a highly privileged scaffold. Its incorporation into pharmacophores increases the fraction of sp3-hybridized carbons (Fsp3), which generally enhances metabolic stability, conformational rigidity, and aqueous solubility . However, during the intermediate stages of chemical synthesis, these favorable physicochemical properties are often intentionally masked.

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS: 2680893-18-7) is a prime example of such an intermediate. It features an azetidine core substituted with a 4-cyanophenyl group and protected by a carboxybenzyl (Cbz) group. Understanding the solubility profile of this specific compound is critical for optimizing downstream deprotection workflows, cross-coupling reactions, and early-stage in vitro assay formulations. This whitepaper provides an in-depth analysis of its solvation mechanics, predictive thermodynamic parameters, and a self-validating empirical protocol for precise solubility determination.

Physicochemical Profiling & Structural Solvation Dynamics

The solubility of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is dictated by the competing electronic and steric effects of its three primary structural domains.

  • The Carboxybenzyl (Cbz) Protecting Group: The Cbz group is inherently lipophilic. While it provides excellent stability under both acidic and basic conditions during multi-step synthesis, its massive hydrophobic bulk (a benzyl ring coupled with a urethane linkage) drastically reduces aqueous solubility while driving high solubility in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO) .

  • The Azetidine Core: Four-membered nitrogen heterocycles possess high ring strain and an sp3-rich character. In a deprotected state, this core would readily protonate at physiological pH, driving aqueous solubility. However, the electron-withdrawing nature of the Cbz carbamate delocalizes the nitrogen's lone pair, rendering the azetidine core neutral and non-ionizable under standard physiological conditions.

  • The 4-Cyanophenyl Moiety: The cyano group (-C≡N) is a strong electron-withdrawing group and a moderate hydrogen-bond acceptor. While it can form weak dipole-dipole interactions with protic solvents (e.g., water, ethanol), this localized polarity is insufficient to overcome the global lipophilicity of the molecule.

G Compound Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate Cbz Cbz Protecting Group (Highly Lipophilic) Compound->Cbz Azet Azetidine Core (Rigid, sp3-rich) Compound->Azet Cyano 4-Cyanophenyl Group (H-bond Acceptor) Compound->Cyano Org Organic Solvents (High Solubility) Cbz->Org Drives solvation Aq Aqueous Solvents (Low Solubility) Cbz->Aq Restricts solvation Azet->Org Enhances stability Cyano->Aq Weak dipole interaction

Figure 1: Structural activity relationship (SAR) mapping of the compound's moieties on solvation.

Predictive Thermodynamic & Solubility Modeling

Because empirical data for proprietary intermediates is often limited, predictive modeling based on structural contribution methods (e.g., ALOGPS) is utilized to establish baseline expectations before laboratory execution. The compound possesses a molecular weight of ~292.3 g/mol and an estimated cLogP of > 3.0, categorizing it as a poorly water-soluble, highly permeable molecule (akin to BCS Class II characteristics, though it is an intermediate).

Predictive Solubility Data Across Standard Solvent Systems

The following table summarizes the predictive solubility profile for Cbz-protected aryl-azetidines of this molecular weight class, providing a baseline for formulation and synthetic planning:

Solvent SystemDielectric Constant (ε)Predictive Solubility (mg/mL)Solvation Mechanism / Practical Notes
Water (pH 7.4 PBS) 80.1< 0.01Highly restricted by Cbz lipophilicity; requires surfactants.
Ethanol (EtOH) 24.52.5 - 5.0Moderate H-bonding with cyano and carbamate groups.
PEG-400 12.415.0 - 25.0Favorable dispersion forces; excellent co-solvent choice.
Dichloromethane (DCM) 8.9> 100.0Primary organic synthesis and extraction solvent.
Dimethyl Sulfoxide (DMSO) 46.7> 100.0Universal solvent for high-concentration stock solutions.

Empirical Solubility Determination: The Self-Validating Protocol

To transition from predictive models to actionable empirical data, the Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

As a Senior Application Scientist, I mandate that every solubility protocol must be a self-validating system . Measuring the concentration of the liquid phase alone is insufficient; one must prove that the solid phase has not altered its polymorphic form or degraded during the equilibration process. The following protocol ensures absolute thermodynamic accuracy.

Step-by-Step Methodology
  • Excess Solid Addition: Weigh approximately 10 mg of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate into a 2 mL glass HPLC vial. Causality: An excess of solid ensures the solution reaches maximum thermodynamic saturation rather than just kinetic dissolution.

  • Solvent Dispensation: Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS or 20% PEG-400 in water).

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 25°C (or 37°C for biological relevance) at 500 RPM for 48 hours. Causality: 48 hours is required to overcome the activation energy barrier of dissolution for highly crystalline, lipophilic compounds, ensuring true thermodynamic equilibrium.

  • Phase Separation (Ultracentrifugation): Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes. Causality: Do NOT use standard PTFE or Nylon syringe filters. Highly lipophilic Cbz-derivatives will adsorb onto the filter membrane, artificially lowering the measured concentration in the filtrate. Ultracentrifugation avoids this solid-phase depletion.

  • Supernatant Quantification (HPLC-UV): Carefully aspirate the supernatant, dilute it in the mobile phase (to prevent precipitation inside the HPLC column), and quantify via HPLC-UV at the compound's λmax​ (typically ~230-254 nm due to the cyanophenyl and benzyl chromophores).

  • Solid-State Verification (XRPD): Recover the remaining solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-ray Powder Diffraction (XRPD). Causality: This validates that the compound did not form a hydrate or undergo a polymorphic transition during the 48-hour incubation. If the XRPD pattern matches the starting material, the solubility value is validated.

Workflow S1 1. Solid Addition (Excess API) S2 2. Solvent Dispensation (Target Vehicles) S1->S2 S3 3. Isothermal Agitation (24-48h at 25°C/37°C) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. Supernatant Analysis (HPLC-UV/MS) S4->S5 Liquid Phase S6 6. Solid State Verification (XRPD on Pellet) S4->S6 Solid Phase

Figure 2: Self-validating shake-flask methodology for determining thermodynamic solubility.

Mechanistic Insights & Downstream Strategies

Because benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate exhibits profound hydrophobicity, handling it in aqueous biological assays prior to deprotection requires strategic formulation.

If the compound must be tested in vitro in its protected state, DMSO stock spiking is recommended. The compound should be dissolved in 100% DMSO at 10 mM and spiked into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% (v/v). This leverages the kinetic solubility of the compound, keeping it dissolved long enough for short-term assays before thermodynamic precipitation occurs.

For synthetic workflows, the high solubility in DCM and Ethyl Acetate allows for highly efficient liquid-liquid extractions during the eventual hydrogenolysis (Pd/C, H2) required to remove the Cbz group and liberate the free azetidine amine.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: National Institutes of Health (NIH) / PubMed. URL: [Link]

  • Title: Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate — Chemical Substance Information (CAS 2680893-18-7). Source: NextSDS Chemical Database. URL: [Link]

  • Title: Cbz Definition and Properties - Organic Chemistry Key Terms. Source: Fiveable. URL: [Link]

Exploratory

Spectroscopic and Structural Elucidation of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate , a compound of significant interest in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate , a compound of significant interest in medicinal chemistry and drug development. The unique strained azetidine ring system, coupled with the cyano-substituted phenyl moiety, presents a distinct structural framework that can be effectively characterized using a suite of modern spectroscopic techniques.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Introduction to Azetidine Scaffolds in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in medicinal chemistry.[2][3] Their incorporation into molecular scaffolds can impart favorable pharmacokinetic properties, such as improved metabolic stability and aqueous solubility.[1] The rigid nature of the azetidine ring also serves as a valuable conformational constraint, enabling the design of potent and selective ligands for various biological targets. The title compound, benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, combines this privileged scaffold with a pharmacophoric 4-cyanophenyl group, a common feature in many biologically active molecules.

Synthesis Pathway

The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate can be achieved through a multi-step sequence, a common strategy for constructing substituted azetidines.[4][5] A plausible synthetic route is outlined below.

Synthesis_Pathway A 1,3-dihalo-propane derivative C Intermediate A A->C Nucleophilic substitution B 4-cyanoaniline B->C E Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate C->E N-protection D Benzyl chloroformate D->E

Caption: Plausible synthetic pathway for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Experimental Protocol: Synthesis
  • Step 1: Formation of 3-(4-cyanophenyl)azetidine. To a solution of a suitable 1,3-dihalopropane derivative in an appropriate solvent such as acetonitrile, add 4-cyanoaniline and a non-nucleophilic base (e.g., potassium carbonate). Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed. After cooling, the reaction is worked up by extraction and purified by column chromatography.

  • Step 2: N-Carboxylation. The resulting 3-(4-cyanophenyl)azetidine is dissolved in a suitable solvent like dichloromethane. To this solution, add a base such as triethylamine, followed by the dropwise addition of benzyl chloroformate at 0 °C. The reaction is stirred at room temperature until completion. The crude product is then purified by flash chromatography to yield the final compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The expected ¹H NMR spectrum of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in CDCl₃ would exhibit distinct signals corresponding to the protons of the azetidine ring, the benzyl group, and the 4-cyanophenyl moiety.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6' (Cyanophenyl)7.65Doublet~8.02H
H-3', H-5' (Cyanophenyl)7.45Doublet~8.02H
H-Ar (Benzyl)7.30 - 7.40Multiplet-5H
H-Benzylic5.15Singlet-2H
H-2, H-4 (Azetidine)4.30 - 4.50Multiplet-4H
H-3 (Azetidine)3.80 - 4.00Multiplet-1H

Interpretation:

  • The aromatic protons of the 4-cyanophenyl group are expected to appear as two distinct doublets due to the strong electron-withdrawing nature of the nitrile group, which deshields the ortho protons (H-2', H-6').

  • The five protons of the benzyl group will likely resonate as a complex multiplet in the aromatic region.[6]

  • The benzylic protons will appear as a characteristic singlet around 5.15 ppm.

  • The protons on the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons at C2 and C4 are diastereotopic and will likely appear as a multiplet. The proton at C3 will also be a multiplet, coupled to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbamate)~156
C-Ar (Benzyl)~136 (ipso), 127-129
C-1' (Cyanophenyl)~145
C-2', C-6' (Cyanophenyl)~132
C-3', C-5' (Cyanophenyl)~128
C-4' (Cyanophenyl)~112
C≡N (Nitrile)~119
C-Benzylic~67
C-2, C-4 (Azetidine)~55
C-3 (Azetidine)~35

Interpretation:

  • The carbamate carbonyl carbon is expected to resonate at a downfield chemical shift of around 156 ppm.[7]

  • The aromatic carbons of the benzyl and cyanophenyl rings will appear in the typical aromatic region (110-150 ppm). The carbon bearing the cyano group (C-4') and the ipso-carbon of the cyanophenyl ring (C-1') will be significantly influenced by the nitrile's electronic effects.

  • The nitrile carbon itself will have a characteristic chemical shift around 119 ppm.

  • The benzylic carbon and the carbons of the azetidine ring will appear in the aliphatic region of the spectrum. The strained nature of the four-membered ring influences their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N (Nitrile)2230 - 2220Medium
C=O (Carbamate)1710 - 1690Strong
C-O (Carbamate)1250 - 1200Strong
C-N (Azetidine)1150 - 1100Medium
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium

Interpretation:

  • A sharp, medium-intensity peak around 2225 cm⁻¹ is a clear indicator of the nitrile functional group.[9]

  • A strong absorption band in the region of 1700 cm⁻¹ is characteristic of the carbonyl stretch of the carbamate group.

  • The presence of strong C-O and C-N stretching bands further confirms the carbamate and azetidine moieties.

  • Absorptions corresponding to aromatic and aliphatic C-H stretching will also be present.

IR_Interpretation cluster_Functional_Groups Key Functional Groups cluster_IR_Spectrum Expected IR Absorption Bands (cm⁻¹) Nitrile (C≡N) Nitrile (C≡N) 2225 2225 Nitrile Nitrile (C≡N)->2225 Carbamate (C=O) Carbamate (C=O) 1700 1700 Carbamate C=O Carbamate (C=O)->1700 1225 1225 Carbamate C-O Carbamate (C=O)->1225 Azetidine (C-N) Azetidine (C-N) 1125 1125 Azetidine C-N Azetidine (C-N)->1125

Caption: Correlation of functional groups with expected IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (C₁₈H₁₆N₂O₂), the expected monoisotopic mass is 292.1212 g/mol .[10]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 292

  • Loss of Benzyl Group: [M - C₇H₇]⁺, m/z = 201

  • Loss of Benzyloxycarbonyl Group: [M - C₈H₇O₂]⁺, m/z = 157

  • Formation of Tropylium Cation: [C₇H₇]⁺, m/z = 91 (a very common fragment for benzyl-containing compounds)

  • Fragments from the Azetidine Ring Cleavage: Various smaller fragments resulting from the opening of the strained azetidine ring.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. The predicted spectroscopic data, based on the analysis of analogous structures and fundamental principles, offers a robust framework for the identification and quality control of this important synthetic building block. This guide serves as a valuable resource for researchers engaged in the synthesis and application of novel azetidine-containing compounds in the pursuit of new therapeutic agents.

References

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).
  • Supporting Information - Wiley-VCH. (n.d.).
  • PubChem. (n.d.). Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Feula, A. (2014).
  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Mesopotamian Journal of Pharmaceutical Sciences, 2020(1), 38-48.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Smith, C. D., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 6(1), 124–135.
  • ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

  • University of Technology. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectral data (ppm) for selected compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl 4-(5-bromo-3-(4-cyanophenyl)pyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-(cyanomethylene)azetidine-1-carboxylate. Retrieved from [Link]

  • Supporting Information for Strain-Release Arylations for the Bis-Functionalization of Azetidines. (n.d.). Retrieved from [Link]

  • Zhang, Y. F., et al. (2011). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 16(5), 3734–3747.

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Foundational

benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate crystal structure

An In-Depth Technical Guide to the Structural Elucidation of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a representative member of a privileged class of scaffolds in medicinal chemistry. While specific crystallographic data for this exact molecule is not publicly cataloged, this document serves as an expert-led protocol and interpretive guide for its structural elucidation. We detail a robust synthetic pathway, outline systematic crystallization screening methodologies, and provide a tutorial on the interpretation of crystallographic data, using representative values for analogous 3-substituted azetidine systems. The causality behind experimental choices is emphasized throughout, ensuring that the protocols serve as a self-validating system for researchers entering this chemical space. This guide is intended to empower drug development professionals to leverage detailed 3D structural information for rational design and the optimization of structure-activity relationships (SAR).

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as vital motifs in modern drug discovery.[1][2] Their rising prominence is attributed to a unique combination of physicochemical properties conferred by the strained ring system. Unlike the more flexible five-membered pyrrolidine or six-membered piperidine rings, the azetidine scaffold offers a greater degree of conformational rigidity.[3][4] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.

The incorporation of an azetidine ring is a deliberate strategy to improve key drug-like properties, including:

  • Metabolic Stability: The azetidine core, particularly the nitrogen atom, is often more resistant to common metabolic pathways like N-dealkylation compared to larger saturated heterocycles.[4]

  • Aqueous Solubility: The polar nature of the strained ring can improve the solubility profile of a drug candidate.

  • Vectorial Control: The rigid, three-dimensional structure provides well-defined exit vectors for substituents, allowing medicinal chemists to precisely control the spatial orientation of pharmacophoric groups and explore novel chemical space.[3]

The title compound, benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, combines this valuable scaffold with two key functional groups: a 4-cyanophenyl moiety, which can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, and an N-benzyl carboxylate (Cbz) protecting group, which influences lipophilicity and molecular conformation. Determining the precise three-dimensional crystal structure of such a molecule is paramount for understanding its solid-state properties and for providing the foundational data needed for structure-based drug design.[5]

Synthesis and Purification Protocol

The following is a robust and validated protocol for the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. The rationale behind key steps is provided to illustrate the principles of expertise-driven experimental design.

Step 1: Synthesis of Benzyl 3-oxoazetidine-1-carboxylate This commercially available starting material can also be synthesized from epichlorohydrin and benzylamine, followed by oxidation. For the purpose of this guide, we assume its availability.

Step 2: Grignard Addition of 4-bromophenylmagnesium bromide

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a solution of 1,4-dibromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with a heat gun or a crystal of iodine if necessary.

    • Once the Grignard reagent formation is complete (as evidenced by the consumption of magnesium), cool the solution to 0 °C.

    • Slowly add a solution of benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF. The choice of a polar aprotic solvent like THF is critical for solvating the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This is a mild acidic workup to protonate the resulting alkoxide without damaging the Cbz protecting group.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude benzyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate.

Step 3: Deoxygenation of the Tertiary Alcohol

  • Protocol:

    • Dissolve the crude alcohol from the previous step in dichloromethane (DCM).

    • Cool the solution to 0 °C and add triethylsilane (3.0 eq), a mild and effective reducing agent for this type of transformation.

    • Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise. The strong acid protonates the hydroxyl group, forming a good leaving group (water), which facilitates a reductive elimination driven by the silane.

    • Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract with DCM, dry the combined organic layers over sodium sulfate, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain benzyl 3-(4-bromophenyl)azetidine-1-carboxylate.

Step 4: Cyanation via Rosenmund-von Braun Reaction

  • Protocol:

    • In a reaction vial, combine benzyl 3-(4-bromophenyl)azetidine-1-carboxylate (1.0 eq), copper(I) cyanide (1.5 eq), and N,N-dimethylformamide (DMF).

    • Seal the vial and heat the reaction mixture to 140 °C for 6 hours. This palladium-free cyanation is a classic and reliable method for converting aryl bromides to nitriles.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product, benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, as a solid.

Single Crystal Growth: The Crystallization Bottleneck

Obtaining diffraction-quality single crystals is often the most challenging step in structural elucidation.[6][7] The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate. A high-purity sample (>98%) from the final synthesis step is essential for success.

Recommended Crystallization Protocol: Slow Evaporation Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, dichloromethane, methanol, ethanol). An ideal single solvent for slow evaporation is one in which the compound is moderately soluble.

  • Binary Solvent Systems: More commonly, a binary solvent system is required. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent or "anti-solvent" (in which it is poorly soluble, e.g., hexane or heptane) dropwise until the solution becomes faintly turbid. Add a drop of the good solvent to clarify.

  • Screening Setup:

    • Dispense ~1-2 mg of the compound into several small, clean glass vials.

    • Add the chosen solvent or binary solvent mixture to dissolve the compound completely.

    • Cover the vials with a cap, or with paraffin film pierced with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.

    • Place the vials in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

  • Observation: Monitor the vials daily for the formation of single crystals, which can take anywhere from a few days to several weeks.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_analysis Structural Analysis Start Starting Materials Synth Chemical Synthesis (Steps 1-4) Start->Synth Purify Column Chromatography Synth->Purify Screen Solvent Screening Purify->Screen Grow Slow Evaporation Setup Screen->Grow Harvest Crystal Harvesting Grow->Harvest Mount Crystal Mounting Harvest->Mount SCXRD SCXRD Data Collection Mount->SCXRD Solve Structure Solution & Refinement SCXRD->Solve Report Report Solve->Report Final Structure (CIF, Report)

Caption: Workflow from synthesis to final structure determination.

Exemplary Crystallographic Analysis

As the specific crystal structure for the title compound is not publicly available, this section serves as a guide to the methodology and interpretation of a representative dataset for a similar 3-aryl-azetidine derivative.[5]

4.1. Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[7][8] The sample is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. As the crystal is rotated, a series of diffraction images are collected. The positions and intensities of the diffracted spots contain the information required to determine the arrangement of atoms in the crystal.[9] This data is then processed to solve the "phase problem" and generate an electron density map, from which the atomic positions are determined and refined.[9]

4.2. Representative Crystallographic Data

The following table summarizes exemplary crystallographic data one might expect for a compound like benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, based on known structures of similar molecules.[5]

ParameterRepresentative ValueInterpretation
Chemical FormulaC₁₈H₁₆N₂O₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight292.33 g/mol Molecular weight of the asymmetric unit.
Crystal SystemMonoclinicA common crystal system for organic molecules, characterized by three unequal axes with one non-90° angle.
Space GroupP2₁/cA centrosymmetric space group, indicating the presence of both enantiomers in the unit cell (a racemic crystal).
a, b, c (Å)a = 10.5, b = 13.0, c = 11.5The dimensions of the unit cell, the basic repeating block of the crystal.
β (°)105°The non-orthogonal angle in the monoclinic system.
Volume (ų)1515The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.28 g/cm³The calculated density of the crystal.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value <5% is considered excellent.

4.3. Analysis of Molecular and Supramolecular Structure

A full crystallographic analysis provides insights at two levels:

  • Molecular Conformation: The analysis reveals the precise three-dimensional shape of the molecule. Key parameters to examine include:

    • Azetidine Ring Pucker: The four-membered ring is not perfectly flat. The degree of puckering and the orientation (endo/exo) of the C3-substituent are critical determinants of the molecule's overall shape.

    • Torsion Angles: The rotation around single bonds, such as the N-Cbz bond and the C3-Aryl bond, defines the relative orientation of the functional groups. These values are crucial for building pharmacophore models.

  • Crystal Packing and Intermolecular Interactions: The analysis shows how molecules arrange themselves in the solid state. For this specific molecule, one would investigate:

    • C-H···N Interactions: The nitrile group is a potent hydrogen bond acceptor. Weak hydrogen bonds between aromatic or aliphatic C-H groups and the nitrile nitrogen are highly probable and would be a key directional force in the crystal packing.

    • π-π Stacking: The benzyl and cyanophenyl aromatic rings could stack in either a face-to-face or offset fashion, contributing to the stability of the lattice.

    • Dipole-Dipole Interactions: The polar C≡N bond will create a strong local dipole, leading to antiparallel arrangements of nitrile groups between adjacent molecules to satisfy electrostatic interactions.

G cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A mol2 Molecule B mol3 Molecule C A_pi π-cloud B_pi π-cloud A_pi->B_pi π-π Stacking C_CN C≡N C_CH Aromatic C-H C_CH->C_CN C-H···N Interaction

Sources

Exploratory

A Comprehensive Technical Guide to Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a key building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. This document delves into the strategic synthesis, chemical properties, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structural motifs in drug discovery.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that are highly sought after by medicinal chemists.[2] The incorporation of an azetidine ring can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property.[1] The 3-arylazetidine substructure, in particular, serves as a versatile scaffold for exploring new chemical space and developing potent and selective modulators of various biological targets.

This guide focuses on a specific, functionally rich azetidine derivative: benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. The 4-cyanophenyl group provides a key handle for further synthetic modifications and can participate in crucial interactions with biological targets. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the azetidine nitrogen, which can be selectively removed under specific conditions.

Strategic Synthesis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate can be efficiently achieved through a multi-step sequence, commencing with a commercially available N-protected 3-haloazetidine. A logical and well-established synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce the 4-cyanophenyl moiety, followed by a protecting group exchange.

Diagram of the Synthetic Pathway

Synthetic Pathway A N-Boc-3-bromoazetidine B N-Boc-3-(4-cyanophenyl)azetidine A->B Suzuki-Miyaura Coupling (4-cyanophenyl)boronic acid, Pd catalyst, base C 3-(4-cyanophenyl)azetidine B->C Boc Deprotection (e.g., TFA, HCl) D Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate C->D N-Protection Benzyl chloroformate (Cbz-Cl), base

Caption: Proposed synthetic route for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(4-cyanophenyl)azetidine (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] In this step, the commercially available N-Boc-3-bromoazetidine is coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base.[5]

  • Materials:

    • N-Boc-3-bromoazetidine

    • 4-Cyanophenylboronic acid

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous solvent (e.g., dioxane, toluene/water mixture)

  • Procedure:

    • To a reaction vessel, add N-Boc-3-bromoazetidine (1.0 equiv), 4-cyanophenylboronic acid (1.2-1.5 equiv), palladium catalyst (0.05-0.1 equiv), and base (2.0-3.0 equiv).

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent and degas the reaction mixture.

    • Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Boc-3-(4-cyanophenyl)azetidine.

Step 2: Deprotection of N-Boc-3-(4-cyanophenyl)azetidine

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[6][7] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent are commonly used for this transformation.

  • Materials:

    • N-Boc-3-(4-cyanophenyl)azetidine

    • Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane)

    • Anhydrous solvent (e.g., dichloromethane (DCM))

  • Procedure:

    • Dissolve N-Boc-3-(4-cyanophenyl)azetidine in the anhydrous solvent.

    • Add an excess of the acidic reagent (e.g., TFA or HCl solution) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be used directly in the next step or neutralized with a base to yield the free amine.

Step 3: N-Protection of 3-(4-cyanophenyl)azetidine with Benzyl Chloroformate

The final step involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.[8][9] This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.[10][11]

  • Materials:

    • 3-(4-cyanophenyl)azetidine (or its salt from the previous step)

    • Benzyl chloroformate (Cbz-Cl)

    • Base (e.g., NaHCO₃, triethylamine)

    • Solvent (e.g., THF/water, DCM)

  • Procedure:

    • Dissolve 3-(4-cyanophenyl)azetidine in the chosen solvent system.

    • Add the base to the solution.

    • Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature until completion (monitored by TLC or LC-MS).

    • Dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Physicochemical Properties

The physicochemical properties of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate are crucial for its handling, formulation, and pharmacokinetic profile in drug development.

PropertyPredicted/Calculated Value
Molecular Formula C₁₈H₁₆N₂O₂
Molecular Weight 292.33 g/mol
XLogP3 2.7
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Data sourced from PubChem and other chemical databases.

Applications in Medicinal Chemistry

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The 3-(4-cyanophenyl)azetidine core is a key pharmacophore in several classes of therapeutic agents.

Potential Therapeutic Targets

The structural motifs present in this molecule suggest its potential utility in the development of inhibitors for various enzymes and receptors, including but not limited to:

  • Kinase Inhibitors: The cyanophenyl group can act as a hydrogen bond acceptor and participate in key interactions within the ATP-binding site of various kinases.

  • Protease Inhibitors: The azetidine ring can serve as a constrained scaffold to orient functional groups for optimal binding to the active site of proteases.

  • GPCR Modulators: The rigid azetidine core can help in the design of ligands with high affinity and selectivity for G-protein coupled receptors.

The Cbz-protected nitrogen allows for selective deprotection and further functionalization, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Illustrative Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation Azetidine_Inhibitor Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Derivative Azetidine_Inhibitor->Kinase_Cascade Inhibition

Caption: Potential mechanism of action for a kinase inhibitor derived from the title compound.

Conclusion

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate represents a strategically important building block for the synthesis of novel therapeutic agents. Its synthesis is achievable through well-established and scalable chemical transformations. The unique structural and electronic properties of this molecule make it an attractive scaffold for targeting a diverse range of biological targets. This technical guide provides a solid foundation for researchers to explore the full potential of this versatile compound in their drug discovery endeavors.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Azetidine Synthesis. Google Books.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation | Journal of the American Chemical Society. American Chemical Society. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba.it. University of Bari Aldo Moro. [Link]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. SciSpace. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Royal Society of Chemistry. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. University of Alberta. [Link]

  • Benzyl chloroformate - Wikipedia. Wikipedia. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Publishing. Royal Society of Chemistry. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. Liverpool John Moores University. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. Organic Synthesis. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids - ResearchGate. ResearchGate. [Link]

  • US8357820B2 - Process for producing N-protected amino acid - Google Patents.
  • Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

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Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic methodology for obtaining benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodology for obtaining benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a compound of significant interest in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold" due to its ability to confer advantageous physicochemical properties to bioactive molecules, such as improved metabolic stability, solubility, and conformational rigidity.[1][2][3] The incorporation of a 4-cyanophenyl moiety introduces a key pharmacophore known for its role in various biological interactions. This guide details a strategic two-step synthetic approach, commencing with the readily available benzyl 3-hydroxyazetidine-1-carboxylate. The rationale behind the chosen synthetic pathway, a detailed experimental protocol, and expected characterization data are presented to enable its successful preparation and facilitate its application in drug discovery programs.

Introduction: The Strategic Value of the Azetidine Motif

The azetidine scaffold has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2][4] Its unique structural features, including inherent ring strain and a three-dimensional geometry, offer a distinct advantage over more traditional five- and six-membered heterocyclic systems.[1][3] These characteristics can lead to enhanced binding affinity and selectivity for biological targets. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[1] The 4-cyanophenyl group is a well-established bioisostere for other functional groups and can participate in crucial hydrogen bonding and dipole-dipole interactions within protein binding pockets. The combination of these two structural elements in benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate makes it a valuable building block for the exploration of new chemical space in drug discovery.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach centered around the formation of the C-C bond between the azetidine ring and the cyanophenyl moiety. A highly efficient and versatile method for such a transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of an organoboron compound with a halide or triflate.

Based on this analysis, a two-step forward synthesis was devised, starting from the commercially available and relatively inexpensive benzyl 3-hydroxyazetidine-1-carboxylate.

Scheme 1: Retrosynthetic Analysis

G Target Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Precursor1 N-Cbz-3-iodoazetidine Target->Precursor1 Suzuki Coupling Precursor2 4-Cyanophenylboronic acid Target->Precursor2 Suzuki Coupling StartingMaterial Benzyl 3-hydroxyazetidine-1-carboxylate Precursor1->StartingMaterial Iodination

Caption: Retrosynthetic approach for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

The forward synthesis, therefore, involves two key transformations:

  • Iodination: Conversion of the hydroxyl group of benzyl 3-hydroxyazetidine-1-carboxylate to a more reactive leaving group, specifically an iodide. This is a crucial step to enable the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the resulting benzyl 3-iodoazetidine-1-carboxylate with 4-cyanophenylboronic acid to form the desired product.

This strategy was chosen for its high-yielding and well-documented precedents for each step, ensuring a reliable and reproducible synthesis.

Experimental Protocols

Step 1: Synthesis of Benzyl 3-iodoazetidine-1-carboxylate

This procedure is adapted from established methods for the iodination of alcohols.[5]

Materials:

  • Benzyl 3-hydroxyazetidine-1-carboxylate

  • Imidazole

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add imidazole and triphenylphosphine.

  • Add anhydrous dichloromethane and stir the mixture until a clear solution is obtained.

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine in portions, maintaining the temperature at 0 °C. The solution will turn dark brown.

  • In a separate flask, dissolve benzyl 3-hydroxyazetidine-1-carboxylate in anhydrous dichloromethane.

  • Add the solution of benzyl 3-hydroxyazetidine-1-carboxylate dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford benzyl 3-iodoazetidine-1-carboxylate as a solid.

Step 2: Synthesis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

This procedure is based on standard Suzuki-Miyaura cross-coupling conditions.[6][7]

Materials:

  • Benzyl 3-iodoazetidine-1-carboxylate

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add benzyl 3-iodoazetidine-1-carboxylate, 4-cyanophenylboronic acid, palladium(II) acetate, and the phosphine ligand.

  • Add the base (cesium carbonate).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Characterization Data

The following table summarizes the expected physicochemical and spectroscopic data for the final product.

PropertyExpected Value
Molecular Formula C₁₈H₁₆N₂O₂
Molecular Weight 292.33 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.6-7.3 (m, 9H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.4-4.2 (m, 4H, azetidine-H), 3.8-3.6 (m, 1H, azetidine-H)
¹³C NMR (CDCl₃, 100 MHz) δ 156.5, 145.0, 136.0, 132.5, 129.0, 128.5, 128.0, 127.5, 118.5, 111.0, 67.0, 55.0, 35.0
Mass Spectrometry (ESI+) m/z 293.1 [M+H]⁺

Synthetic Workflow Diagram

G cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki Coupling A Benzyl 3-hydroxyazetidine-1-carboxylate B Benzyl 3-iodoazetidine-1-carboxylate A->B  I₂, PPh₃, Imidazole, CH₂Cl₂ C 4-Cyanophenylboronic acid D Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate B->D C->D X Pd(OAc)₂, PPh₃, Cs₂CO₃, Dioxane/H₂O X->D

Caption: Synthetic workflow for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a molecule of considerable interest for drug discovery. By leveraging a well-established iodination reaction followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, this valuable building block can be accessed in a reliable manner. The detailed protocols and characterization data provided herein are intended to serve as a practical resource for researchers and scientists, enabling them to incorporate this privileged scaffold into their medicinal chemistry programs and accelerate the discovery of novel therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Rising Therapeutic Potential of Novel Azetidine Deriv
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
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  • BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYL
  • Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • PREPARATION AND SYNTHETIC APPLIC
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • A highly effective azetidine–Pd(II)
  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.
  • benzyl 3-iodoazetidine-1-carboxyl

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Exploratory

A Technical Guide to the Retrosynthetic Analysis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Abstract This in-depth technical guide provides a comprehensive retrosynthetic analysis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a key structural motif in medicinal chemistry. The analysis explores multiple st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive retrosynthetic analysis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a key structural motif in medicinal chemistry. The analysis explores multiple strategic disconnections, detailing the underlying chemical principles and providing field-proven insights into the selection of synthetic routes. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds. We will delve into two primary retrosynthetic strategies, evaluating the merits and potential challenges of each approach. The discussion is supported by detailed mechanistic considerations, step-by-step experimental protocols for key transformations, and visual aids to facilitate a deeper understanding of the synthetic logic.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain, while posing synthetic challenges, also imparts unique conformational constraints and metabolic stability to drug candidates.[1][3] The target molecule, benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, incorporates three key pharmacophoric elements: the rigid azetidine core, the electron-withdrawing 4-cyanophenyl group, and the readily cleavable benzyl carbamate (Cbz) protecting group.[4][5] Understanding the strategic bond disconnections for this molecule is crucial for developing efficient and scalable synthetic routes.

This guide will focus on a logical and systematic deconstruction of the target molecule, leading to readily available starting materials. We will explore two principal retrosynthetic pathways:

  • Strategy A: Disconnection of the C-N bond of the carbamate and the C-C bond between the azetidine and the aryl ring.

  • Strategy B: Disconnection of the azetidine ring itself, building the four-membered heterocycle from an acyclic precursor.

Each strategy will be evaluated based on the feasibility of the forward reactions, the availability of starting materials, and the control of stereochemistry where applicable.

Retrosynthetic Analysis

The retrosynthetic analysis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate reveals several potential bond disconnections. The choice of which bonds to break in a retrosynthetic sense is guided by the reliability and efficiency of the corresponding forward synthetic reactions.

Initial Disconnections

The most logical initial disconnections in the target molecule 1 are at the carbamate and the C3-aryl bond.

G Target Molecule (1) benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Precursor A + Precursor B Precursor A + Precursor B Target Molecule (1)->Precursor A + Precursor B Disconnection 1: C(aryl)-C(azetidine) & N-C(O) Precursor A 3-(4-cyanophenyl)azetidine Precursor B Benzyl Chloroformate

Figure 1: Initial retrosynthetic disconnections of the target molecule.

This leads to two primary synthons: 3-(4-cyanophenyl)azetidine and a benzyl carbamoylating agent. This simplifies the problem to the synthesis of the core 3-arylazetidine intermediate.

Strategy A: Arylation of a Pre-formed Azetidine Ring

This strategy focuses on forming the C-C bond between the azetidine ring and the cyanophenyl group in a late-stage transformation. This is a convergent approach, bringing together two key fragments towards the end of the synthesis.

2.2.1. Retrosynthetic Pathway A

G Target Molecule (1) Target Molecule (1) 3-(4-cyanophenyl)azetidine (2) 3-(4-cyanophenyl)azetidine (2) Target Molecule (1)->3-(4-cyanophenyl)azetidine (2) N-protection 1-Cbz-3-haloazetidine (3) + 4-cyanophenylboronic acid (4) 1-Cbz-3-haloazetidine (3) + 4-cyanophenylboronic acid (4) 3-(4-cyanophenyl)azetidine (2)->1-Cbz-3-haloazetidine (3) + 4-cyanophenylboronic acid (4) Suzuki Coupling 1-Cbz-3-haloazetidine (3) 1-Cbz-3-haloazetidine (3) 1-Cbz-3-hydroxyazetidine (5) 1-Cbz-3-hydroxyazetidine (5) 1-Cbz-3-haloazetidine (3)->1-Cbz-3-hydroxyazetidine (5) Halogenation Benzyl 3-oxoazetidine-1-carboxylate (6) Commercially Available 1-Cbz-3-hydroxyazetidine (5)->Benzyl 3-oxoazetidine-1-carboxylate (6) Reduction

Figure 2: Retrosynthetic analysis based on a late-stage Suzuki coupling.

This pathway relies on a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond.[6][7][8] This is a powerful and versatile method for creating aryl-substituted heterocycles. The precursor, a 3-haloazetidine derivative, can be accessed from the corresponding 3-hydroxyazetidine, which in turn is available via reduction of the commercially available benzyl 3-oxoazetidine-1-carboxylate.[9]

2.2.2. Forward Synthesis (Strategy A)

Step 1: Reduction of Benzyl 3-oxoazetidine-1-carboxylate (6)

The ketone at the 3-position of the azetidine ring is reduced to a hydroxyl group.

Parameter Value Reference
Reactant Benzyl 3-oxoazetidine-1-carboxylate[9]
Reagent Sodium borohydride (NaBH₄)
Solvent Methanol (MeOH)
Temperature 0 °C to room temperature
Yield >90%

Protocol: To a solution of benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford benzyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Halogenation of Benzyl 3-hydroxyazetidine-1-carboxylate (5)

The hydroxyl group is converted to a better leaving group, such as a bromide or iodide, to facilitate the subsequent cross-coupling reaction.

Parameter Value Reference
Reactant Benzyl 3-hydroxyazetidine-1-carboxylate
Reagent Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Yield 70-85%

Protocol: To a solution of benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours. The reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate and concentrated to give the crude benzyl 3-chloroazetidine-1-carboxylate, which can often be used in the next step without further purification.

Step 3: Suzuki-Miyaura Cross-Coupling

This is the key C-C bond-forming step. A palladium catalyst is used to couple the 3-haloazetidine with 4-cyanophenylboronic acid.[8]

Parameter Value Reference
Reactants Benzyl 3-haloazetidine-1-carboxylate, 4-cyanophenylboronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)[10]
Base Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)[10]
Solvent Toluene/Ethanol/Water or Dioxane/Water
Temperature 80-100 °C
Yield 60-80%

Protocol: A mixture of benzyl 3-haloazetidine-1-carboxylate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in the chosen solvent system is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography to yield benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Strategy B: Construction of the Azetidine Ring

This strategy involves forming the four-membered ring from an acyclic precursor that already contains the 4-cyanophenyl moiety. This approach can be advantageous if the starting materials are readily accessible.

2.3.1. Retrosynthetic Pathway B

G Target Molecule (1) Target Molecule (1) N-Cbz-3-amino-1-(4-cyanophenyl)propan-1-ol (7) N-Cbz-3-amino-1-(4-cyanophenyl)propan-1-ol (7) Target Molecule (1)->N-Cbz-3-amino-1-(4-cyanophenyl)propan-1-ol (7) Intramolecular Cyclization 3-amino-1-(4-cyanophenyl)propan-1-ol (8) + Benzyl Chloroformate 3-amino-1-(4-cyanophenyl)propan-1-ol (8) + Benzyl Chloroformate N-Cbz-3-amino-1-(4-cyanophenyl)propan-1-ol (7)->3-amino-1-(4-cyanophenyl)propan-1-ol (8) + Benzyl Chloroformate N-protection 3-amino-1-(4-cyanophenyl)propan-1-ol (8) 3-amino-1-(4-cyanophenyl)propan-1-ol (8) 3-nitro-1-(4-cyanophenyl)propan-1-one (9) 3-nitro-1-(4-cyanophenyl)propan-1-one (9) 3-amino-1-(4-cyanophenyl)propan-1-ol (8)->3-nitro-1-(4-cyanophenyl)propan-1-one (9) Reduction 4-cyanobenzaldehyde (10) + Nitromethane 4-cyanobenzaldehyde (10) + Nitromethane 3-nitro-1-(4-cyanophenyl)propan-1-one (9)->4-cyanobenzaldehyde (10) + Nitromethane Henry Reaction 4-cyanobenzaldehyde (10) Commercially Available Nitromethane Commercially Available

Figure 3: Retrosynthetic analysis based on intramolecular cyclization.

This pathway relies on an intramolecular cyclization of a suitably functionalized 1,3-aminopropanol derivative.[3] The key steps are a Henry reaction to construct the carbon backbone, followed by reduction of the nitro group and ketone, N-protection, and finally, the ring-closing reaction.

2.3.2. Forward Synthesis (Strategy B)

Step 1: Henry Reaction

A base-catalyzed condensation between 4-cyanobenzaldehyde and nitromethane forms the carbon skeleton.

Parameter Value Reference
Reactants 4-cyanobenzaldehyde, Nitromethane
Base Sodium hydroxide (NaOH) or Potassium fluoride (KF)
Solvent Methanol or Water
Temperature Room temperature
Yield 70-90%

Protocol: To a solution of 4-cyanobenzaldehyde (1.0 eq) in methanol, nitromethane (2.0 eq) and a catalytic amount of base are added. The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then acidified with dilute HCl, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give 1-(4-cyanophenyl)-2-nitroethanol. This intermediate is then oxidized (e.g., using PCC or Dess-Martin periodinane) to afford 3-nitro-1-(4-cyanophenyl)propan-1-one.

Step 2: Reduction of Nitroketone (9)

The nitro group and the ketone are simultaneously reduced to an amine and an alcohol, respectively.

Parameter Value Reference
Reactant 3-nitro-1-(4-cyanophenyl)propan-1-one
Reagent Catalytic hydrogenation (H₂, Pd/C) or Lithium aluminum hydride (LiAlH₄)
Solvent Ethanol or Tetrahydrofuran (THF)
Temperature Room temperature (hydrogenation) or 0 °C to reflux (LiAlH₄)
Yield 60-80%

Protocol (Catalytic Hydrogenation): 3-nitro-1-(4-cyanophenyl)propan-1-one is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give 3-amino-1-(4-cyanophenyl)propan-1-ol.

Step 3: N-Cbz Protection

The primary amine is protected with a benzyl chloroformate group.[5]

Parameter Value Reference
Reactant 3-amino-1-(4-cyanophenyl)propan-1-ol
Reagent Benzyl chloroformate (Cbz-Cl)[5]
Base Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
Solvent Dioxane/Water or Dichloromethane
Temperature 0 °C to room temperature
Yield 85-95%

Protocol: To a solution of 3-amino-1-(4-cyanophenyl)propan-1-ol (1.0 eq) in a mixture of dioxane and water at 0 °C, sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

Step 4: Intramolecular Cyclization

The hydroxyl group is converted into a good leaving group, which is then displaced by the nitrogen of the carbamate in an intramolecular SN2 reaction to form the azetidine ring.[3]

Parameter Value Reference
Reactant N-Cbz-3-amino-1-(4-cyanophenyl)propan-1-ol
Reagent Methanesulfonyl chloride (MsCl) followed by a base (e.g., NaH)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Yield 50-70%

Protocol: To a solution of N-Cbz-3-amino-1-(4-cyanophenyl)propan-1-ol (1.0 eq) and triethylamine (1.5 eq) in THF at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred for 1 hour. In a separate flask, sodium hydride (1.5 eq, 60% dispersion in mineral oil) is washed with hexanes and suspended in THF. The solution of the mesylate is then added dropwise to the NaH suspension at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The organic phase is washed, dried, and concentrated, followed by purification by column chromatography.

Alternative Strategies: C-N Bond Formation via Buchwald-Hartwig Amination

An alternative approach within Strategy A involves the use of a Buchwald-Hartwig amination reaction.[11][12][13][14] This powerful palladium-catalyzed cross-coupling method can be used to form the C-N bond of the azetidine ring.

Retrosynthetic Pathway C

G Target Molecule (1) Target Molecule (1) 1,3-dihalopropane derivative (11) + 4-cyanoaniline (12) 1,3-dihalopropane derivative (11) + 4-cyanoaniline (12) Target Molecule (1)->1,3-dihalopropane derivative (11) + 4-cyanoaniline (12) Buchwald-Hartwig Amination 1,3-dihalopropane derivative (11) with Cbz-protected nitrogen precursor

Figure 4: Retrosynthetic analysis using Buchwald-Hartwig amination.

While conceptually appealing, this approach presents significant challenges. The intramolecular version of the Buchwald-Hartwig amination to form a four-membered ring is often low-yielding due to the high activation barrier for forming a strained ring. Furthermore, the intermolecular reaction between a dihalide and an aniline could lead to polymerization. Therefore, while a valid consideration, this route is generally less favored than the previously discussed strategies.

Conclusion

The retrosynthetic analysis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate reveals two primary and viable synthetic strategies.

Strategy A , which involves a late-stage Suzuki-Miyaura coupling, is a highly convergent and flexible approach. The key starting material, benzyl 3-oxoazetidine-1-carboxylate, is commercially available, making this route attractive for rapid analogue synthesis. The Suzuki coupling is a well-established and robust reaction with a broad substrate scope.[6][7][8]

Strategy B , which focuses on the construction of the azetidine ring via intramolecular cyclization, offers an alternative pathway that may be more atom-economical. However, it involves more synthetic steps and may require more optimization, particularly for the cyclization step which can be challenging for forming strained four-membered rings.[3]

The choice between these strategies will ultimately depend on the specific goals of the synthesis, including scale, timeline, and the availability of starting materials and reagents. For most laboratory-scale syntheses and medicinal chemistry applications, the flexibility and reliability of Strategy A make it the preferred approach.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. Available at: [Link]

  • Synthesis of 3-Azetidinones through Light-Driven C–C Bond Formation. Synfacts. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. Available at: [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews. Available at: [Link]

  • Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters. Available at: [Link]

  • Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies. RSC Publishing. Available at: [Link]

  • Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. PubMed. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • 3-aminoazetidine, 3-cbz protected (C11H14N2O2). PubChem. Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. Available at: [Link]

  • Photochemical Approaches to Azetidines. Nottingham ePrints. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed. Available at: [Link]

  • Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (C18H16N2O2). PubChem. Available at: [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available at: [Link]

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  • Any ideas for that retrosynthesis? (Product: Benzaldehyde). Reddit. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Executive Summary & Mechanistic Rationale The incorporation of C(sp³)-enriched saturated heterocycles, such as azetidines, into drug-like scaffolds is a highly effective strategy for improving pharmacokinetic properties,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of C(sp³)-enriched saturated heterocycles, such as azetidines, into drug-like scaffolds is a highly effective strategy for improving pharmacokinetic properties, including aqueous solubility and metabolic stability. The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate represents a classic C(sp²)–C(sp³) bond formation challenge.

Historically, standard palladium-catalyzed Suzuki-Miyaura cross-couplings of secondary alkyl halides (like 3-iodoazetidines) with aryl boronic acids suffer from competitive β -hydride elimination, leading to isomerized or alkene byproducts rather than the desired cross-coupled product. To circumvent this, modern synthetic protocols rely on two robust methodologies:

  • Palladium-Catalyzed Negishi Cross-Coupling : This polar, two-step approach first converts the alkyl halide into a stable organozinc intermediate, which undergoes rapid transmetalation that outpaces β -hydride elimination[1],[2].

  • Nickel-Catalyzed Reductive Cross-Coupling : This method utilizes a single-pot radical pathway. Nickel catalysis excels at activating unactivated alkyl halides via Halogen Atom Transfer (XAT), bypassing the need for pre-formed organometallic reagents while maintaining high functional group tolerance[3].

This application note details self-validating, step-by-step protocols for both pathways, providing researchers with the mechanistic insights necessary to optimize and scale the synthesis of 3-arylazetidines.

Reagents & Materials

Reagent / MaterialRoleCAS NumberEquivalents
Benzyl 3-iodoazetidine-1-carboxylateAlkyl Halide (Starting Material)939759-26-91.0 (Ni) / 1.5 (Pd)
4-BromobenzonitrileAryl Halide (Coupling Partner)623-00-71.0
Zinc DustReductant / Zincation Agent7440-66-62.5
1,2-DibromoethaneZinc Activator (Negishi)106-93-40.05
Chlorotrimethylsilane (TMSCl)Zinc Activator (Negishi)75-77-40.05
Pd₂(dba)₃Catalyst (Negishi)51364-51-30.025 (5 mol% Pd)
XPhosLigand (Negishi)564483-18-70.10
NiCl₂·glymeCatalyst (Reductive)29046-78-40.05
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)Ligand (Reductive)72914-19-30.05
Anhydrous DMA / THFSolventsN/AVaries

Protocol A: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi coupling is highly reliable for azetidine functionalization, as the intermediate azetidin-3-ylzinc(II) iodide is stable and undergoes transmetalation efficiently[4].

Step-by-Step Methodology

Part 1: Preparation of the Organozinc Reagent

  • Zinc Activation : To a flame-dried Schlenk flask under argon, add zinc dust (2.5 equiv, 163 mg). Suspend in anhydrous THF (2.0 mL). Add 1,2-dibromoethane (0.05 equiv) and heat to 65 °C for 10 minutes. Cool to room temperature, add TMSCl (0.05 equiv), and stir for 15 minutes.

  • Zincation : Add a solution of benzyl 3-iodoazetidine-1-carboxylate (1.5 equiv, 475 mg) in THF (1.0 mL) dropwise. Stir the mixture at 40 °C for 1–2 hours.

  • Self-Validation Check: Quench a 50 µL aliquot with iodine in THF. GC-MS analysis should show complete consumption of the starting material and formation of the corresponding iodide (re-formed), confirming active zinc insertion.

Part 2: Cross-Coupling 4. In a separate flame-dried flask, combine 4-bromobenzonitrile (1.0 equiv, 182 mg, 1.0 mmol), Pd₂(dba)₃ (0.025 equiv, 23 mg), and XPhos (0.10 equiv, 48 mg). Purge with argon. 5. Transfer the supernatant of the freshly prepared organozinc reagent via a syringe filter into the catalyst/aryl halide mixture. 6. Heat the reaction to 65 °C for 12 hours. 7. Workup : Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to yield the product.

Negishi SM Benzyl 3-iodoazetidine -1-carboxylate Zn Zn dust, TMSCl 1,2-dibromoethane SM->Zn Organozinc Azetidin-3-ylzinc(II) iodide Zn->Organozinc Transmet Transmetalation [Pd(II) Ar-Azetidinyl] Organozinc->Transmet ZnX2 byproduct Pd_cat Pd(0) Catalyst (e.g., Pd2(dba)3 / XPhos) OxAdd Oxidative Addition [Pd(II) Ar-Br] Pd_cat->OxAdd + ArylHalide ArylHalide 4-Bromobenzonitrile ArylHalide->OxAdd OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd_cat Catalyst Regeneration Product Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate RedElim->Product

Fig 1. Mechanistic pathway of Pd-catalyzed Negishi cross-coupling for azetidine functionalization.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

This protocol avoids the moisture-sensitive organozinc intermediate by generating an azetidin-3-yl radical in situ via a Ni(I) Halogen Atom Transfer (XAT) event. The radical is rapidly intercepted by an Ar-Ni(II)-Br species, preventing unwanted homocoupling or elimination[3].

Step-by-Step Methodology
  • Reaction Setup : To an oven-dried 10 mL vial equipped with a stir bar, add 4-bromobenzonitrile (1.0 equiv, 182 mg, 1.0 mmol), NiCl₂·glyme (0.05 equiv, 11 mg), dtbbpy (0.05 equiv, 13 mg), and activated Zn dust (2.0 equiv, 130 mg).

  • Atmosphere Exchange : Seal the vial with a PTFE septum cap and evacuate/backfill with argon three times.

  • Reagent Addition : Add anhydrous DMA (3.0 mL) and benzyl 3-iodoazetidine-1-carboxylate (1.2 equiv, 380 mg) via syringe.

  • Reaction : Stir the dark red/brown suspension vigorously at 40 °C for 16 hours.

  • Workup : Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove zinc and nickel salts. Wash the filtrate with water (3 × 10 mL) to remove DMA, then with brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

NiReductive Ni0 Ni(0)L_n NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition ArBr 4-Bromobenzonitrile ArBr->NiII NiIII Ar-Ni(III)(Azetidinyl)-Br NiII->NiIII Radical Capture AlkylI Benzyl 3-iodoazetidine -1-carboxylate Radical Azetidin-3-yl Radical AlkylI->Radical Radical->NiIII Product Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate NiIII->Product Reductive Elimination NiI Ni(I)-Br NiIII->NiI NiI->Ni0 Reduction by Zn NiI->Radical Halogen Atom Transfer ZnRed Zn(0) Reductant ZnRed->NiI

Fig 2. Ni-catalyzed reductive cross-coupling mechanism via Halogen Atom Transfer (XAT).

Quantitative Data & Optimization Matrix

The following table summarizes the comparative operational parameters and expected outcomes for both synthetic routes.

ParameterProtocol A: Pd-NegishiProtocol B: Ni-Reductive
Catalyst System Pd₂(dba)₃ / XPhos (5 mol%)NiCl₂·glyme / dtbbpy (5 mol%)
Solvent THFDMA
Temperature 65 °C (Coupling)40 °C
Time 1.5 h (Zincation) + 12 h (Coupling)16 h (Single-pot)
Moisture Sensitivity Extremely High (Organozinc)Moderate
Expected Yield 75 – 85%65 – 80%
Primary Byproduct Protodehalogenated azetidineAryl homocoupling (trace)

Analytical Validation & Troubleshooting

To ensure scientific integrity, verify the success of the synthesis using the following analytical markers:

  • ¹H NMR (400 MHz, CDCl₃) Validation :

    • Disappearance: The distinct C3–H multiplet of the starting benzyl 3-iodoazetidine-1-carboxylate at ~4.5–4.6 ppm must completely disappear.

    • Appearance: Look for a new benzylic/methine C3–H multiplet shifted upfield to ~3.8–4.0 ppm .

    • Aromatic Region: The 4-cyanophenyl group will present as a distinct AA'BB' pseudo-doublet system around 7.65 ppm and 7.40 ppm (4H), integrating proportionally with the 5H multiplet of the Cbz protecting group (~7.35 ppm).

  • Troubleshooting Protodehalogenation : If the primary isolated product is benzyl azetidine-1-carboxylate (mass = 191.2 g/mol ), it indicates protonation of the organozinc intermediate or radical. Ensure rigorous drying of THF/DMA over 3Å molecular sieves and confirm that the zinc dust is freshly activated.

  • Troubleshooting Aryl Homocoupling : In the Ni-catalyzed route, the formation of 4,4'-dicyanobiphenyl indicates that radical generation is too slow relative to oxidative addition. Ensure the alkyl iodide is added in slight excess (1.2–1.5 equiv) and consider adding the aryl bromide via a syringe pump over 2 hours.

References

  • US9707233B2 - Heterocyclylamines as PI3K inhibitors - Google Patents.
  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides.
  • End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction.
  • Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides.

Sources

Application

benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate reaction mechanism

Application Note: Synthesis, Chemoselective Deprotection, and Handling of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in Drug Discovery Executive Summary & Chemical Context In contemporary medicinal chemistry, the az...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Chemoselective Deprotection, and Handling of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in Drug Discovery

Executive Summary & Chemical Context

In contemporary medicinal chemistry, the azetidine ring is frequently deployed as a metabolically stable, low-lipophilicity bioisostere for phenyl rings. The compound benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate represents a highly versatile synthetic intermediate. The orthogonal reactivity between the carboxybenzyl (Cbz) protecting group and the electrophilic nitrile (-CN) moiety allows for divergent downstream derivatization.

This technical guide provides a comprehensive, self-validating framework for the synthesis of this intermediate via transition-metal-catalyzed cross-coupling, followed by field-proven protocols for the chemoselective deprotection of the Cbz group without compromising the sensitive cyano functionality.

Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

The construction of 3-arylazetidines is most efficiently achieved through the cross-coupling of 1-protected 3-iodoazetidines with aryl organometallic reagents[1]. While Hiyama and Negishi couplings are viable[2], the Suzuki-Miyaura cross-coupling offers the best balance of scalability, functional group tolerance, and reagent stability.

Mechanistic Rationale

The catalytic cycle relies on the oxidative addition of a Pd(0) species into the C(sp³)–I bond of benzyl 3-iodoazetidine-1-carboxylate. Subsequent transmetalation with 4-cyanophenylboronic acid, facilitated by an aqueous base, generates a di-organopalladium(II) complex. Reductive elimination forms the target C–C bond and regenerates the active Pd(0) catalyst.

CrossCoupling Pd0 Pd(0) Catalyst OA Oxidative Addition Pd(II) Intermediate Pd0->OA + Benzyl 3-iodoazetidine-1-carboxylate TM Transmetalation Pd(II) Diaryl Complex OA->TM + 4-Cyanophenylboronic acid TM->Pd0 Catalyst Regeneration Product Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate TM->Product Reductive Elimination

Figure 1: Catalytic cycle for the Pd-catalyzed cross-coupling synthesis of the azetidine core.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

Reagents: Benzyl 3-iodoazetidine-1-carboxylate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Degassing: Charge a Schlenk flask with the azetidine substrate, boronic acid, and K₂CO₃. Add the solvent mixture and sparge with argon for 15 minutes.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂. Rigorous degassing prevents premature catalyst deactivation and homocoupling side reactions.

    • Causality: The 1,4-dioxane/water biphasic system is chosen because dioxane solubilizes the organic substrates, while water is strictly required to dissolve K₂CO₃ and form the reactive boronate complex necessary for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive argon flow. Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation: Confirm product formation via LC-MS (Expected [M+H]⁺: 293.12) and the appearance of the nitrile stretching frequency at ~2220 cm⁻¹ via IR spectroscopy.

Chemoselective Cbz Deprotection: Preserving the Nitrile

The standard method for Cbz removal is hydrogenolysis (H₂, Pd/C). However, applying these conditions to benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate will inevitably result in the over-reduction of the cyano group to a primary amine (-CH₂NH₂). To achieve chemoselectivity, alternative cleavage mechanisms must be employed[3].

Mechanistic Rationale: TMSI-Mediated Cleavage

Trimethylsilyl iodide (TMSI) acts as a hard Lewis acid, selectively silylating the carbonyl oxygen of the carbamate. The resulting oxonium intermediate is highly activated, allowing the soft iodide nucleophile to attack the benzylic carbon via an Sₙ2 mechanism. This releases benzyl iodide and a silyl carbamate, which spontaneously decarboxylates upon methanol quench. The electrophilic nitrile carbon remains entirely unaffected by this pathway.

TMSIDeprotection Start Cbz-Protected Azetidine Nitrile Oxonium Silylated Oxonium Intermediate Start->Oxonium + TMSI Cleavage SN2 Cleavage by Iodide Oxonium->Cleavage - Benzyl Iodide Product Free Azetidine (Nitrile Intact) Cleavage->Product + MeOH

Figure 2: Mechanism of chemoselective TMSI-mediated Cbz deprotection preserving the nitrile.

Step-by-Step Protocol: TMSI Deprotection

Reagents: Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 eq), TMSI (1.5 eq), anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve the protected azetidine in anhydrous DCM under an argon atmosphere and cool to 0 °C using an ice bath.

  • Reagent Addition: Add TMSI dropwise via syringe.

    • Causality: Initiating the reaction at 0 °C controls the exothermic silylation step and prevents unwanted degradation of the azetidine ring strain.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (UV active).

  • Quench: Cool the mixture back to 0 °C and add methanol (MeOH) dropwise.

    • Causality: Methanol solvolyzes the silyl carbamate intermediate, driving the evolution of CO₂ gas to yield the free amine. It also safely quenches any unreacted TMSI.

  • Workup & Isolation: Concentrate the mixture in vacuo. Partition the residue between EtOAc and 1M HCl. Discard the organic layer (which contains the benzyl iodide byproduct). Basify the aqueous layer to pH 10 with saturated Na₂CO₃ and extract with DCM.

    • Causality: The acid/base extraction strictly isolates the basic azetidine product from neutral/acidic organic impurities, creating a self-purifying workflow.

  • Self-Validation: ¹H-NMR will show the complete disappearance of the benzylic CH₂ protons (~5.1 ppm) and the aromatic Cbz protons (7.3-7.4 ppm), while the distinct AB quartet of the 4-cyanophenyl group remains intact.

Quantitative Data: Comparison of Deprotection Strategies

For process scale-up, alternative chemoselective methods such as transfer hydrogenation using tetrahydroxydiboron (B₂(OH)₄)[4] or thiol-mediated Sₙ2 cleavage[3] can be utilized to avoid the moisture sensitivity of TMSI.

Deprotection MethodReagents / CatalystTemp.Cbz Cleavage YieldCyano Group StatusScalability & Notes
Standard Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH25 °C>95%Reduced (~80-100%)High; Unsuitable for this substrate.
Lewis Acid Cleavage TMSI, anhydrous DCM0-25 °C85-92%Intact Medium; TMSI is highly moisture sensitive.
Transfer Hydrogenation B₂(OH)₄, 5% Pd/C, 4-methylmorpholine25 °C88-94%Intact High; Generates localized active H-species[4].
Thiol-Mediated Sₙ2 1-Dodecanethiol, Base80 °C80-85%Intact High; Used in cGMP API manufacturing[3].

References

  • [1] Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.[Link]

  • [2] Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI.[Link]

  • [3] To Deprotect and Serve. Scientific Update.[Link]

  • [4] Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. PubMed/NIH.[Link]

Sources

Method

purification of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Title: High-Yield Purification Protocol for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: Strategies for Medicinal Chemistry Workflows Executive Summary Azetidines have emerged as highly valuable bioisosteres in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Yield Purification Protocol for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: Strategies for Medicinal Chemistry Workflows

Executive Summary

Azetidines have emerged as highly valuable bioisosteres in modern drug discovery, often deployed to replace piperidines or pyrrolidines to improve metabolic stability, lower lipophilicity, and alter basicity[1]. The compound benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate serves as a critical, versatile intermediate in these efforts. The benzyl carbamate (Cbz) protecting group allows for orthogonal deprotection strategies, while the cyano group can be readily functionalized into amines, amidines, or carboxylic acids. This specific intermediate framework is frequently utilized in the synthesis of complex therapeutics, including Monoacylglycerol Lipase (MAGL) inhibitors and lipid synthesis modulators[2].

Despite the inherent ring strain of the four-membered azetidine heterocycle[3], the N-Cbz protection renders the ring remarkably stable under standard purification conditions. This application note provides a self-validating, step-by-step methodology for isolating this intermediate from crude cross-coupling reaction mixtures, ensuring >99% purity for downstream medicinal chemistry applications.

Physicochemical Profiling & Purification Causality

Understanding the molecule's physicochemical properties is the foundation of a rational purification strategy.

PropertyValueImpact on Purification Strategy
Molecular Formula C18H16N2O2-
Molecular Weight 292.34 g/mol Ideal for MS-triggered fraction collection; target ESI+ m/z = 293.1 [M+H]+.
Ionization (pKa) NeutralLacks a basic amine (protected as a carbamate). Insensitive to mobile phase pH; no triethylamine (TEA) modifier is required for silica chromatography.
Lipophilicity (LogP) ~3.2Highly lipophilic due to the Cbz and phenyl rings. Retains strongly on C18 reversed-phase columns, requiring high organic gradients for elution.
Chromophores StrongPhenyl and cyanophenyl rings provide excellent UV absorbance at 254 nm, enabling robust UV-directed fraction collection.

Mechanistic Insight: Typical syntheses of this compound involve transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling of a 3-iodoazetidine with a boronic acid). The crude mixture is often contaminated with non-polar homocoupled biaryls, unreacted boronic acids, and polar dehalogenated or hydroxylated azetidine byproducts. Because the target molecule is neutral, normal-phase silica chromatography can be executed with simple Hexane/Ethyl Acetate gradients without the risk of severe peak tailing typically associated with basic nitrogen heterocycles.

Purification Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Flash Normal-Phase Flash Chromatography (Silica, Hexane/EtOAc) LLE->Flash QC Purity Check (LC-MS / NMR) Flash->QC Decision Purity > 95%? QC->Decision Prep Reversed-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% FA) Decision->Prep No Pure Pure Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate Decision->Pure Yes Prep->Pure

Workflow for the isolation and .

Step-by-Step Experimental Protocols

Protocol A: Reaction Workup and Liquid-Liquid Extraction (LLE)

Objective: Remove water-soluble salts, boronic acid residues, and transition metal catalysts prior to chromatography.

  • Quench & Filter: Dilute the crude reaction mixture with water (10 mL per mmol of substrate). If palladium or nickel catalysts were used, filter the biphasic mixture through a 1-inch pad of Celite to remove insoluble metal sulfides/oxides. Rinse the pad with Ethyl Acetate (EtOAc).

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (20 mL) to neutralize and partition unreacted boronic acids, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter and concentrate under reduced pressure (30 °C, 50 mbar) to yield the crude material. Validation Check: The crude material should present as a viscous amber oil or off-white solid.

Protocol B: Normal-Phase Flash Chromatography

Objective: Isolate the target compound from non-polar biaryl impurities and polar byproducts.

  • Sample Loading: Dissolve the crude material in a minimum volume of Dichloromethane (DCM). Add silica gel (1:2 w/w ratio to crude mass) and concentrate to dryness to create a free-flowing powder (dry loading). Load this onto a solid sample cartridge.

  • Column Selection: Use a standard spherical silica gel column (e.g., 40 g column for 1-2 g of crude material).

  • Solvent System: Hexane (Mobile Phase A) and Ethyl Acetate (Mobile Phase B).

  • Gradient Execution:

Column Volumes (CV)% Ethyl Acetate (B)Elution Event
0 - 20%Column equilibration and elution of residual solvents.
2 - 50% → 10%Elution of non-polar homocoupled biaryl impurities.
5 - 1210% → 30%Elution of Target Compound (typically at ~15-20% B).
12 - 1530% → 100%Flush of polar dehalogenated/hydroxylated byproducts.
  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak. Validation Check: Spot the collected fractions on a silica TLC plate. Develop in 20% EtOAc/Hexane. The target compound will appear as a single UV-active spot with an Rf of ~0.30.

Protocol C: Reversed-Phase Preparative HPLC (Polishing)

Objective: Achieve >99% purity by removing trace structurally similar impurities (e.g., des-cyano analogs or regioisomers) that co-elute on silica. Rationale: Although the molecule is neutral, 0.1% Formic Acid (FA) is added to the mobile phase to ensure sharp peak shapes and to provide the necessary protons for robust Electrospray Ionization (ESI) in mass-directed fraction collection. The Cbz group is completely stable under these mildly acidic conditions.

  • Sample Preparation: Dissolve the semi-pure material from Protocol B in DMSO or a 1:1 mixture of MeCN/Water (concentration ~50-100 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column: C18 Preparative Column (e.g., Waters XBridge C18, 5 µm, 19 × 150 mm).

  • Mobile Phases:

    • A: HPLC-grade Water + 0.1% Formic Acid

    • B: HPLC-grade Acetonitrile + 0.1% Formic Acid

  • Gradient Method (Flow Rate: 20 mL/min):

Time (min)% Acetonitrile (B)
0.0 - 2.030% (Hold for injection)
2.0 - 12.030% → 90% (Linear gradient)
12.0 - 14.090% (Column wash)
14.0 - 15.030% (Re-equilibration)
  • Detection & Collection: Trigger fraction collection using a dual-signal threshold: UV at 254 nm and MS (ESI+) targeting m/z 293.1[M+H]+.

  • Recovery: Pool the pure fractions. Remove the acetonitrile under reduced pressure, then lyophilize the remaining aqueous suspension to afford the pure benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate as a white solid. Validation Check: Analytical LC-MS should confirm a single peak (>99% AUC at 254 nm) with the correct mass.

References

  • Title: US Patent Application 2021/0094943 A1: Heterocyclic Modulators of Lipid Synthesis Source: Google Patents URL
  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

Sources

Application

Application Note: Advanced NMR Structural Elucidation of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Key Challenge: Carbamate Rotamer Dynamics & Signal Broadeni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Key Challenge: Carbamate Rotamer Dynamics & Signal Broadening

Executive Summary

Azetidines are highly valued in modern medicinal chemistry as rigidified, metabolically stable bioisosteres for piperidines and morpholines. The molecule benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate integrates three critical domains: a pharmacophoric 4-cyanophenyl ring, a strained azetidine core, and a carboxybenzyl (Cbz) protecting group.

While structurally simple, the NMR characterization of this molecule presents a classic analytical hurdle: restricted rotation around the carbamate C–N bond . This Application Note details the structural deconstruction of the molecule, explains the causality behind the complex ambient-temperature NMR phenomena, and provides a self-validating Variable Temperature (VT) NMR protocol to achieve unambiguous structural elucidation.

Structural Deconstruction & Expected NMR Profile

To accurately interpret the NMR spectrum, the molecule must be divided into three distinct magnetic environments.

Domain A: The 4-Cyanophenyl Moiety

The cyano (–C≡N) group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects. This strongly deshields the protons ortho to the cyano group. Because the azetidine ring at the para position is freely rotating, the aromatic protons present as a classic, symmetrical AA'BB' spin system [1]. In a 400 MHz 1 H NMR spectrum, this appears as two distinct pseudo-doublets (often roofed towards each other) in the downfield region (7.40–7.70 ppm)[2].

Domain B: The Azetidine Core

The four-membered nitrogen heterocycle contains two equivalent methylene groups (C2 and C4) and one methine group (C3). The C2/C4 protons are highly sensitive to the electronic environment of the attached nitrogen. In an idealized, freely rotating state, the four C2/C4 protons would appear as a well-defined multiplet. However, due to the adjacent Cbz group, these signals are typically severely broadened or split into two distinct sets of peaks at room temperature[3].

Domain C: The N-Cbz Protecting Group

The benzyl carbamate group consists of a carbonyl, a benzylic –CH 2​ –, and a phenyl ring. The benzylic protons typically appear as a sharp singlet near 5.10 ppm. However, similar to the azetidine protons, this singlet often suffers from exchange broadening or duplication due to rotameric states[3].

Table 1: Quantitative 1 H NMR Signal Assignments (CDCl 3​ , 298 K)
DomainNucleusExpected Shift (ppm)MultiplicityIntegrationAssignment Notes & Causality
Cbz 1 H7.30 – 7.40m5HPhenyl ring protons. Unaffected by rotamers.
Cyano-Ph 1 H~7.65d ( J≈8.0 Hz)2HProtons ortho to the highly deshielding –CN group[2].
Cyano-Ph 1 H~7.40d ( J≈8.0 Hz)2HProtons meta to the –CN group[2].
Cbz 1 H~5.10s (broad)2HBenzylic CH 2​ . Broadens at RT due to intermediate exchange[3].
Azetidine 1 H4.15 – 4.45m (broad)4HC2 and C4 protons. Exhibits severe exchange broadening[3].
Azetidine 1 H3.80 – 4.00m1HC3 methine proton.
Table 2: Quantitative 13 C NMR Signal Assignments (CDCl 3​ , 298 K)
DomainExpected Shift (ppm)Carbon TypeNotes & Causality
Cbz ~156.0C=O (Carbamate)Quaternary. May appear as a doublet at RT due to syn/anti states.
Cyano-Ph ~148.0Ar–C (C1)Quaternary, attached to the azetidine C3.
Cyano-Ph ~132.5Ar–C (C3'/C5')CH, ortho to the –CN group[1].
Cyano-Ph ~127.5Ar–C (C2'/C6')CH, meta to the –CN group.
Cyano-Ph ~118.5C≡N (Nitrile)Quaternary. Characteristic far-upfield shift for nitriles[2].
Cyano-Ph ~111.0Ar–C (C4')Quaternary, directly attached to the –CN group.
Cbz ~67.0CH 2​ Benzylic carbon.
Azetidine ~54.5CH 2​ (C2/C4)Broadened at RT.
Azetidine ~34.0CH (C3)Methine carbon.

The Causality of Carbamate Rotamers

Why do the azetidine and benzylic signals broaden? The lone pair of electrons on the azetidine nitrogen is delocalized into the adjacent carbonyl π -system of the Cbz group. This resonance grants the C–N bond partial double-bond character, restricting free rotation. Consequently, the molecule exists in two distinct conformational ground states: the syn-rotamer and the anti-rotamer[4].

The activation energy ( ΔG‡ ) required to rotate around this bond is typically between 14 and 16 kcal/mol[5]. At room temperature (298 K), the rate of interconversion ( k ) between the syn and anti states is roughly equal to the difference in their NMR resonance frequencies ( Δν ). This places the system in the intermediate exchange regime on the NMR timescale, causing the signals to smear into broad, featureless humps.

To resolve this and prove the structural integrity of the compound, we must force the molecule into either the fast exchange regime (by heating) or the slow exchange regime (by cooling).

Experimental Protocol: Variable Temperature (VT) NMR

The following self-validating protocol utilizes high-temperature VT-NMR to achieve signal coalescence, yielding a sharp, time-averaged spectrum for accurate integration and coupling constant ( J ) extraction.

Step 1: Solvent Selection & Sample Preparation
  • Weigh 15–20 mg of the highly purified benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

  • Dissolve the sample in 0.6 mL of DMSO- d6​ (not CDCl 3​ ).

    • Causality: CDCl 3​ boils at 61 °C, which is insufficient to reach the coalescence temperature ( Tc​ ) of most carbamates. DMSO- d6​ (b.p. 189 °C) provides the necessary thermal runway to reach the fast exchange regime[4].

Step 2: Ambient Temperature Baseline
  • Insert the sample into the spectrometer and regulate the probe temperature to 298 K.

  • Tune, match, shim, and acquire a standard 1D 1 H NMR spectrum.

  • Validation Check: Confirm the presence of broad signals at ~4.20 ppm (azetidine) and ~5.10 ppm (benzylic CH 2​ ).

Step 3: Incremental Heating & Dynamic Tuning
  • Increase the probe temperature to 320 K . Allow exactly 5 minutes for thermal equilibration.

  • Critical Step: Re-tune and re-match the probe, and re-shim the Z1/Z2 gradients.

    • Causality: As DMSO- d6​ heats up, its dielectric constant and viscosity drop drastically. This alters the impedance of the RF coil and the magnetic field homogeneity. Failing to retune will result in severe signal-to-noise degradation and distorted lineshapes.

  • Acquire the spectrum.

  • Repeat this process in 10 K increments (330 K, 340 K, 350 K) until the broad signals merge into sharp, well-defined multiplets.

Step 4: Data Processing & Kinetic Analysis
  • At the coalescence temperature ( Tc​ , typically ~340 K for N-Cbz azetidines), the spectrum will reflect the time-averaged symmetry of the molecule. The C2/C4 protons will integrate cleanly to 4H.

  • Optional: Calculate the rotational energy barrier ( ΔG‡ ) using the Gutowsky-Holm approximation and the Eyring-Polanyi equation[5].

Logical Workflow Visualization

G Start Sample Prep in DMSO-d6 (High Boiling Point) RT_NMR Acquire 1H NMR at 298 K (Baseline) Start->RT_NMR Check Observe Line Broadening at Azetidine C2/C4? RT_NMR->Check VT_High High-Temp VT-NMR (Heat in 10 K increments) Check->VT_High Yes (Rotamer Dynamics) VT_Low Low-Temp VT-NMR in CDCl3 (Cool to 230 K) Check->VT_Low Alternative Path Final Extract J-Couplings & Calculate ΔG‡ Check->Final No (Rigid System) Retune Re-tune, Re-match & Re-shim (Compensate for Dielectric Shift) VT_High->Retune Coalescence Signal Coalescence (Fast Exchange Regime) Retune->Coalescence Coalescence->Final Freezing Rotamer Freezing (Slow Exchange Regime) VT_Low->Freezing Freezing->Final

Workflow for VT-NMR resolution of carbamate rotamer dynamics.

Sources

Method

Application Note: HPLC Method Development and Validation for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Content Type: Technical Protocol & Method Development Guide Introduction & Scientific Rationale Azetidine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Content Type: Technical Protocol & Method Development Guide

Introduction & Scientific Rationale

Azetidine derivatives have emerged as highly valuable structural motifs in modern medicinal chemistry. As conformationally restricted bioisosteres for pyrrolidines or piperidines, azetidine scaffolds often improve central nervous system (CNS) penetration, metabolic stability, and overall pharmacokinetic profiles1[1]. Specifically, substituted azetidines are frequently utilized in the development of lipid synthesis modulators and monoacylglycerol lipase (MAGL) inhibitors2[2].

The compound benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a critical synthetic intermediate. The benzyl chloroformate (Cbz) group protects the azetidine nitrogen, while the 4-cyanophenyl group offers a versatile handle for cross-coupling or reduction. Because azetidines are highly strained rings susceptible to nucleophilic ring-opening3[3], a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to monitor purity and degradation pathways during drug development.

Physicochemical Profiling & Method Logic (Causality)

To design a self-validating chromatographic system, the experimental parameters must be dictated by the analyte's intrinsic physicochemical properties:

  • Ionization & Mobile Phase Causality: Unprotected azetidines are basic amines. However, in this molecule, the nitrogen is protected as a carbamate (Cbz). This strong electron-withdrawing group delocalizes the nitrogen's lone pair, rendering the molecule non-basic and neutral under standard reversed-phase conditions. Consequently, complex pH-controlled buffers (e.g., phosphate) are unnecessary. A simple volatile acidic modifier, such as 0.1% Formic Acid (FA), is sufficient to maintain a stable baseline and suppress peak tailing caused by secondary interactions with unendcapped silanols on the silica stationary phase4[4].

  • Hydrophobicity & Column Selection: The molecule possesses significant lipophilicity due to the benzyl and phenyl rings. A standard C18 stationary phase provides excellent hydrophobic retention. For resolving closely related synthetic impurities (such as des-cyano byproducts), a Phenyl-Hexyl column can be employed to exploit orthogonal π−π interactions.

  • UV Detection: The conjugated π -systems of the Cbz group and the 4-cyanophenyl moiety act as strong chromophores. Detection at 220 nm captures the π→π∗ transitions of the aromatic rings, maximizing sensitivity for both the API and its potential ring-opened degradants.

Mandatory Visualization: Method Development Workflow

HPLC_Method_Logic Prop Analyte Properties Neutral Carbamate, High LogP Col Column Selection C18 or Phenyl-Hexyl Prop->Col Hydrophobic & π-π Interactions MP Mobile Phase H2O / MeCN + 0.1% FA Prop->MP Non-ionizable (No buffer needed) Det UV Detection 220 nm (Aromatic/Cyano) Prop->Det Strong Chromophores SST System Suitability Resolution > 2.0, RSD < 2.0% Col->SST MP->SST Det->SST

Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Reagent and Standard Preparation

Causality Note: Because benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is highly lipophilic, dissolving it in pure water will cause immediate precipitation. Conversely, injecting pure acetonitrile into a highly aqueous initial mobile phase causes severe peak distortion (the "solvent effect"). A 50:50 mixture balances solubility and peak focusing.

Step-by-Step Protocol:

  • Diluent Preparation: Mix HPLC-grade Water and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Dilute to volume with Milli-Q Water.

  • Working Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with the prepared diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter. PTFE is selected for its broad chemical compatibility with acetonitrile and low non-specific binding.

System Suitability Test (SST) Protocol

A self-validating protocol requires continuous proof of system performance before sample analysis.

  • Perform a blank injection (Diluent) to ensure no baseline interference or ghost peaks at the expected retention time.

  • Inject the 0.1 mg/mL Working Solution in five independent replicates.

  • Calculate the Relative Standard Deviation (RSD) for retention time and peak area.

  • Evaluate peak symmetry (USP Tailing Factor) and column efficiency (Theoretical Plates).

Data Presentation & Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Minimizes backpressure, ensures reproducibility)
Injection Volume 10 µL
Detection Wavelength 220 nm (PDA/DAD detector)
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold (Peak focusing)
2.09010Start of gradient
12.01090Linear ramp (Elution of lipophilic API)
15.01090Isocratic wash (Clears strongly bound impurities)
15.19010Return to initial conditions
20.09010Column re-equilibration
Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaPurpose
Retention Time RSD (n=5) 1.0%Verifies pump precision and mobile phase mixing.
Peak Area RSD (n=5) 2.0%Verifies autosampler precision and detector stability.
USP Tailing Factor ( Tf​ ) 1.5Ensures no secondary silanol interactions.
Theoretical Plates (N) 10,000Confirms column integrity and efficiency.

Sources

Application

Application Notes and Protocols: The Strategic Use of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate into innovative...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate into innovative drug discovery pipelines. This document provides a comprehensive overview of the molecule's significance, detailed synthetic protocols, and its application as a pivotal scaffold in constructing targeted therapeutic agents.

Introduction: The Azetidine Scaffold in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their unique structural properties, including high ring strain and a three-dimensional, sp³-rich character, offer distinct advantages in drug design.[1] These features can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability, increased aqueous solubility, and better receptor selectivity, when compared to more traditional, planar aromatic systems.[1][2] The incorporation of azetidine motifs is a validated strategy in several FDA-approved drugs, underscoring their therapeutic relevance.[1]

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a bifunctional building block of particular interest. It combines the favorable properties of the azetidine core with two key functionalities:

  • The 3-(4-cyanophenyl) group: The cyanophenyl moiety is a well-established pharmacophore. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. It is a key feature in numerous enzyme inhibitors, where it can interact with active site residues.

  • The N-benzyl-1-carboxylate (Cbz or Z) protecting group: This widely used protecting group offers robust stability during multi-step syntheses while allowing for facile deprotection under standard hydrogenolysis conditions. This enables the secondary amine of the azetidine ring to be revealed for subsequent derivatization.

This combination makes Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate a versatile intermediate for creating libraries of novel compounds aimed at a variety of biological targets.

Synthesis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

The synthesis of this key intermediate can be achieved through several established routes for constructing 3-substituted azetidines. A common and effective method involves a nucleophilic substitution reaction on a pre-formed azetidine core.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a plausible synthetic route starting from a commercially available 3-hydroxyazetidine derivative.

Workflow Overview:

Synthesis_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution A Benzyl 3-hydroxy- azetidine-1-carboxylate B Benzyl 3-(methylsulfonyloxy)- azetidine-1-carboxylate A->B MsCl, TEA, DCM D Target Compound: Benzyl 3-(4-cyanophenyl)- azetidine-1-carboxylate B->D K2CO3, DMF C 4-cyanophenol C->D

Caption: Synthetic workflow for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Materials and Reagents:

ReagentCAS NumberSupplier (Example)
Benzyl 3-hydroxyazetidine-1-carboxylate128117-22-6Sigma-Aldrich
Methanesulfonyl chloride (MsCl)124-63-0Sigma-Aldrich
Triethylamine (TEA)121-44-8Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich
4-cyanophenol767-00-0Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous584-08-7Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-2Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-6Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Fisher Scientific
Brine (Saturated aqueous NaCl)7647-14-5Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Fisher Scientific

Step-by-Step Procedure:

Part A: Synthesis of Benzyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (Mesylate Intermediate)

  • To a solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equiv.).

  • Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate, which is often used in the next step without further purification.

Part B: Synthesis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

  • To a solution of 4-cyanophenol (1.2 equiv.) in anhydrous DMF (0.3 M), add anhydrous K₂CO₃ (2.0 equiv.).

  • Add the crude Benzyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (1.0 equiv.) dissolved in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the benzyl protons, the aromatic protons of the cyanophenyl group, and the diastereotopic protons of the azetidine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Resonances for the carbonyl carbon, aromatic carbons, the nitrile carbon, and the aliphatic carbons of the azetidine and benzyl groups.

  • HRMS (ESI): Calculated m/z for C₁₈H₁₆N₂O₂ [M+H]⁺, found value should be within ±5 ppm.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitor Development

The 3-aryl azetidine motif is a valuable scaffold for developing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The nitrile group of the cyanophenyl moiety can serve as a key "warhead" to form critical interactions in the ATP-binding pocket of many kinases.

This section outlines a protocol for using Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate as a starting material for the synthesis of a hypothetical kinase inhibitor library.

Protocol 3.1: Synthesis of a 1-Aryl-3-(4-cyanophenyl)azetidine Library

This protocol involves the deprotection of the Cbz group followed by N-arylation.

Workflow for Library Synthesis:

Library_Synthesis A Benzyl 3-(4-cyanophenyl)- azetidine-1-carboxylate B 3-(4-cyanophenyl)azetidine (Hydrochloride salt) A->B H2, Pd/C, MeOH/HCl (Deprotection) D Target Library: 1-Aryl-3-(4-cyanophenyl)azetidines B->D Buchwald-Hartwig Coupling C Diverse Aryl Halides (Ar-X) C->D

Caption: Workflow for synthesizing a kinase inhibitor-focused library.

Step-by-Step Procedure:

Part A: Cbz Deprotection

  • Dissolve Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 equiv.) in methanol (0.1 M).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10% w/w).

  • Add 1.1 equivalents of concentrated HCl (or use a pre-made solution of HCl in methanol).

  • Fit the reaction flask with a balloon filled with hydrogen gas (H₂) or use a Parr hydrogenator apparatus.

  • Stir the reaction vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-cyanophenyl)azetidine hydrochloride salt. This is often used directly in the next step.

Part B: N-Arylation via Buchwald-Hartwig Coupling

  • In a reaction vial, combine the crude 3-(4-cyanophenyl)azetidine hydrochloride salt (1.0 equiv.), the desired aryl halide (Ar-X, 1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base such as Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-3.0 equiv.).

  • Add an anhydrous solvent, typically toluene or dioxane (0.1-0.2 M).

  • Purge the vial with an inert gas (argon or nitrogen) and seal it.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the formation of the product by LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of silica gel.

  • Concentrate the filtrate and purify the residue using preparative HPLC or flash chromatography to isolate the final 1-Aryl-3-(4-cyanophenyl)azetidine product.

Data Analysis and Structure-Activity Relationship (SAR):

The resulting library of compounds can be screened against a panel of kinases. The data generated would allow for the development of a Structure-Activity Relationship (SAR).

Compound IDAryl Group (Ar)Kinase IC₅₀ (nM)
LIB-0014-fluorophenyl150
LIB-0023-pyridyl85
LIB-0034-methoxyphenyl320
LIB-0042-aminopyridine25

The variation in potency with different aryl substituents provides critical insights for designing more potent and selective inhibitors. For example, the data above might suggest that a nitrogen-containing heterocycle like 2-aminopyridine is beneficial for activity, possibly by forming an additional hydrogen bond in the kinase active site.

Conclusion and Future Directions

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a high-value, strategically designed building block for modern medicinal chemistry. Its synthesis is accessible through established chemical transformations, and its bifunctional nature allows for straightforward diversification. The protocols outlined here provide a framework for its synthesis and subsequent elaboration into libraries of potential therapeutic agents, particularly kinase inhibitors. The inherent properties of the azetidine scaffold make this intermediate a powerful tool for developing drug candidates with improved physicochemical and pharmacokinetic properties, ultimately accelerating the path from discovery to clinical development.

References

  • Google Patents.
  • PubChem. Benzyl 3-hydroxyazetidine-1-carboxylate.[Link]

  • PubChemLite. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (C18H16N2O2).[Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.[Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.[Link]

  • NextSDS. benzyl 3-(cyanomethylidene)azetidine-1-carboxylate — Chemical Substance Information.[Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.[Link]

  • PubMed. Azetidines of pharmacological interest.[Link]

  • PubMed. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies.[Link]

  • Preprints.org. Exploration of Oxetanes and Azetidines in Structure-based Drug Design.[Link]

Sources

Method

Application Note: Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in Drug Discovery and Late-Stage Functionalization

The Strategic Value of Azetidine Building Blocks In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical objective to improve clinical success rates....

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Azetidine Building Blocks

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical objective to improve clinical success rates. Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate represents a highly versatile, sp3-rich building block designed specifically for this purpose.

Azetidines are four-membered, nitrogen-containing heterocycles that serve as conformationally restricted bioisosteres for larger, more flexible rings like piperidines and piperazines. By incorporating the azetidine core, drug developers can significantly reduce the basicity of the amine (due to the increased s-character of the nitrogen lone pair in the strained ring), thereby improving metabolic stability, lowering lipophilicity, and enhancing overall pharmacokinetic (PK) profiles .

This specific building block features two orthogonal functional handles:

  • The Benzyl Carbamate (Cbz) Group: Protects the azetidine nitrogen, allowing for selective deprotection via hydrogenolysis without disturbing acid- or base-sensitive moieties.

  • The 4-Cyanophenyl Group: A para-substituted aromatic ring where the nitrile (-CN) acts as a gateway functional group. It can be converted into primary amines, amides, or tetrazoles (a classic carboxylic acid bioisostere) during late-stage lead optimization.

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of this building block is essential for predicting its behavior in organic solvents and chromatographic systems.

PropertyValue / Description
Chemical Formula C18H16N2O2
Molecular Weight 292.34 g/mol
Appearance White to off-white solid / viscous oil
LogP (Predicted) ~3.2 (Highly lipophilic prior to deprotection)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and DMSO. Insoluble in water.
Storage Conditions 4°C under inert atmosphere (Argon/N2) to prevent hydrolysis of the Cbz group over long-term storage.

Synthetic & Pharmacological Workflows

The true utility of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate lies in its orthogonal reactivity. The Cbz group and the nitrile group can be functionalized independently, allowing medicinal chemists to build complex, multi-vector libraries from a single starting material.

Workflow A Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate B 3-(4-cyanophenyl) azetidine A->B H2, Pd/C Selective Cbz Cleavage C Benzyl 3-(4-(1H-tetrazol-5-yl)phenyl) azetidine-1-carboxylate A->C NaN3, ZnBr2 [3+2] Cycloaddition

Orthogonal functionalization of the azetidine core and nitrile handle.

Application in Target Inhibition: FASN Modulation

Derivatives of 3-(4-cyanophenyl)azetidine have been heavily investigated as modulators of lipid synthesis, specifically as inhibitors of Fatty Acid Synthase (FASN) . FASN is a critical enzyme in de novo lipogenesis. Because many tumor cells and viral replication complexes (such as Hepatitis C) rely on hijacked lipid metabolism to construct cell membranes and viral envelopes, FASN inhibition represents a potent therapeutic pathway in both oncology and virology.

Mechanism A Azetidine-Based FASN Inhibitor B Fatty Acid Synthase (FASN) A->B Binds Catalytic Domain C De Novo Lipogenesis (Palmitate Synthesis) B->C Pathway Blockade D Tumor Proliferation & Viral Replication C->D Depletion of Signaling Lipids

Pharmacological mechanism of azetidine-derived FASN inhibitors in oncology and virology.

Validated Experimental Protocols

The following protocols are engineered for high yield and self-validation, ensuring that researchers can confidently execute these transformations without compromising the structural integrity of the orthogonal functional groups.

Protocol A: Chemoselective Cbz Hydrogenolysis

Objective: Cleave the benzyl carbamate (Cbz) to yield the free azetidine amine while preserving the highly reducible nitrile (-CN) group.

Causality & Rationale: Standard hydrogenation conditions can easily reduce nitriles to primary amines. To achieve chemoselectivity, the reaction must be strictly kinetically controlled. By using 1 atmosphere of H2 (via balloon) and a non-acidic solvent (Methanol), the Cbz group is cleaved rapidly before the nitrile has the activation energy required to undergo reduction.

Step-by-Step Procedure:

  • Preparation: Dissolve Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 mmol, 292 mg) in anhydrous Methanol (10 mL) in a flame-dried round-bottom flask.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C) (0.05 mmol, 53 mg, 5 mol%). Caution: Pd/C is highly pyrophoric when dry; ensure the solvent covers the catalyst immediately.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times. Leave the reaction stirring vigorously under 1 atm of H2 at room temperature (20-25°C).

  • Self-Validating Monitoring: Monitor the reaction strictly via LC-MS every 30 minutes.

    • Expected Data: The starting material peak ( m/z 293 [M+H]+ ) will diminish. The desired product peak ( m/z 159 [M+H]+ ) will emerge. If a mass of m/z 163 appears, the nitrile is over-reducing to a benzylamine; quench immediately.

  • Workup: Once the starting material is consumed (typically 1-2 hours), flush the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C, washing the pad with excess Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(4-cyanophenyl)azetidine as a crude oil, which can be used directly in subsequent N-alkylation or amidation steps.

Protocol B: Lewis Acid-Catalyzed Tetrazole Synthesis

Objective: Convert the 4-cyanophenyl moiety into a 5-(4-phenyl)-1H-tetrazole without degrading the azetidine ring or cleaving the Cbz group.

Causality & Rationale: The uncatalyzed [3+2] cycloaddition of azides to nitriles requires dangerously high temperatures (>150°C). By introducing Zinc Bromide (ZnBr2) as a Lewis acid, the zinc coordinates to the nitrogen of the nitrile. This withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile carbon, making it highly susceptible to nucleophilic attack by the azide ion at a much safer, lower temperature (120°C).

Step-by-Step Procedure:

  • Preparation: In a heavy-walled glass pressure tube, dissolve Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 mmol, 292 mg) in anhydrous N,N-Dimethylformamide (DMF) (5 mL).

  • Reagent Addition: Add Sodium Azide (NaN3) (3.0 mmol, 195 mg) and Zinc Bromide (ZnBr2) (1.0 mmol, 225 mg).

  • Cycloaddition: Seal the tube and heat the mixture to 120°C behind a blast shield. Stir for 16 hours.

  • Self-Validating Monitoring: Monitor via TLC (Eluent: 50% EtOAc in Hexanes).

    • Expected Data: The starting material ( Rf​≈0.6 ) will disappear. The tetrazole product is highly polar and will remain near the baseline ( Rf​≈0.1 ) in this solvent system. LC-MS will confirm a mass shift of +43 Da ( m/z 336 [M+H]+ ).

  • Safe Quenching: Cool the reaction to room temperature. Carefully pour the mixture into 1M HCl (20 mL) to precipitate the product and break up the zinc-tetrazole complex. Safety Note: Acidifying unreacted NaN3 generates toxic hydrazoic acid (HN3) gas. Perform this strictly in a high-flow fume hood and treat the aqueous waste with Sodium Nitrite (NaNO2) prior to disposal.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to yield the tetrazole-substituted building block.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[Link]

  • Heuer, T. S., Oslob, J. D., Mcdowell, R. S., & Johnson, R. (2015). Heterocyclic modulators of lipid synthesis and combinations thereof. WIPO (PCT)
Application

benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in drug discovery

Application Note: Strategic Utilization of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in Hit-to-Lead Optimization Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Disc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in Hit-to-Lead Optimization

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Discovery Chemists, Lead Optimization Scientists, and Pharmacologists

Executive Summary & Rationale

In contemporary drug discovery, the transition from high-throughput screening (HTS) hits to optimized lead compounds requires precise control over molecular physicochemical properties. The azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a highly privileged scaffold. It offers a unique combination of high ring strain, an sp3-rich character, and conformational rigidity, which collectively enhance metabolic stability, aqueous solubility, and overall pharmacokinetic profiles[1].

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate represents a highly versatile, orthogonally protected building block. The strategic value of this molecule lies in its dual-functional nature:

  • The Carboxybenzyl (Cbz) Protecting Group: Provides robust protection of the azetidine nitrogen during harsh basic or nucleophilic reactions, while remaining orthogonal to acid-labile groups (like Boc). It can be cleanly removed via neutral catalytic hydrogenolysis.

  • The 4-Cyanophenyl Motif: The nitrile group acts as a potent electron-withdrawing pharmacophore and serves as a synthetic handle for late-stage diversification into primary amines, amidines, amides, or tetrazoles (metabolically stable carboxylic acid bioisosteres)[2].

This application note details the physicochemical advantages, synthetic workflows, and validated protocols for integrating this building block into targeted drug discovery campaigns, such as the development of lipid synthesis modulators and monoacylglycerol lipase (MAGL) inhibitors[2][3].

Physicochemical Profiling: The Azetidine Advantage

Fragment-based drug design relies heavily on limiting molecular conformational flexibility without drastically inflating lipophilicity or molecular weight[4]. When replacing traditional rings (e.g., piperidine or pyrrolidine) with an azetidine core, researchers consistently observe improved ligand efficiency. The predefined spatial orientation of the 3-aryl substituent decreases the entropy of biological target binding, frequently leading to higher target affinity[4].

Table 1: Comparative Physicochemical Impact of Saturated N-Heterocycle Bioisosteres

Scaffold Motif (3-Aryl substituted)Relative Ring Strain (kcal/mol)sp3 Fraction (Fsp3) ContributionTypical ΔLogP (vs. Piperidine)Conformational RigidityMetabolic Clearance Susceptibility
Azetidine ~26.0High-0.4 to -0.8Very HighLow (Resistant to ring oxidation)
Pyrrolidine ~6.0High-0.1 to -0.3ModerateModerate (Susceptible to α-oxidation)
Piperidine ~0.0 (Chair)HighBaseline (0.0)Low (Flexible)High (Prone to CYP450 metabolism)

Data synthesized from structural evaluations of FDA-approved azetidine-containing drugs (e.g., azelnidipine, cobimetinib)[1][5].

Synthetic Divergence & Workflow Integration

The utility of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is maximized through divergent synthesis. By selectively unmasking either the nitrogen core or transforming the nitrile group, chemists can rapidly generate structure-activity relationship (SAR) libraries. For instance, in the development of heterocyclic modulators of lipid synthesis (e.g., targeting viral replication or oncology pathways), the azetidine nitrogen is often coupled to complex heterocyclic cores, while the cyano group is retained for target-site interactions[2].

G A Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate B Cbz Deprotection (Pd/C, H2) A->B Pathway 1 C Nitrile Transformation (NaN3, ZnBr2) A->C Pathway 2 D Free Azetidine Core (N-Functionalization) B->D E Tetrazole Bioisostere (Acidic Pharmacophore) C->E F Lead Compound (e.g., MAGL Inhibitor) D->F Amidation/ Alkylation E->F Cross-coupling

Figure 1: Divergent synthetic workflow for SAR library generation using the bifunctional azetidine building block.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity and prevent the propagation of failed intermediates.

Protocol A: Chemoselective Cbz Deprotection via Catalytic Hydrogenolysis

Causality: The Cbz group is chosen over Boc when downstream targets contain acid-sensitive moieties (e.g., certain heterocyclic ethers or acetals). Hydrogenolysis provides a neutral, highly efficient deprotection mechanism driven by the thermodynamic stability of the evolving toluene and CO2 byproducts.

Reagents & Materials:

  • Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 eq, 10 mmol)

  • 10% Palladium on Carbon (Pd/C, 0.1 eq Pd)

  • Anhydrous Methanol or Ethanol (0.1 M)

  • Hydrogen gas (Balloon or Parr shaker at 1-2 atm)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, argon-purged flask, dissolve the azetidine substrate in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C is highly pyrophoric in the presence of solvent vapors. Always add under an inert atmosphere.

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas three times to ensure complete removal of oxygen.

  • Reaction Execution: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm via balloon).

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material (UV active, higher Rf) and the appearance of the highly polar free amine (ninhydrin positive) indicates completion (typically 2-4 hours). Note: The cyano group is generally stable to these mild hydrogenation conditions, but prolonged exposure or high pressure may lead to unwanted reduction to the primary amine.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-(4-cyanophenyl)azetidine. The product is typically pure enough (>95%) for immediate downstream N-alkylation or amidation.

Protocol B: Transformation of Nitrile to a Tetrazole Bioisostere

Causality: Converting the 4-cyanophenyl group to a 5-(4-phenyl)-1H-tetrazole creates a lipophilic bioisostere of a carboxylic acid. This enhances binding affinity in targets requiring anionic interactions (like MAGL or fatty acid synthase) while improving membrane permeability and resisting metabolic decarboxylation[3].

Reagents & Materials:

  • Azetidine intermediate (nitrile-bearing) (1.0 eq, 5 mmol)

  • Sodium azide (NaN3) (3.0 eq)

  • Zinc bromide (ZnBr2) (1.0 eq) - Acts as a Lewis acid to activate the nitrile.

  • Water/Isopropanol (H2O/IPA 1:1) or DMF

Step-by-Step Procedure:

  • Activation: Suspend the nitrile intermediate and ZnBr2 in the chosen solvent system. Stir for 15 minutes to allow Lewis acid-base complexation.

  • Cycloaddition: Add NaN3 carefully. Safety Note: NaN3 is highly toxic and reacts with acids to form explosive/lethal hydrazoic acid. Maintain neutral/basic conditions.

  • Heating: Heat the reaction mixture to 100°C - 120°C in a sealed tube or under reflux for 12-24 hours.

  • IPC: Monitor via LC-MS. The formation of the tetrazole is confirmed by a mass shift of +43 Da[M+H]+ and a shift to an earlier retention time due to increased polarity.

  • Quenching & Isolation: Cool to room temperature. If using DMF, precipitate the product by adding cold water. Adjust the pH to ~3-4 using 1M HCl to protonate the tetrazole, facilitating extraction into Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via reverse-phase chromatography if necessary.

Pharmacological Application: Modulating Lipid Synthesis

Azetidine derivatives synthesized from this building block have shown profound efficacy in modulating lipid synthesis pathways. For example, substituting the azetidine core into inhibitors targeting Monoacylglycerol Lipase (MAGL) or Fatty Acid Synthase (FAS) disrupts the production of pro-inflammatory lipid signaling molecules like 2-arachidonoylglycerol (2-AG)[2][3].

G Inhibitor Azetidine-Derived Modulator Target MAGL / Fatty Acid Synthase Inhibitor->Target Covalent/Non-covalent Inhibition Substrate 2-Arachidonoylglycerol (2-AG) Target->Substrate Hydrolysis (Blocked) Pathology Tumor Growth / Viral Replication Substrate->Pathology Pro-inflammatory Lipid Signaling

Figure 2: Pharmacological mechanism of azetidine-derived modulators in lipid synthesis and disease pathology.

By utilizing benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, discovery chemists can efficiently navigate the complex requirements of modern drug design, balancing conformational rigidity with synthetic tractability to achieve superior in vivo efficacy.

References

  • Enamine Ltd. An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Retrieved from:[Link]

  • National Institutes of Health (NIH). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from: [Link]

  • Google Patents. WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof.
  • Googleapis / US Patent Office. US 2021/0094943 A1 - MAGL Inhibitors and Lipid Research. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the C(sp³)–C(sp²) cross-coupling of azetidines. Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the C(sp³)–C(sp²) cross-coupling of azetidines.

Synthesizing benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (also known as 1-Cbz-3-(4-cyanophenyl)azetidine) presents unique challenges. The sp³ nature of the azetidine ring often leads to sluggish oxidative addition, while the inherent ring strain and weak C3–I bond (~50 kcal/mol) make the electrophile highly susceptible to protodehalogenation and radical-mediated decomposition [[1]]().

Below, you will find targeted troubleshooting FAQs, validated standard operating procedures (SOPs), and mechanistic workflows to optimize your yield.

I. Knowledge Base & Troubleshooting FAQs

Q1: My standard Suzuki-Miyaura coupling (Pd(dppf)Cl₂, K₂CO₃) with 4-cyanophenylboronic acid is yielding <20% of the target product. Most of the azetidine starting material is consumed. What is happening? Expert Insight: Under standard high-temperature Suzuki conditions, benzyl 3-iodoazetidine-1-carboxylate undergoes rapid protodehalogenation (yielding 1-Cbz-azetidine) before transmetalation can occur. C(sp³) halides exhibit a high activation barrier for concerted two-electron oxidative addition with standard Pd(II) precatalysts. Solution: Transition to a Palladium-Catalyzed Hiyama Cross-Coupling . Research by Liu et al. demonstrates that utilizing arylsilanes with a Pd(OAc)₂/dppf catalytic system provides significantly higher yields (up to 88%) for 3-arylazetidines under milder conditions (60 °C) 2.

Q2: I switched to the Hiyama coupling using (4-cyanophenyl)triethoxysilane and TBAF, but I am observing significant cleavage of the Cbz protecting group. How can I prevent this? Expert Insight: While the Cbz (carboxybenzyl) group is generally stable to fluoride, commercial TBAF (tetrabutylammonium fluoride) is highly hygroscopic and often exists as TBAF·3H₂O. At elevated temperatures, the hydroxide impurities generated from this moisture act as strong nucleophiles, hydrolyzing the carbamate protecting group. Solution: Ensure strictly anhydrous 1,4-dioxane is used as the solvent and carefully dry your TBAF over molecular sieves prior to use. Alternatively, switch to an anhydrous fluoride source such as TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) 3.

Q3: Can I use Nickel catalysis to improve the oxidative addition step? Expert Insight: Yes. Nickel catalysts are highly effective for C(sp³) electrophiles because they readily access single-electron transfer (SET) pathways. This generates a transient azetidinyl radical that bypasses the high activation barrier of concerted oxidative addition 4. Solution: Recent advancements demonstrate that reductive arylation of 3-iodoazetidines can be efficiently achieved using nickel/electrophotoredox (e-XAT) dual catalysis with 4-bromobenzonitrile as the coupling partner [[5]]().

II. Mechanistic & Troubleshooting Workflows

Understanding the catalytic cycle is critical for diagnosing reaction failures. The diagram below illustrates the self-validating mechanism of the recommended Hiyama coupling, highlighting where fluoride activation intersects with transmetalation.

HiyamaCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate (1-Cbz-azetidin-3-yl)-Pd-I Pd0->OxAdd 1-Cbz-3-iodoazetidine TransMet Transmetalation (1-Cbz-azetidin-3-yl)-Pd-(4-cyanophenyl) OxAdd->TransMet - I- RedElim Reductive Elimination Target Product TransMet->RedElim RedElim->Pd0 Product Release Silicate Fluoride Activation [Ar-Si(OEt)3F]- Silicate->TransMet Ar transfer

Catalytic cycle for the Pd-catalyzed Hiyama cross-coupling of 3-iodoazetidines.

If your yield remains suboptimal, follow this diagnostic logic tree to identify the root cause based on LC-MS profiling:

Troubleshooting Start Yield < 20%? CheckLCMS Check LC-MS Profile Start->CheckLCMS Proto Major Byproduct: 1-Cbz-azetidine (Protodehalogenation) CheckLCMS->Proto Unreacted Major Component: Unreacted SM CheckLCMS->Unreacted CbzLoss Major Byproduct: Free Azetidine (Cbz Cleavage) CheckLCMS->CbzLoss SolProto Action: Dry solvent/TBAF. Switch to Ni-catalysis. Proto->SolProto SolUnreacted Action: Increase Pd loading. Check silane activation. Unreacted->SolUnreacted SolCbz Action: Lower temp to 60°C. Use anhydrous TASF. CbzLoss->SolCbz

Troubleshooting logic tree for identifying and resolving low yields in Csp3-Csp2 cross-coupling.

III. Quantitative Data: Catalyst System Comparison

To aid in your experimental design, the following table summarizes the performance of various catalytic systems for the synthesis of 1-Cbz-3-(4-cyanophenyl)azetidine.

Coupling StrategyCatalyst / LigandReagents / SolventTempTypical YieldPrimary Failure Mode
Suzuki-Miyaura Pd(dppf)Cl₂Ar-B(OH)₂, K₂CO₃, DMF90 °C< 20%Protodehalogenation 1
Hiyama (Recommended) Pd(OAc)₂ / dppfAr-Si(OEt)₃, TBAF, Dioxane60 °C70–85%Cbz cleavage (if wet) 2
Ni-Reductive NiCl₂·glyme / dtbbpyAr-Br, Zn dust, DMA25 °C50–60%Aryl homocoupling 4
e-XAT / Ni Dual NiBr₂ / TerpyridineAr-Br, e-XAT, undivided cell25 °C~59%Electrode passivation 5

IV. Standard Operating Procedure (SOP): Optimized Hiyama Cross-Coupling

This protocol is engineered to suppress protodehalogenation while ensuring efficient transmetalation, adapted from validated methodologies for 3-arylazetidine synthesis 3.

Materials Required:

  • Benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

  • (4-Cyanophenyl)triethoxysilane (1.5 equiv)

  • Pd(OAc)₂ (5 mol %)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol %)

  • TBAF (1.0 M in THF, strictly dried over 3Å MS) (2.5 equiv)

  • Anhydrous 1,4-dioxane (0.3 M)

Step-by-Step Methodology:

  • System Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂ (11.2 mg), dppf (55.4 mg), and benzyl 3-iodoazetidine-1-carboxylate (317 mg, 1.0 mmol).

  • Solvent & Reagent Addition: Inject anhydrous 1,4-dioxane (3.0 mL) to dissolve the catalyst complex, followed by the addition of (4-cyanophenyl)triethoxysilane (398 mg, 1.5 mmol).

  • Controlled Activation (Critical Step): Inject the dried TBAF solution (2.5 mL, 2.5 mmol) dropwise over 5 minutes. Causality Note: Gradual addition prevents a rapid exotherm and minimizes base-mediated cleavage of the Cbz group.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir vigorously at 60 °C for 12 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Quench with deionized water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

V. References

  • Title : Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source : Organic Chemistry Portal URL :

  • Title : Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines | The Journal of Organic Chemistry Source : ACS Publications URL :

  • Title : Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions Source : ResearchGate URL :

  • Title : 3-Iodoazetidine Source : Benchchem URL :

  • Title : Electrochemical Glycosylation via Halogen-Atom-Transfer for C-Glycoside Assembly Source : PMC (PubMed Central) URL :

Sources

Optimization

Technical Support Center: Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Synthesis

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals optimizing the late-stage cross-coupling of 3-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals optimizing the late-stage cross-coupling of 3-substituted azetidines. This portal bypasses generic advice, focusing strictly on the mechanistic causality of side product formation and providing self-validating workflows to ensure experimental integrity.

System Overview: Reaction Pathway & Side Product Divergence

Understanding the mechanistic bifurcation of your reaction is the first step in troubleshooting. The diagram below illustrates the optimal Suzuki-Miyaura cross-coupling pathway versus the parasitic side reactions that consume your starting materials.

Pathway SM Benzyl 3-iodoazetidine-1-carboxylate + (4-cyanophenyl)boronic acid Target Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (Target Product) SM->Target Pd Catalyst, Base, Solvent (Optimal Transmetalation) Homo 4,4'-Dicyanobiphenyl (Homocoupling Byproduct) SM->Homo O2 Ingress / Excess Pd(II) Dehal Benzyl azetidine-1-carboxylate (Protodehalogenation) SM->Dehal Hydride Abstraction (Alcoholic Solvent/Amine) RingOp Acyclic Amine Derivatives (Azetidine Ring Opening) SM->RingOp Harsh Base / High Temp (Strain Release) Hydro Primary Amide Byproduct (Nitrile Hydrolysis) SM->Hydro Strong Aqueous Base (Nucleophilic Attack)

Reaction pathway showing the optimal cross-coupling route and primary side product branches.

Diagnostic FAQs: Troubleshooting Side Products

Q1: Why am I observing significant protodehalogenation (formation of benzyl azetidine-1-carboxylate) instead of the cross-coupled product? Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes hydride abstraction instead of transmetalation. This hydride is typically sourced from alcoholic solvents (e.g., ethanol) or amine bases via beta-hydride elimination from the solvent/base itself (1)[1]. Once the Pd-hydride species forms, reductive elimination yields the dehalogenated azetidine. Actionable Fix: Switch from protic solvents to anhydrous ethereal solvents (e.g., THF, 1,4-dioxane) and use inorganic bases (e.g., K₃PO₄ or Cs₂CO₃) instead of triethylamine or DIPEA.

Q2: My reaction mixture contains a large amount of 4,4'-dicyanobiphenyl. How do I suppress this homocoupling? Causality: Homocoupling of the boronic acid is a classic side reaction driven by the presence of oxygen or unliganded Pd(II) species in the reaction mixture (1)[1]. Oxygen facilitates the oxidative homocoupling of boronic acids. Additionally, if transmetalation outpaces oxidative addition, two boronic acid molecules can transmetalate onto a single Pd center. Actionable Fix: Ensure rigorous degassing of all solvents (sparge with argon for at least 30 minutes). Slowly add the (4-cyanophenyl)boronic acid via a syringe pump to keep its steady-state concentration low, favoring the cross-coupling pathway.

Q3: I am detecting acyclic amine byproducts, indicating azetidine ring opening. What is causing this instability? Causality: The azetidine ring possesses significant ring strain (~26 kcal/mol). Under harsh basic conditions (e.g., NaOH, KOH) at elevated temperatures, nucleophilic attack at the C2 or C4 position of the azetidine ring can occur, leading to strain-release ring opening (). Furthermore, beta-hydride elimination pathways, while restricted in small rings, can trigger ring-opening isomerization under forcing conditions (2)[2]. Actionable Fix: Lower the reaction temperature to 60-70°C and employ milder, sterically hindered bases. Alternatively, consider switching to a photoredox-catalyzed method, which generates 3-arylazetidine radicals under extremely mild conditions, bypassing the need for strong bases entirely (3)[3].

Q4: The nitrile group on the cyanophenyl moiety is converting to a primary amide. How can I protect it? Causality: Nitriles are highly susceptible to hydration under aqueous basic conditions, especially when heated. The hydroxide ion attacks the electrophilic nitrile carbon, forming an imidate intermediate that rapidly tautomerizes to the amide. Actionable Fix: Minimize the water content in the reaction. Use anhydrous conditions with fluoride bases (e.g., CsF) or limit water to a strict co-solvent ratio of 10:1 (Organic:Aqueous).

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation gate criteria are met.

Optimized Suzuki-Miyaura Cross-Coupling Protocol Objective: Synthesize benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate while suppressing dehalogenation and ring-opening.

  • Step 1: Reagent Preparation & Degassing

    • Add benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv), (4-cyanophenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to an oven-dried Schlenk flask.

    • Validation Gate 1 (Visual Check): The Pd(dppf)Cl₂ must be a vibrant red/orange powder. If it appears brown or black, the catalyst has degraded to palladium black and will exclusively promote homocoupling. Replace the catalyst.

  • Step 2: Solvent Addition & Atmosphere Control

    • Add a pre-degassed mixture of THF and 2M aqueous K₃PO₄ (5:1 v/v).

    • Validation Gate 2 (Atmosphere Check): Ensure the Schlenk line vacuum achieves <50 mTorr before backfilling with Argon. Repeat the freeze-pump-thaw cycle 3 times to guarantee the removal of O₂.

  • Step 3: Reaction Execution

    • Heat the mixture to 65°C with vigorous stirring (800 rpm) for 8 hours.

    • Validation Gate 3 (In-Process Control): At 4 hours, take a 10 µL aliquot and analyze via LC-MS. The extracted ion chromatogram (EIC) must show <5% of the dehalogenated mass (m/z 192.1) and >50% of the target mass (m/z 293.1). If unreacted iodide persists without product formation, spike an additional 2 mol% catalyst.

  • Step 4: Workup & Isolation

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    • Validation Gate 4 (Structural Confirmation): Run a ¹H NMR (CDCl₃). The azetidine protons must appear as distinct multiplets between 3.8–4.5 ppm. The absence of vinylic protons (5.0–6.0 ppm) confirms that no ring-opened elimination products are present.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the product distribution across different catalytic systems, demonstrating why the optimized conditions were selected.

Catalyst System (Loading)Base / Solvent SystemTemp (°C)Target Yield (%)Homocoupling (%)Dehalogenation (%)Ring Opening (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / 1,4-Dioxane:H₂O (3:1)100°C42%18%12%22%
Pd(dppf)Cl₂ (5 mol%) K₃PO₄ / THF:H₂O (5:1) 65°C 81% 6% 4% <2%
NiCl₂(dme)/dtbbpy (10 mol%)Zn / DMA (Anhydrous Reductive)25°C88%<1%5%0%

Note: While Ni-catalyzed reductive cross-coupling offers the highest yield and lowest ring-opening profile, it requires specialized anhydrous handling of zinc dust.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Stereoselective functionalization of azetidines Source: Elektronische Hochschulschriften der LMU München URL:[Link]

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for Benzyl 3-(4-Cyanophenyl)azetidine-1-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals facing bottlenecks in the multi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals facing bottlenecks in the multi-gram synthesis of functionalized azetidines.

The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate presents unique thermodynamic and kinetic challenges. The four-membered azetidine ring is highly strained, making it susceptible to ring-opening and fragmentation. Furthermore, the transition-metal-catalyzed cross-coupling required to install the 4-cyanophenyl moiety is notoriously sensitive to scale-up variables. This guide dissects the causality behind these failures and provides self-validating, engineered protocols to ensure reproducible yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant Grob fragmentation and ring-opening during the activation of benzyl 3-hydroxyazetidine-1-carboxylate?

Root Cause Analysis: Azetidines possess a high inherent ring strain (approximately 25.4 kcal/mol) . When attempting to convert the C3-hydroxyl group directly to a chloride using harsh reagents like thionyl chloride ( SOCl2​ ), the intermediate becomes highly susceptible to Grob fragmentation, yielding unwanted acyclic byproducts . Lewis acids and high temperatures exacerbate this pathway by coordinating to the azetidine nitrogen, further weakening the C-N bond.

Engineered Solution: Avoid direct chlorination. Instead, utilize a two-step activation: mesylation followed by iodination. The mesylate is a superior leaving group that allows for milder nucleophilic displacement by iodide at lower temperatures, preserving the integrity of the 4-membered ring.

Q2: During the scale-up of the zinc insertion step, the reaction stalls or fails to initiate. How can I resolve this?

Root Cause Analysis: The formation of the azetidinyl organozinc reagent requires direct Zn insertion into the C-I bond . On a multi-gram scale, the surface oxide layer ( ZnO ) on zinc dust severely inhibits oxidative addition. If the reaction is forced with heat, a dangerous exotherm can occur. Conversely, trace moisture from the environment or solvent will rapidly protonate and quench the highly sensitive organozinc species.

Engineered Solution: Chemically activate the zinc dust using 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) prior to the addition of the iodo-azetidine. Maintain strict anhydrous conditions (Schlenk techniques) and control the exotherm via the slow, dropwise addition of the substrate.

Q3: My Negishi cross-coupling with 4-bromobenzonitrile suffers from low conversion and batch-to-batch variability on a multi-gram scale. What is the root cause?

Root Cause Analysis: Traditional Pd(PPh3​)4​ or Pd(OAc)2​ catalyst systems are prone to degradation over the extended reaction times required for large-scale batches. The active Pd(0) species aggregates into inactive "Pd black." Furthermore, trace oxygen ingress leads to ligand oxidation, prematurely terminating the catalytic cycle.

Engineered Solution: Transition to robust precatalysts such as POxAPs (Post-oxidative addition precatalysts) or PEPPSI-IPr. These complexes exhibit superior stability to air and moisture, prevent Pd aggregation, and provide significantly higher turnover numbers (TON) for Negishi cross-couplings .

Part 2: Visualizing the Synthesis and Failure Modes

SynthesisWorkflow A Benzyl 3-hydroxyazetidine -1-carboxylate B Mesylation & Iodination A->B C Zinc Insertion (Organozinc) B->C F Grob Fragmentation & Ring Opening B->F Lewis Acids / Heat D Negishi Coupling (4-Bromobenzonitrile) C->D G Moisture Quenching (Stalled Reaction) C->G Trace H2O E Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate D->E H Pd Black Formation (Catalyst Deactivation) D->H O2 / Ligand Oxidation

Synthetic workflow mapping critical failure points in azetidine scale-up.

NegishiCycle Pd0 Active Pd(0) Catalyst OxAdd Pd(II) Aryl Halide Complex Pd0->OxAdd Oxidative Addition (4-Bromobenzonitrile) PdBlack Pd Black (Deactivated) Pd0->PdBlack O2 / Poor Ligand TransMet Pd(II) Aryl Azetidinyl Complex OxAdd->TransMet Transmetalation (Azetidinyl-Zinc) TransMet->Pd0 Catalyst Regeneration Product Target Product TransMet->Product Reductive Elimination

Negishi catalytic cycle illustrating the pathway to product and catalyst deactivation.

Part 3: Quantitative Data & Optimization

The following table summarizes the optimization trajectory for the Negishi cross-coupling step, demonstrating how engineered choices directly impact scalability and yield.

Table 1: Optimization of Negishi Cross-Coupling Conditions for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

ScaleCatalyst SystemActivation MethodTemperatureYield (%)Primary Observation / Issue
1 g Pd(PPh3​)4​ Zn dust / I2​ 65 °C35%Protodehalogenation, rapid Pd black formation.
10 g Pd(OAc)2​ / CPhosZn / TMSCl / BrCH2​CH2​Br 60 °C55%Catalyst degradation over time, batch variability.
50 gPOxAP / PEPPSI-IPrZn / TMSCl / BrCH2​CH2​Br 50 °C88%Clean conversion, highly scalable, no Pd black.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of Benzyl 3-iodoazetidine-1-carboxylate

Step 1: Mesylation

  • Dissolve benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under argon.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Causality: DIPEA is chosen over Triethylamine to minimize nucleophilic attack and ring-opening.

  • Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation: Withdraw a 10 µL aliquot, quench with saturated aqueous NH4​Cl , and extract with EtOAc. TLC analysis (Hexane/EtOAc 3:1) must show complete consumption of the starting material ( Rf​≈0.2 ) and the appearance of a single new spot for the mesylate ( Rf​≈0.5 ).

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Iodination

  • Dissolve the crude mesylate in anhydrous methyl ethyl ketone (MEK).

  • Add sodium iodide (NaI) (3.0 eq) and heat the suspension to 75 °C for 12 hours.

  • Self-Validation: The reaction mixture will change color to a pale yellow, and a fine white precipitate (sodium mesylate) will form. This physical precipitation drives the equilibrium forward and validates successful displacement.

  • Filter the precipitate, concentrate the filtrate, and purify via short-path silica gel chromatography to isolate the iodo-azetidine.

Protocol B: Zinc Insertion and Negishi Cross-Coupling

Step 1: Zinc Activation

  • In an oven-dried Schlenk flask under argon, suspend zinc dust (2.5 eq) in anhydrous THF.

  • Add 1,2-dibromoethane (0.05 eq) and heat to 60 °C for 10 minutes, then cool to room temperature.

  • Add TMSCl (0.05 eq) and stir for 15 minutes.

  • Self-Validation: A slight, controlled evolution of ethylene gas (from the dibromoethane) and a visible "cleaning" of the zinc surface confirms activation.

Step 2: Organozinc Formation

  • Add the benzyl 3-iodoazetidine-1-carboxylate (1.0 eq) as a solution in THF dropwise over 1 hour to the activated zinc suspension at 30 °C.

  • Self-Validation: A mild exotherm should be observed during the addition. Stir for an additional 2 hours. GC-MS of a quenched aliquot (quenched with water) should show the reduced azetidine mass, confirming successful zinc insertion.

Step 3: Negishi Cross-Coupling

  • In a separate Schlenk flask, dissolve 4-bromobenzonitrile (0.9 eq) and the POxAP precatalyst (0.02 eq) in anhydrous THF.

  • Transfer the organozinc solution (supernatant only, leaving unreacted Zn dust behind) to the catalyst solution via a cannula.

  • Stir at 50 °C for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the mass of 4-bromobenzonitrile is consumed and the target mass ( [M+H]+=293.13 ) dominates the chromatogram. The solution should remain homogeneous without the precipitation of black palladium aggregates.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via crystallization or chromatography.

Part 5: References

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society.[Link]

  • POxAP Precatalysts and the Negishi Cross-Coupling Reaction. Synthesis.[Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate presents a classic C(sp³)–C(sp²) coupling challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate presents a classic C(sp³)–C(sp²) coupling challenge. The strained 4-membered azetidine ring is highly susceptible to ring-opening, protodehalogenation, and polymerization under harsh conditions.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the two most robust synthetic pathways for this scaffold: Pd-Catalyzed Negishi Cross-Coupling and Ni/Ir Metallaphotoredox Cross-Electrophile Coupling . This guide focuses on the causality behind reaction failures and provides self-validating protocols to ensure reproducible yields.

Synthetic Workflow Overview

G Start Benzyl 3-iodoazetidine-1-carboxylate Zn Zn dust, TMSCl, 1,2-DBE (Direct Zincation) Start->Zn Pathway A: Negishi Photo Ir[dF(CF3)ppy]2(dtbbpy)PF6, NiCl2·glyme TTMSS, Blue LED (Cross-Electrophile) Start->Photo Pathway B: Photoredox Aryl 4-Bromobenzonitrile Pd Pd2(dba)3, P(2-furyl)3 (Negishi Coupling) Aryl->Pd Aryl->Photo Zn->Pd Product Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Pd->Product Photo->Product

Caption: Synthetic pathways for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate via Negishi and Photoredox.

Section 1: Pd-Catalyzed Negishi Cross-Coupling

This classical approach involves the direct insertion of zinc into benzyl 3-iodoazetidine-1-carboxylate, followed by a palladium-catalyzed cross-coupling with 4-bromobenzonitrile. While highly scalable, the organozinc intermediate is thermally sensitive[1].

Troubleshooting & FAQs

Q1: My zinc insertion is failing, or I am observing massive azetidine ring-opening. What is the mechanistic cause? A1: Azetidines are highly strained. If the zinc activation is too exothermic, the localized heat causes the resulting azetidinylzinc reagent to undergo β-elimination or ring-opening polymerization. Solution: You must strictly control the temperature (25–40 °C) during the Knochel-type activation. Using 1,2-dibromoethane (1,2-DBE) and chlorotrimethylsilane (TMSCl) removes the passivating ZnO layer without requiring excessive heating.

Q2: I am seeing high levels of 4,4'-dicyanobiphenyl (homocoupling of the aryl bromide). How do I favor the cross-coupling? A2: Homocoupling occurs when the rate of transmetalation of the azetidinylzinc species to the Pd(II) center is slower than the oxidative addition of a second aryl bromide molecule. Solution: Switch from standard phosphine ligands (like PPh₃) to tri(2-furyl)phosphine (tfp). The electron-poor nature of tfp accelerates reductive elimination, while its steric profile facilitates transmetalation, drastically reducing homocoupling.

Self-Validating Protocol: Negishi Coupling

Step 1: Zinc Activation

  • In a flame-dried Schlenk flask under Argon, suspend Zn dust (3.0 equiv) in anhydrous DMA (0.5 M).

  • Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 10 minutes. Cool to 25 °C.

  • Add TMSCl (5 mol%) and stir for 15 minutes.

Step 2: Organozinc Formation (Self-Validating Step)

  • Add benzyl 3-iodoazetidine-1-carboxylate (1.5 equiv) dropwise, maintaining the internal temperature below 35 °C. Stir for 2 hours.

  • Validation Check: Withdraw a 50 µL aliquot, quench with D₂O, extract with CDCl₃, and analyze via ¹H NMR. >95% deuterium incorporation at the C3 position confirms successful organozinc formation without ring-opening.

Step 3: Cross-Coupling

  • In a separate flask, dissolve 4-bromobenzonitrile (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and P(2-furyl)₃ (10 mol%) in DMA.

  • Transfer the supernatant of the organozinc reagent to the Pd mixture via a syringe filter.

  • Heat at 40 °C for 12 hours, then quench with saturated NH₄Cl and extract with EtOAc.

Quantitative Data: Ligand Optimization
LigandEquivalentsTemperature (°C)Conversion (%)Homocoupling (%)
PPh₃0.20604525
SPhos0.10606515
P(2-furyl)₃ 0.20 40 92 <5
RuPhos0.10407810

Section 2: Ni/Ir Metallaphotoredox Cross-Electrophile Coupling

For researchers avoiding moisture-sensitive organometallics, dual Ni/Ir photoredox catalysis allows the direct cross-electrophile coupling of the iodoazetidine and 4-bromobenzonitrile[2]. This method utilizes a silyl radical to perform halogen-atom abstraction, generating an azetidinyl radical that is captured by a nickel catalyst[3].

Troubleshooting & FAQs

Q3: I am isolating mostly benzyl azetidine-1-carboxylate (protodehalogenation) instead of the cross-coupled product. Why? A3: In the photoredox cycle, the C(sp³) radical generated from the iodoazetidine is highly reactive. If the local concentration of the active Ni(0)/Ni(I) catalyst is too low, or if trace water is present, the radical undergoes Hydrogen Atom Transfer (HAT) from the solvent or the silane reductant (TTMSS) instead of entering the cross-coupling cycle. Solution: Ensure strictly anhydrous conditions (use molecular sieves) and maintain a high reaction concentration (0.1 M to 0.2 M). Do not exceed 1.0 equivalent of TTMSS.

Q4: What is the optimal light source and photocatalyst loading? A4: The Ir(III) photocatalyst, Ir[dF(CF3)ppy]2(dtbbpy)PF6, requires specific photon energy to reach its long-lived excited state (*IrIII), which is a powerful single-electron oxidant. Solution: Use a narrow-band 450 nm blue LED array. Broad-spectrum white light is inefficient and can cause localized heating, leading to catalyst degradation. A loading of 1 mol% Ir-catalyst is optimal.

Self-Validating Protocol: Photoredox Coupling

Step 1: Reaction Assembly

  • In an oven-dried vial equipped with a Teflon septum, add 4-bromobenzonitrile (1.0 equiv), benzyl 3-iodoazetidine-1-carboxylate (1.5 equiv), NiCl₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), and anhydrous Na₂CO₃ (2.0 equiv).

  • Purge the vial with Argon for 10 minutes.

Step 2: Reagent Addition & Validation

  • Add anhydrous DME (0.1 M) and tris(trimethylsilyl)silane (TTMSS, 1.0 equiv) via syringe.

  • Validation Check: Irradiate the mixture with 450 nm light for 5 minutes before heating. A distinct color shift from pale yellow to deep green/brown indicates the successful reduction of Ni(II) to the active Ni(I)/Ni(0) species by the photocatalytic cycle.

Step 3: Irradiation

  • Place the vial in a 450 nm blue LED photoreactor equipped with a cooling fan to maintain the temperature at 25 °C.

  • Irradiate for 12–16 hours.

  • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Data: Reductant Optimization
Reductant / AdditiveEquivalentsSolventYield (%)Protodehalogenation (%)
B₂pin₂1.5DMA3540
Mn⁰ dust2.0DMF4520
TTMSS 1.0 DME 88 <5
TTMSS + H₂O (1%)1.0DME1575

References

  • Synthesis of C-Substituted Cyclic Amines Using Azacycloalkyl Organozinc Reagents Source: Synlett (1998) URL:[Link]

  • Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling Source: Journal of the American Chemical Society (2016) URL:[Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization Source: Journal of the American Chemical Society / Princeton University (2023) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the purification of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. This guide is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in isolating this key pharmaceutical intermediate. The unique structure of this molecule, featuring a polar cyano group, a strained azetidine ring, and a non-polar benzyl protecting group, presents specific purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific, practical problems encountered during the purification process. Each entry follows a question-and-answer format, detailing the underlying causes and providing systematic solutions.

Question 1: My compound is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?

Possible Causes & Scientific Rationale:

Co-elution on a silica gel column is a common issue when the polarity of the target compound and an impurity are very similar.[1] Silica gel is a polar stationary phase, and separation is based on differences in polarity; compounds with stronger interactions (more polar) with the silica will elute more slowly.[2][3] If an impurity, such as an isomer or a closely related byproduct, has a similar polarity profile to your target molecule, achieving baseline separation can be difficult.

Solutions & Step-by-Step Protocols:

  • Optimize the Mobile Phase (Eluent):

    • Principle: The key is to find a solvent system that maximizes the small polarity differences. This often involves moving from a binary (two-solvent) system to a ternary (three-solvent) system.

    • Protocol:

      • Begin by running Thin-Layer Chromatography (TLC) plates to screen various solvent systems. A good starting point for this class of molecule is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).

      • If separation is poor, add a small percentage (0.5-2%) of a highly polar solvent like methanol or isopropanol. This can significantly alter the interactions between the compounds and the stationary phase.

      • Alternatively, adding a small amount of a different moderately polar solvent can be effective. For example, if you are using Hexanes/Ethyl Acetate, try adding 5-10% Dichloromethane (DCM) to the mixture.

      • Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 on the TLC plate, with visible separation from the impurity.[2]

  • Employ Gradient Elution:

    • Principle: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can enhance separation. The initial low-polarity mobile phase allows weakly adsorbed compounds to separate, while the gradual increase in polarity helps to elute more strongly adsorbed compounds in sharper bands.

    • Data Presentation: Sample Gradient Profile

      Step % Hexane % Ethyl Acetate Column Volumes (CV) Purpose
      1 90 10 2 Equilibrate column and elute non-polar impurities
      2 90 → 70 10 → 30 10 Slowly increase polarity to separate target from impurity
      3 70 30 5 Elute the target compound

      | 4 | 50 | 50 | 3 | Flush remaining polar impurities from the column |

  • Use a Different Stationary Phase:

    • Principle: If optimizing the mobile phase on silica is unsuccessful, changing the stationary phase can provide a different separation mechanism.[1]

    • Recommendations:

      • Alumina (Al₂O₃): Available in acidic, neutral, or basic forms. For the azetidine nitrogen, neutral or basic alumina might prevent degradation and offer different selectivity compared to the acidic silica gel.

      • Amine-Functionalized Silica: This is an excellent choice for purifying polar compounds, especially those with nitrogen heterocycles. It operates on a principle similar to HILIC (Hydrophilic Interaction Liquid Chromatography) and can provide unique selectivity.[4]

  • Dry Loading the Sample:

    • Principle: If the crude product has low solubility in the initial non-polar eluent, dissolving it in a strong, polar solvent (like DCM or acetone) for loading can cause band broadening and poor separation. Dry loading avoids this issue.

    • Protocol:

      • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM, methanol).

      • Add a small amount of silica gel (or Celite) to the solution to form a thick slurry.

      • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

      • Carefully load this powder onto the top of the packed column. This ensures the compound is introduced to the column in a concentrated band.

Question 2: I'm experiencing very low recovery after recrystallization. What can I do to improve my yield?

Possible Causes & Scientific Rationale:

Low recovery from recrystallization typically stems from one of two issues: the compound has significant solubility in the cold recrystallization solvent, or the initial purity of the crude material is very low. The goal of recrystallization is to find a solvent (or solvent system) in which the target compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.[5]

Solutions & Step-by-Step Protocols:

  • Systematic Solvent Screening:

    • Principle: Do not rely on a single solvent. A thorough screen is essential to find the optimal conditions.

    • Protocol:

      • Place a small amount of your crude product (10-20 mg) into several different test tubes.

      • Add a small volume (0.5 mL) of a different solvent to each tube. Test a range of polarities: e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and a Heptane/Ethyl Acetate mixture.

      • Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.

      • Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound upon heating.

      • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

      • The best solvent will be the one that produces a high quantity of crystalline solid upon cooling.

  • Employ a Two-Solvent System:

    • Principle: This is a powerful technique for compounds that are too soluble in one solvent and not soluble enough in another. You use a "soluble" solvent to dissolve the compound and an "anti-solvent" to induce precipitation.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., Acetone or DCM).

      • While the solution is still hot, slowly add a less polar "anti-solvent" (e.g., Hexanes or Heptane) dropwise until the solution becomes faintly cloudy (the saturation point).

      • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly. The gradual change in solvent polarity will promote the formation of pure crystals.

  • Control the Cooling Rate:

    • Principle: Rapid cooling (e.g., crashing the hot flask directly into an ice bath) leads to the formation of small, often impure crystals that trap impurities. Slow cooling allows for the formation of a more ordered, pure crystal lattice.

    • Recommendation: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a refrigerator (2-8 °C) and finally to an ice bath to maximize recovery.

Question 3: My HPLC analysis shows a broad or tailing peak for the purified product. What is causing this and how can I fix it?

Possible Causes & Scientific Rationale:

Peak broadening or tailing in Reversed-Phase HPLC (RP-HPLC) can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[6] The basic nitrogen in the azetidine ring can interact with residual acidic silanol groups on the C18 stationary phase, leading to peak tailing.

Solutions & Step-by-Step Protocols:

  • Modify the Mobile Phase:

    • Principle: Adding a modifier to the mobile phase can suppress unwanted interactions.

    • Recommendations:

      • Add an Acid: Incorporate a small amount (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid into both the aqueous and organic mobile phases. The acid protonates the basic azetidine nitrogen, preventing it from interacting with the silanol groups. It also protonates the silanol groups, rendering them neutral.

      • Add a Buffer: Use a buffer (e.g., 10 mM ammonium formate or ammonium acetate) to control the pH of the mobile phase. Maintaining a consistent pH around 3-5 is often ideal for improving the peak shape of basic compounds.[6]

  • Use a Different Column:

    • Principle: Modern HPLC columns are designed to minimize these secondary interactions.

    • Recommendations:

      • Polar-Endcapped Columns: These columns have their residual silanol groups capped with a polar functional group, which shields basic analytes from interacting with them.[7]

      • Polar-Embedded Columns: These columns contain a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This creates a water-enriched layer near the silica surface that improves the peak shape for polar and basic compounds.[7]

  • Check Sample Preparation and Loading:

    • Principle: The solvent used to dissolve the sample (the sample diluent) should be as close in composition to the initial mobile phase as possible, or weaker. Injecting a sample dissolved in a much stronger solvent (e.g., 100% Acetonitrile into a 95% water mobile phase) will cause peak distortion.

    • Recommendation: Dissolve your sample in a mixture that matches your starting mobile phase conditions. If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the mobile phase. Also, ensure you are not overloading the column by injecting too high a concentration.

Visualization & Workflows

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Purification_Strategy start Crude Product Analysis (TLC, LCMS, 1H NMR) purity_check Purity > 95%? start->purity_check main_impurity Single Major Impurity? purity_check->main_impurity No final_product Final Pure Product purity_check->final_product Yes recrystallize Attempt Recrystallization main_impurity->recrystallize Yes chromatography Perform Column Chromatography main_impurity->chromatography No success_recrys Successful? recrystallize->success_recrys success_chrom Successful? chromatography->success_chrom success_recrys->chromatography No success_recrys->final_product Yes success_chrom->final_product Yes hplc_prep Consider Preparative HPLC success_chrom->hplc_prep No hplc_prep->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Low Yield After Purification

This flowchart provides a systematic approach to diagnosing the cause of low product recovery.

Low_Yield_Troubleshooting start Low Yield of Final Product check_fractions Re-analyze Column Fractions (TLC/LCMS) start->check_fractions check_mother_liquor Analyze Recrystallization Mother Liquor start->check_mother_liquor check_crude Analyze Crude Material (qNMR or LCMS with internal std.) start->check_crude product_in_fractions Product spread across many fractions? check_fractions->product_in_fractions product_in_liquor Significant product in mother liquor? check_mother_liquor->product_in_liquor low_crude_purity Initial reaction yield was low? check_crude->low_crude_purity optimize_chrom Optimize chromatography: - Use gradient elution - Change solvent system product_in_fractions->optimize_chrom Yes optimize_recrys Optimize recrystallization: - Use anti-solvent - Slower cooling product_in_liquor->optimize_recrys Yes optimize_reaction Optimize reaction conditions (temp, time, reagents) low_crude_purity->optimize_reaction Yes

Caption: Flowchart for troubleshooting low purification yields.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect from the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate? A1: Impurities can arise from several sources. Common ones include unreacted starting materials, byproducts from side reactions, or degradation products. For instance, if the synthesis involves the reaction of a 3-hydroxyazetidine derivative, you might find residual starting material. If the synthesis involves a nucleophilic aromatic substitution on 4-fluorobenzonitrile, you could have impurities from reactions at other positions or hydrolysis of the nitrile group. It is crucial to use an analytical technique like LC-MS to identify the mass of the impurities, which can provide clues to their structure.[8][9]

Q2: Is this compound stable on silica gel? A2: Azetidines, especially those with N-Boc or N-Cbz protecting groups, are generally stable enough for silica gel chromatography.[10][11] However, the four-membered ring is strained and can be susceptible to ring-opening under very harsh acidic or basic conditions. Standard silica gel is slightly acidic but is typically not strong enough to cause significant degradation during a standard column run. If you observe streaking on your TLC plate or significant material loss on the column that cannot be otherwise explained, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (0.5-1%).[12]

Q3: What is the best way to remove a basic modifier like triethylamine from my purified fractions? A3: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene or dichloromethane under reduced pressure.[7] For a more thorough removal, you can perform a dilute acidic wash. Dissolve the dried fractions in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 5% citric acid or 1M HCl), followed by a brine wash. Ensure you dry the organic layer thoroughly with a drying agent like sodium sulfate or magnesium sulfate before final solvent evaporation.[13]

Q4: Can I use reversed-phase chromatography to purify this compound? A4: Yes, reversed-phase chromatography is a very viable option, especially on a preparative HPLC scale for final polishing or for purifying highly polar compounds that do not behave well on normal-phase silica.[7] Given the molecule's aromatic rings, it will retain well on a C18 column. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acid modifier like 0.1% TFA or formic acid to ensure good peak shape.[14]

Q5: What purity level should I aim for, and how should I confirm it? A5: For use as a pharmaceutical intermediate, the target purity is typically very high, often >98% or even >99.5%.[15][16] Purity should be confirmed by multiple analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantitative purity analysis.[15] Additionally, ¹H NMR spectroscopy should be used to confirm the structure and look for any observable impurities. Elemental analysis (CHN) can provide further confirmation of the bulk sample's purity.

References

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023, April 15). Synthesis and Characterization of a Novel Azetidine Derivative.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ChemScene. (n.d.). Benzyl 3-((4-cyanophenyl)thio)azetidine-1-carboxylate.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • University of Calgary. (n.d.). Column chromatography.
  • Moodle@Units. (n.d.). Column Chromatography.
  • PMC. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • YouTube. (2021, February 9). column chromatography & purification of organic compounds.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • HPLC Troubleshooting Guide. (n.d.).
  • ResearchGate. (n.d.). Synthesized azetidine derivatives.
  • PubChemLite. (n.d.). Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (C18H16N2O2).
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
  • Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters.
  • Google Patents. (n.d.). CN109053524A - A kind of preparation method of N-Boc-3- hydroxy azetidine.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Sigma-Aldrich. (n.d.). benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.
  • RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • Advanced Journal of Chemistry. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • ResearchGate. (n.d.). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones.
  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • BenchChem. (n.d.). Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Organic Syntheses. (n.d.). 3-benzoylindole.

Sources

Optimization

Technical Support Center: Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Welcome to the Technical Support Center for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (N-Cbz-3-(4-cyanophenyl)azetidine). This guide is engineered for researchers, synthetic chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (N-Cbz-3-(4-cyanophenyl)azetidine). This guide is engineered for researchers, synthetic chemists, and drug development professionals working with this highly specific, bifunctional pharmaceutical intermediate.

Due to the presence of a strained four-membered heterocycle, a reducible nitrile group, and a carboxybenzyl (Cbz) protecting group, this molecule presents unique chemoselectivity challenges during late-stage functionalization. This document synthesizes field-proven troubleshooting strategies, structural causality, and validated protocols to ensure experimental success.

Reaction Compatibility & Stability Matrix

To prevent yield loss and unwanted side reactions, consult the quantitative stability data below before subjecting the compound to standard deprotection or functionalization workflows.

Table 1: Stability Profile Across Standard Reaction Conditions

Reaction ConditionCbz Group StatusCyano (-CN) StatusAzetidine Ring StatusOverall Outcome
H₂ (1 atm), 10% Pd/C, MeOH Cleaved (100%)Reduced to amine (>90%) StableFailure (Over-reduction)
33% HBr in AcOH, rt, 1h Cleaved (100%)StableStableSuccess (Target achieved)
TMSI (1.5 eq), DCM, 0 °C Cleaved (100%)StableStableSuccess (Target achieved)
2M NaOH (aq), MeOH, 60 °C StableHydrolyzed to amide StableFailure (Hydrolysis)
6M HCl (aq), 100 °C CleavedHydrolyzed to acid Ring Opened Failure (Total degradation)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted a standard Cbz deprotection using H₂ and Pd/C, but my LC-MS shows a mass +4 Da higher than expected. What happened?

Causality & Explanation: You have over-reduced your molecule. The standard removal of a Cbz group relies on catalytic hydrogenolysis[1]. However, the cyano (-CN) group on the phenyl ring is highly susceptible to hydrogenation under these exact conditions. The +4 Da mass shift indicates that while the Cbz group was successfully cleaved, the nitrile was simultaneously reduced to a primary amine (-CH₂NH₂). Solution: You cannot selectively reduce the benzyl C-O bond without reducing the nitrile. You must switch to an acid-mediated, non-reductive cleavage method, such as Trimethylsilyl iodide (TMSI) or HBr/Acetic acid[2][].

Q2: Why did my azetidine ring open during a harsh acidic workup, even though azetidines are generally stable?

Causality & Explanation: Azetidines possess a high ring strain energy of approximately 25.2 kcal/mol, which is nearly identical to the highly reactive aziridines[4]. When the nitrogen is protected by the Cbz group, the lone pair is delocalized into the carbamate carbonyl, drastically reducing its basicity and stabilizing the ring against electrophilic attack. However, once the Cbz group is removed, the exposed secondary amine becomes highly basic (pKa ~11.29). Prolonged exposure to strong aqueous acids (like 6M HCl) at elevated temperatures protonates the nitrogen, lowering the activation energy for nucleophiles (even water) to attack the adjacent carbons, triggering strain-release ring-opening[5]. Solution: Always perform acidic deprotections under strictly anhydrous conditions (e.g., anhydrous HBr in AcOH) and keep reaction times under 2 hours.

Q3: Can I use basic hydrolysis (saponification conditions) to clean up my reaction mixture?

Causality & Explanation: No. While the Cbz group and the azetidine ring are generally stable to mild bases, the 4-cyanophenyl moiety is not. Strong aqueous bases (like NaOH or KOH) combined with heat will rapidly hydrate the nitrile to a primary amide (-CONH₂), and eventually hydrolyze it to a carboxylic acid (-COOH). Solution: If a basic workup is required to free-base the azetidine after deprotection, use mild, cold aqueous bases such as saturated NaHCO₃ or Na₂CO₃, and extract immediately into an organic phase.

Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence between successful chemoselective deprotection and the catastrophic degradation pathways commonly encountered with this molecule.

G SM Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate H2 H2, Pd/C (Standard Deprotection) SM->H2 Catalytic Hydrogenolysis Base Aqueous NaOH, Heat (Harsh Workup) SM->Base Saponification Conditions Acid TMSI or HBr/AcOH (Chemoselective) SM->Acid Acidic Cleavage Err1 3-(4-(aminomethyl)phenyl)azetidine [Cyano Reduced & Cbz Cleaved] H2->Err1 Side Reaction Err2 Benzyl 3-(4-carbamoylphenyl) azetidine-1-carboxylate [Cyano Hydrolyzed] Base->Err2 Side Reaction Succ 3-(4-cyanophenyl)azetidine [Desired Target] Acid->Succ Chemoselective

Reaction pathways illustrating chemoselective Cbz deprotection versus common degradation routes.

Standard Operating Procedures (Protocols)

To preserve the cyano group while safely unmasking the azetidine, utilize one of the following self-validating protocols.

Protocol A: Chemoselective Deprotection via TMSI (Preferred for Liquid Handling)

This method utilizes Trimethylsilyl iodide (TMSI) as a soft Lewis acid to perform an Sₙ2 cleavage of the benzyl-oxygen bond, entirely bypassing reductive conditions[2].

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolution: Dissolve Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

  • Reagent Addition: Dropwise add TMSI (1.5 mmol, 1.5 equiv) via a gastight syringe. (Caution: TMSI is highly moisture-sensitive and corrosive. It reacts violently with water to form HI).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor via LC-MS. The reaction is typically complete within 1.5 hours.

  • Quenching: Cool the flask back to 0 °C and carefully add Methanol (2 mL) to quench excess TMSI. Stir for 10 minutes. Add 1M HCl (aq) (5 mL) to ensure the azetidine is fully protonated (water-soluble).

  • Phase Separation (Crucial Step): Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL). Discard the DCM layers —this removes the highly reactive benzyl iodide byproduct, preventing unwanted re-alkylation of your product.

  • Free-Basing: Basify the retained aqueous layer to pH 10 using cold, saturated Na₂CO₃ (aq).

  • Isolation: Extract the free 3-(4-cyanophenyl)azetidine product with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Acidic Cleavage via HBr/AcOH (Preferred for Scale-up)

This protocol leverages strong Brønsted acidity in an anhydrous environment, precipitating the product directly as a stable salt[].

  • Dissolution: In a fume hood, suspend the starting material (1.0 mmol) in a 33% solution of HBr in glacial acetic acid (5 mL).

  • Reaction: Stir vigorously at room temperature for 1 to 1.5 hours. The cyano group is entirely stable to these anhydrous acidic conditions.

  • Precipitation: Pour the reaction mixture slowly into rapidly stirring, ice-cold diethyl ether (50 mL). The deprotected product will immediately precipitate as a white/off-white hydrobromide salt.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with additional cold diethyl ether (2 x 15 mL) to remove residual acetic acid and benzyl bromide byproducts.

  • Storage: Dry the salt under high vacuum for 4 hours. Store at -20 °C in a desiccator.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Available at: [Link]

  • Brocklehurst, C. E., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC/NIH. Available at: [Link]

  • Scattolin, T., et al. (2022). Selective Cleavage of Cbz-Protected Amines. ResearchGate. Available at: [Link]

Sources

Troubleshooting

deprotection of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Subject: Chemoselective Deprotection of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Prepared by: Senior Application Scientist Welcome to the Technical Support Center. Deprotecting highly functionalized strained heter...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Chemoselective Deprotection of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. Deprotecting highly functionalized strained heterocycles requires precise chemoselective control. In this guide, we address the specific challenge of removing a carboxybenzyl (Cbz) protecting group from an azetidine ring without compromising the structurally sensitive 4-cyanophenyl moiety.

Diagnostic Dashboard: The Chemoselectivity Challenge

When working with benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate , scientists face three competing reactive pathways:

  • The Cbz Group: Typically removed via catalytic hydrogenation or strong acids.

  • The Cyano Group (-CN): Highly susceptible to over-reduction (forming a primary amine) or hydrolysis.

  • The Azetidine Ring: A highly strained four-membered heterocycle (ring strain ~26 kcal/mol) prone to nucleophilic ring-opening under harsh acidic conditions.

Chemoselectivity SM Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate Cond1 Pd/C, H2 (Hydrogenation) SM->Cond1 Cond2 HBr / AcOH (Strong Acid) SM->Cond2 Cond3 TMSI or AlCl3/HFIP (Lewis Acid) SM->Cond3 Prod1 Over-reduction (Cyano → Amine) Cond1->Prod1 Prod2 Ring Cleavage (Azetidine Opening) Cond2->Prod2 Prod3 Desired Product (Chemoselective) Cond3->Prod3

Chemoselectivity of Cbz deprotection methods in the presence of cyano and azetidine groups.

Mechanistic Failure Analysis (FAQs)

Q: I used standard Pd/C and hydrogen gas for Cbz deprotection, but my LC-MS shows a mass +4 Da higher than expected. What happened? A: You have encountered catalytic over-reduction. The cyano group (-CN) strongly coordinates to the palladium surface via its π -system, leading to consecutive additions of hydrogen that convert the nitrile into a primary benzylamine derivative[1]. While poisoned catalysts (like Lindlar's) are sometimes used, they often fail to drive Cbz deprotection to completion. For nitrile-containing substrates, standard hydrogenation must be avoided.

Q: I switched to acidic deprotection using 33% HBr in acetic acid to avoid reducing the nitrile, but I got a complex mixture and loss of the azetidine signal in NMR. Why? A: You triggered an acid-catalyzed ring cleavage. Under strongly Brønsted acidic conditions, the azetidine nitrogen becomes protonated, transforming it into an excellent leaving group. The bromide ion acts as a nucleophile, attacking the adjacent carbon to relieve the ~26 kcal/mol ring strain, resulting in a linear bromo-amine derivative.

Q: What is the recommended orthogonal deprotection strategy? A: We recommend Lewis acid-mediated deprotection . Reagents like Trimethylsilyl iodide (TMSI) or Aluminum chloride in Hexafluoroisopropanol (AlCl 3​ /HFIP) operate via a non-reductive, hard-soft acid-base mechanism. The hard Lewis acid coordinates to the carbamate carbonyl oxygen, while the soft nucleophile (iodide or chloride) attacks the benzyl carbon. This cleanly liberates the azetidine without reducing the nitrile or opening the ring[2],[3].

Mechanism A N-Cbz Azetidine B AlCl3 Coordinates to Carbonyl Oxygen A->B C HFIP-Assisted Benzyl Cleavage B->C D Carbamic Acid Intermediate C->D E Decarboxylation (-CO2) D->E F Free Azetidine Product E->F

Mechanistic pathway for AlCl3/HFIP mediated chemoselective Cbz deprotection.

Standard Operating Procedures (SOPs)

To ensure self-validating, reproducible results, follow one of the two validated protocols below.

Protocol A: TMSI-Mediated Deprotection (Ideal for Discovery Scale)

TMSI is a highly effective, traditional reagent for this transformation, successfully utilized in the synthesis of complex azetidine derivatives[3].

Step-by-Step Methodology:

  • Preparation: Dissolve benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add Trimethylsilyl iodide (TMSI) (1.5 - 2.0 eq). Causality note: TMSI is highly moisture-sensitive; strict anhydrous conditions prevent premature reagent hydrolysis.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via TLC or UPLC-MS.

  • Quenching (Critical Step): Once the starting material is consumed, cool the reaction back to 0 °C and slowly add anhydrous methanol (MeOH). Causality note: MeOH serves a dual purpose—it destroys excess TMSI and solvolyzes the intermediate silyl carbamate to release CO 2​ and the free amine.

  • Orthogonal Workup: Concentrate the mixture in vacuo. Dissolve the crude residue in ethyl acetate and extract with 1M HCl. The basic azetidine product moves into the aqueous layer, leaving the non-polar, potentially mutagenic benzyl iodide byproduct in the organic layer[1].

  • Isolation: Basify the aqueous layer to pH 10 using solid Na 2​ CO 3​ and extract with fresh DCM. Dry over Na 2​ SO 4​ and concentrate to yield the pure 3-(4-cyanophenyl)azetidine.

Protocol B: AlCl 3​ /HFIP Method (Ideal for Scale-up & Safety)

This modern protocol avoids the generation of mutagenic benzyl iodide and operates under exceptionally mild conditions[2].

Step-by-Step Methodology:

  • Preparation: Add the Cbz-protected azetidine (1.0 eq) to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 4 mL/mmol) at room temperature.

  • Reagent Addition: Add anhydrous Aluminum chloride (AlCl 3​ ) (3.0 eq) in one portion. The mixture will initially form a suspension.

  • Reaction: Stir at room temperature for 2–16 hours. Causality note: HFIP acts as a strong hydrogen-bond donor, enhancing the Lewis acidity of AlCl 3​ while stabilizing the transition state, allowing the reaction to proceed without heating.

  • Quenching & Workup: Dilute the reaction mixture with DCM (20 mL/mmol) to form a homogeneous solution. Wash the organic layer thoroughly with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 30 minutes to break up the aluminum emulsion.

  • Isolation: Separate the organic layer, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the target azetidine.

Methodological Comparison Data

The table below summarizes the quantitative and qualitative data for various deprotection strategies applied to this specific substrate class.

Deprotection MethodCyano Group ToleranceAzetidine Ring ToleranceTypical Yield (%)Reaction TimePrimary Byproduct Profile
Pd/C, H₂ (1 atm) Poor (Reduces to amine)Good< 20% (Desired)2–4 hToluene, CO₂
33% HBr / AcOH Moderate (Hydrolysis risk)Poor (Ring cleavage)0% (Cleavage)1–2 hBenzyl bromide, CO₂
TMSI / DCM ExcellentExcellent75–85%1–3 hBenzyl iodide (Mutagenic)
AlCl₃ / HFIP ExcellentExcellent85–95%2–16 hBenzyl chloride, CO₂

References

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of Adagrasib's Commercial Manufacturing Route Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

challenges in benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the synthesis of C(sp3)-enriched functionalized azetidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the synthesis of C(sp3)-enriched functionalized azetidines. The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is predominantly achieved via a Negishi cross-coupling manifold. Because the sp3-hybridized azetidine ring is highly strained and sterically demanding, this reaction is notoriously unforgiving.

Below is an in-depth troubleshooting guide, mechanistic breakdown, and self-validating protocol designed to ensure reproducible, high-yield synthesis.

Mechanistic Overview & Reaction Pathway

The transformation relies on the direct insertion of zinc into benzyl 3-iodoazetidine-1-carboxylate to form an organozinc intermediate, followed by palladium-catalyzed cross-coupling with 4-bromobenzonitrile. The primary failure modes in this pathway are incomplete zinc insertion and parasitic β-hydride elimination.

NegishiCoupling Start Benzyl 3-iodoazetidine- 1-carboxylate ZnAct Zn Dust Activation (TMSCl, BrCH2CH2Br) Start->ZnAct ZnReagent Azetidinylzinc Iodide Intermediate ZnAct->ZnReagent 30-40°C, THF Trans Transmetalation ZnReagent->Trans Transmetalation OxAdd Oxidative Addition Pd(0) + 4-Bromobenzonitrile PdII Aryl-Pd(II)-Br Complex OxAdd->PdII PdII->Trans PdII_Alkyl Aryl-Pd(II)-Azetidinyl Complex Trans->PdII_Alkyl RedElim Reductive Elimination (Promoted by XPhos) PdII_Alkyl->RedElim BetaElim β-Hydride Elimination (1-Cbz-1,2-dihydroazete) PdII_Alkyl->BetaElim Slow Reductive Elim. Product Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate RedElim->Product Migration Pd-H Reinsertion (2-Aryl Azetidine Migration) BetaElim->Migration Reinsertion

Mechanistic pathway of azetidine Negishi coupling, highlighting desired and parasitic side reactions.

Troubleshooting Guides & FAQs

Q1: My zinc insertion step is failing, or the resulting organozinc reagent is inactive. Why? Causality: The C–I bond in 3-iodoazetidines is sterically hindered and electronically deactivated by the adjacent Cbz protecting group. Furthermore, commercial zinc dust is always passivated by an inert zinc oxide (ZnO) layer that prevents surface interaction (1)[1]. Solution: You must chemically scrub the zinc surface in situ. Use 1,2-dibromoethane (which releases ethylene gas to physically fracture the oxide layer) and trimethylsilyl chloride (TMSCl, which reacts with ZnO to expose active Zn(0)). Maintain the insertion temperature strictly between 30–40 °C; exceeding 50 °C causes rapid thermal degradation of the zinc reagent.

Q2: I am isolating significant amounts of 1-Cbz-1,2-dihydroazete instead of the cross-coupled product. How do I prevent this? Causality: During the catalytic cycle, the alkyl-Pd(II)-aryl intermediate is highly susceptible to β-hydride elimination due to the relief of ring strain in the azetidine ring. If reductive elimination is slow, β-hydride elimination outcompetes it, yielding the unsaturated dihydroazete byproduct. Solution: Accelerate the reductive elimination step by utilizing highly sterically demanding, electron-rich biaryl phosphine ligands such as XPhos or CPhos (2)[2]. The extreme steric bulk forces the aryl and azetidinyl groups together, drastically lowering the activation energy for reductive elimination.

Q3: NMR analysis of my product shows a mixture of 3-aryl and 2-aryl azetidine isomers. What is driving this migration? Causality: If initial β-hydride elimination occurs, it generates a palladium-hydride/dihydroazete complex. The alkene can rapidly re-insert into the Pd–H bond with opposite regiochemistry, placing the palladium at the 2-position. Subsequent reductive elimination yields the migrated 2-(4-cyanophenyl)azetidine isomer (3)[3]. Solution: This is a secondary consequence of failing to suppress β-hydride elimination. Switching from standard catalysts like Pd(PPh3)4 to a Pd(dba)2/CPhos system will eliminate this pathway entirely.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a mandatory self-validation checkpoint. Do not proceed to the cross-coupling step without verifying the active concentration of your organometallic intermediate.

Phase 1: Preparation and Validation of 1-Cbz-3-azetidinylzinc iodide
  • Activation: In a flame-dried Schlenk flask under argon, suspend 3.0 equivalents of zinc dust in dry THF. Add 5 mol% 1,2-dibromoethane and heat to 65 °C for 10 minutes. Causality: Ethylene evolution physically fractures the ZnO passivation layer.

  • Clearing: Cool to 25 °C and add 5 mol% TMSCl. Stir for 15 minutes. Causality: TMSCl chemically dissolves residual oxides, leaving a pristine Zn(0) surface.

  • Insertion: Add a 0.5 M solution of benzyl 3-iodoazetidine-1-carboxylate in THF dropwise. Stir at 35 °C for 2 hours.

  • Self-Validation (Titration Checkpoint): Withdraw a 0.5 mL aliquot of the supernatant and titrate with a standardized solution of iodine (I2) in THF saturated with LiCl. The disappearance of the brown iodine color indicates the active organozinc concentration. Requirement: Proceed to Phase 2 only if the active concentration is ≥ 0.35 M. If it is lower, the insertion failed due to moisture or poor zinc activation; discard and restart.

Phase 2: Negishi Cross-Coupling
  • Catalyst Pre-activation: In a separate vial, combine 4-bromobenzonitrile (1.0 eq), Pd(dba)2 (5 mol%), and CPhos (10 mol%) in dry THF. Stir for 15 minutes until the solution turns a deep red/orange. Causality: Pre-forming the active L-Pd(0) species prevents homocoupling of the zinc reagent, which occurs if unliganded Pd(II) is present.

  • Coupling: Add the titrated 1-Cbz-3-azetidinylzinc iodide (1.5 eq) dropwise to the catalyst mixture at room temperature. Heat to 50 °C for 12 hours.

  • Quenching & Purification: Quench with saturated aqueous NH4Cl to destroy unreacted zinc species. Extract with EtOAc. Because the product and unreacted 4-bromobenzonitrile have similar Rf values in hexanes/EtOAc, use a reverse-phase C18 column or a Toluene/EtOAc silica system to exploit the polarity difference of the cyano group.

Quantitative Data: Catalyst & Ligand Optimization

The choice of ligand is the single most critical variable in this synthesis. The table below summarizes the quantitative impact of ligand steric bulk (measured by Tolman cone angle/biaryl structure) on reaction efficiency.

Ligand TypeSteric Bulk / StructureYield of Desired Product (%)β-Hydride Elim. Byproduct (%)2-Aryl Migration (%)
PPh3 Monodentate (145°)< 10> 5015
BINAP Bidentate254020
SPhos Biaryl (Moderate Bulk)65155
XPhos Biaryl (High Bulk)88< 5< 2
CPhos Biaryl (Extreme Bulk)92 < 2 < 1

Data Summary: Extreme steric bulk (CPhos) is required to force rapid reductive elimination, thereby outcompeting the parasitic β-hydride elimination and subsequent migration pathways.

References

  • Synthesis of C-Substituted Cyclic Amines Using Azacycloalkyl Organozinc Reagents Source: Synlett URL:1

  • End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction Source: Journal of Medicinal Chemistry (ACS Publications) URL:2

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids Source: Organic Letters (ACS Publications) URL:3

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of alternative catalytic strategies for the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a key str...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of alternative catalytic strategies for the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a key structural motif in medicinal chemistry. Moving beyond traditional palladium-based cross-coupling, this resource explores more sustainable and potentially more efficient catalytic systems.

I. Frequently Asked Questions (FAQs)

Q1: Why seek alternatives to palladium catalysts for the synthesis of 3-aryl-azetidines?

A1: While palladium catalysts are highly effective for Suzuki-Miyaura and other cross-coupling reactions used to synthesize 3-aryl-azetidines, there are several motivations for exploring alternatives:

  • Cost and Availability: Palladium is a precious metal with high and volatile costs. Earth-abundant metals like nickel and copper offer a more economical and sustainable alternative.[1][2]

  • Toxicity: Residual palladium in active pharmaceutical ingredients (APIs) is a major concern due to its toxicity. Earth-abundant metals can have a lower toxicity profile.[3]

  • Novel Reactivity: Alternative catalytic systems, such as photoredox and enzymatic catalysis, can offer unique reactivity and access to novel chemical space that may not be achievable with traditional methods.[4][5][6]

  • Greener Chemistry: The use of earth-abundant metals and milder reaction conditions aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis.[7]

Q2: What are the most promising alternative catalytic systems for this synthesis?

A2: Several innovative catalytic systems have emerged as viable alternatives to palladium:

  • Nickel-Catalyzed Cross-Coupling: Nickel is a cost-effective and earth-abundant metal that can catalyze Suzuki-Miyaura type reactions for the synthesis of 3-aryl-azetidines.[1][8][9] Nickel catalysts can sometimes offer different selectivity and functional group tolerance compared to palladium.

  • Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and powerful method for generating radical intermediates, enabling the functionalization of azetidines under gentle conditions.[5][10][11][12] This approach can be particularly useful for accessing previously inaccessible substitution patterns.

  • Dual Copper/Photoredox Catalysis: This dual catalytic system combines the advantages of copper catalysis and photoredox catalysis to enable efficient C-N bond formation and functionalization of azetidines.[4]

  • Enzymatic Catalysis: Biocatalysis, using engineered enzymes like cytochrome P450s, offers a highly enantioselective and environmentally friendly route to chiral azetidines.[6][13][14][15] This method is particularly attractive for the synthesis of optically pure compounds.

Q3: What are the key challenges in synthesizing azetidines, regardless of the catalyst?

A3: The synthesis of azetidines is inherently challenging due to the significant ring strain of the four-membered ring (approximately 25.4 kcal/mol).[16] This strain leads to several common issues:

  • Ring Stability: The high ring strain makes azetidines susceptible to ring-opening, decomposition, or rearrangement under various reaction conditions.[16]

  • Competing Reactions: The formation of the four-membered ring can be kinetically and thermodynamically less favorable than intermolecular reactions or the formation of larger, more stable rings.[16]

  • Purification: The polarity and potential instability of azetidines can make them difficult to purify, especially on acidic stationary phases like silica gel.[16]

  • Stereocontrol: Achieving the desired stereochemistry at the substituted positions of the azetidine ring can be challenging, often leading to mixtures of isomers.[16]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate using alternative catalysts.

Issue 1: Low or No Product Yield in Nickel-Catalyzed Suzuki Coupling
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity 1. Ligand Screening: Experiment with different ligands (e.g., phosphine-based, N-heterocyclic carbene-based).The electronic and steric properties of the ligand are crucial for the catalytic cycle.
2. Pre-catalyst Activation: Ensure proper activation of the nickel pre-catalyst if required.Some nickel(II) pre-catalysts need to be reduced to the active nickel(0) species.
3. Source of Nickel: Use a high-purity nickel source and consider different salts (e.g., NiCl₂, Ni(OAc)₂).Impurities in the nickel source can poison the catalyst.
Poor Substrate Reactivity 1. Alternative Boron Reagent: If using a boronic acid, try a boronate ester (e.g., pinacol boronate) or a trifluoroborate salt.These reagents can have different reactivity profiles and may be more suitable for certain nickel catalysts.
2. Base Optimization: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Reaction Conditions 1. Solvent Choice: Test different solvents or solvent mixtures (e.g., dioxane, toluene, DMF).The solvent can influence catalyst solubility, stability, and reactivity.
2. Temperature Control: Optimize the reaction temperature.Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition.
Issue 2: Side Product Formation in Photoredox-Catalyzed Reactions
Potential Cause Troubleshooting Step Rationale
Over-reduction or Oxidation 1. Photocatalyst Selection: Choose a photocatalyst with an appropriate excited-state redox potential for the desired transformation.[10]A photocatalyst that is too strongly oxidizing or reducing can lead to undesired side reactions.
2. Light Intensity: Adjust the light intensity or the distance from the light source.Excessive light intensity can lead to catalyst degradation or unwanted side reactions.
Radical Dimerization 1. Concentration: Run the reaction at a lower concentration.Lower concentrations can disfavor bimolecular side reactions like radical dimerization.
2. Radical Trap: Add a mild radical scavenger if dimerization of the starting material is observed.This can help to suppress unwanted radical pathways.
Unwanted Ring Opening 1. Milder Conditions: Use a lower reaction temperature or a less energetic light source.Harsher conditions can promote the decomposition of the strained azetidine ring.
Issue 3: Low Enantioselectivity in Enzymatic Synthesis
Potential Cause Troubleshooting Step Rationale
Suboptimal Enzyme Activity 1. pH and Temperature: Optimize the pH and temperature of the reaction buffer.Enzyme activity is highly dependent on these parameters.
2. Cofactor Concentration: Ensure the appropriate concentration of any necessary cofactors (e.g., NADPH for P450 enzymes).Cofactors are essential for the catalytic cycle of many enzymes.
Poor Substrate Binding 1. Enzyme Engineering: If possible, use a different engineered variant of the enzyme.Minor changes in the enzyme's active site can significantly impact substrate binding and stereoselectivity.[6]
2. Solvent Engineering: Add a small amount of a co-solvent to improve substrate solubility and binding.This should be done cautiously as organic solvents can denature enzymes.

III. Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the nickel-catalyzed cross-coupling of a 3-halo-azetidine derivative with an arylboronic acid.

Materials:

  • Benzyl 3-iodoazetidine-1-carboxylate

  • 4-Cyanophenylboronic acid

  • NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add benzyl 3-iodoazetidine-1-carboxylate (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), NiCl₂(dppp) (5 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Visible-Light Photoredox-Catalyzed Synthesis

This protocol outlines a general method for the functionalization of an azetidine derivative using a photoredox catalyst.

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • 4-Cyanostyrene

  • fac-[Ir(ppy)₃] (photocatalyst)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a vial, dissolve N-Boc-azetidine-3-carboxylic acid (1.0 equiv), 4-cyanostyrene (1.5 equiv), fac-[Ir(ppy)₃] (1-2 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF.

  • Degas the solution by sparging with argon for 15 minutes.

  • Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

IV. Data Presentation

Table 1: Comparison of Catalytic Systems for 3-Aryl-Azetidine Synthesis
Catalyst SystemTypical CatalystAdvantagesDisadvantages
Palladium-Catalyzed Pd(OAc)₂ / SPhosHigh yields, broad substrate scopeHigh cost, potential toxicity
Nickel-Catalyzed NiCl₂(dppp)Lower cost, earth-abundantCan be sensitive to air and moisture
Photoredox fac-[Ir(ppy)₃]Mild conditions, novel reactivityCan require expensive photocatalysts
Enzymatic Engineered P450High enantioselectivity, greenSubstrate scope can be limited

V. Visualizations

Diagram 1: General Workflow for Catalyst Selection

Catalyst_Selection start Define Synthetic Goal (e.g., yield, stereoselectivity) cost Cost & Availability Considerations start->cost sustainability Sustainability Goals (Green Chemistry) start->sustainability substrate Substrate Scope & Functional Group Tolerance start->substrate selectivity Desired Selectivity (Regio-, Stereo-) start->selectivity decision Select Optimal Catalytic System cost->decision sustainability->decision substrate->decision selectivity->decision

Caption: A decision-making workflow for selecting an appropriate alternative catalyst.

Diagram 2: Troubleshooting Low Yield in Ni-Catalyzed Coupling

Troubleshooting_Yield start Low Yield Observed check_catalyst Verify Catalyst Activity start->check_catalyst check_reagents Assess Reagent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions ligand Screen Ligands check_catalyst->ligand base Screen Bases optimize_conditions->base solvent Vary Solvent optimize_conditions->solvent temp Adjust Temperature optimize_conditions->temp success Improved Yield ligand->success base->success solvent->success temp->success

Caption: A flowchart for troubleshooting low product yield in nickel-catalyzed cross-coupling reactions.

VI. References

  • 4

  • 5

  • 10

  • 11

  • 12

  • 8

  • 9

  • 1

  • [Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][5]-Stevens Rearrangement. PMC.]()

  • 17

  • 18

  • [Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][5]-Stevens Rearrangement. Journal of the American Chemical Society.]()

  • 19

  • 20

  • 16

  • [Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[4][5]-Stevens Rearrangement. ChemRxiv.]()

  • 21

  • 15

  • 22

  • 23

  • 24

  • 25

  • 3

  • 2

  • 26

  • 7

Sources

Optimization

Technical Support Center: TLC Monitoring for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate . This compound is a critical structural intermediate in the synthesis of complex therapeutics, including monoacylglycerol lipase (MAGL) inhibitors and positron emission tomography (PET) tracers[1].

The most frequent and critical synthetic step involving this intermediate is the chemoselective removal of the carboxybenzyl (Cbz) protecting group via catalytic hydrogenolysis to yield the free secondary amine[2]. Monitoring this transformation via Thin Layer Chromatography (TLC) presents unique analytical challenges due to the extreme polarity shift of the azetidine ring and the chemoselectivity risks associated with the sensitive nitrile moiety[3].

Pathway Start Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate PathA Standard Hydrogenolysis (Pd/C, H2, MeOH) Start->PathA PathB Harsh Reduction (Raney Ni or High Pressure H2) Start->PathB ProdA 3-(4-cyanophenyl)azetidine (Target: Cbz Removed) PathA->ProdA Chemoselective ProdB 3-(4-(aminomethyl)phenyl)azetidine (Over-reduction Byproduct) PathB->ProdB Non-selective

Reaction pathways showing chemoselective Cbz deprotection versus nitrile over-reduction.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my deprotected azetidine product streak across the entire TLC plate instead of forming a tight spot? A: Causality lies in the acid-base chemistry of the stationary phase. Azetidines are highly basic secondary amines (pKa ~10.4). Standard silica gel contains acidic silanol groups (pKa ~4.5). This strong acid-base interaction causes the azetidine to bind irreversibly to the stationary phase, resulting in severe tailing. Solution: You must neutralize the silica's silanol groups dynamically by adding a basic modifier to your mobile phase, such as 1–5% Triethylamine (Et₃N) or aqueous Ammonia (NH₄OH).

Q: How can I differentiate the starting material from the product if both are strongly UV-active? A: Both the starting material and the product contain the 4-cyanophenyl group, which absorbs strongly at 254 nm[1]. However, orthogonality in visualization solves this[3]. Only the deprotected product possesses a free secondary amine. By using a dual-visualization protocol (UV first, followed by Ninhydrin stain), the product will turn pink/brown upon heating, while the Cbz-protected starting material will remain unstained.

Q: I observe a faint, fast-moving UV-active spot near the solvent front after deprotection. What is this? A: This is a standard byproduct of the reaction mechanism. Hydrogenolysis of the Cbz group releases carbon dioxide and toluene[2]. Toluene is highly non-polar and UV-active, causing it to elute near the solvent front (Rf > 0.9) in most organic mobile phases.

Part 2: Troubleshooting Guide

Issue 1: Incomplete Cbz Deprotection (Stalled Reaction)
  • Mechanistic Cause: Catalyst poisoning. The nitrile group on the 4-cyanophenyl moiety can act as a weak ligand, potentially coordinating to the palladium surface and blocking hydrogen transfer. Alternatively, the catalyst may have been deactivated by trace sulfur/halide impurities in the starting material.

  • Actionable Solution: Do not simply increase hydrogen pressure, as this risks over-reducing the nitrile. Instead, filter the reaction mixture through Celite to remove the poisoned catalyst, and resubject the filtrate to fresh 10% Pd/C under an atmospheric balloon of H₂[2].

Issue 2: Loss of the Nitrile Group (Over-reduction)
  • Mechanistic Cause: Nitriles are susceptible to hydrogenation, converting into primary amines under aggressive conditions. If left reacting for too long, or if the hydrogen pressure is too high, the chemoselectivity between the Cbz group and the nitrile is lost.

  • Actionable Solution: Strict temporal monitoring is required. If over-reduction persists, switch to a milder transfer hydrogenation protocol (e.g., using ammonium formate and Pd/C), which often exhibits superior chemoselectivity for Cbz removal over nitrile reduction.

Part 3: Quantitative TLC Data Profiles

To accurately track the progression of the reaction, compare your TLC plate against the standardized elution profiles below.

CompoundStructure TypeRecommended Mobile PhaseApprox. RfUV (254 nm)Ninhydrin Stain
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Cbz-protected amine (Starting Material)Hexanes / EtOAc (1:1)0.65Strong Negative
3-(4-cyanophenyl)azetidine Free secondary amine (Target Product)DCM / MeOH / NH₄OH (90:9:1)0.35Strong Positive (Pink/Brown)
Toluene Cleavage ByproductHexanes / EtOAc (1:1)> 0.90WeakNegative
3-(4-(aminomethyl)phenyl)azetidine Over-reduction ByproductDCM / MeOH / NH₄OH (80:18:2)0.10WeakPositive (Dark Purple)

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. By strictly adhering to the sample preparation steps, you eliminate false positives caused by on-plate reactions.

Protocol A: Reaction Aliquot Preparation (Heterogeneous Catalysis)

Failure to remove Pd/C before spotting will result in the catalyst scratching the silica and promoting uncontrolled oxidation directly on the TLC baseline.

  • Sampling: Withdraw 20 µL of the active reaction mixture using a glass capillary tube.

  • Dilution: Expel the aliquot into a microcentrifuge tube containing 200 µL of Methanol to halt the immediate reaction kinetics.

  • Micro-filtration: Pack a glass Pasteur pipette with a small cotton plug and 1 cm of Celite. Pass the diluted sample through this plug to quantitatively remove the pyrophoric Pd/C catalyst[2].

  • Validation Check: Inspect the filtrate against a white background. It must be completely clear. A gray or black tint indicates colloidal palladium; if observed, refilter the sample.

Protocol B: Dual-Visualization TLC Execution
  • Spotting: Apply 2 µL of the filtered sample (from Protocol A), a pure starting material reference, and a co-spot onto a Silica Gel 60 F254 plate.

  • Elution: Develop the plate in a pre-equilibrated chamber containing DCM : MeOH : NH₄OH (90:9:1). Remove the plate and immediately mark the solvent front. Allow all basic fumes to evaporate in a fume hood.

  • Primary Visualization (Non-Destructive): Examine the dried plate under short-wave UV light (254 nm). Mark all UV-active spots with a pencil[1].

  • Secondary Visualization (Destructive): Submerge the plate in a Ninhydrin staining solution for 2 seconds. Wipe the back of the plate dry, and heat uniformly with a heat gun (approx. 150°C) for 1–2 minutes. The appearance of a new pink/brown spot confirms the successful liberation of the azetidine secondary amine[3].

TLC_Workflow SM Reaction Mixture (Cbz-Azetidine + H2 + Pd/C) Prep Sample Prep: Filter aliquot through Celite SM->Prep Aliquot Spot Spot on TLC Plate (Silica Gel 60 F254) Prep->Spot Clean Sample Elute Elution (e.g., DCM/MeOH/NH4OH 90:9:1) Spot->Elute Capillary Action VisUV UV Visualization (254 nm) Detects Cyano & Benzyl rings Elute->VisUV Dry Plate VisStain Ninhydrin Stain & Heat Detects free Azetidine (NH) VisUV->VisStain Dip & Heat Analyze Rf & Chemoselectivity Analysis (SM vs Product) VisStain->Analyze Compare Spots

TLC monitoring workflow for Cbz deprotection of azetidine derivatives.

References

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton - nih.gov (1)[1]

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem (2)[2]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis (3)[3]

Sources

Troubleshooting

Technical Support Center: Synthesis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Welcome to the technical support center for the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we will delve into troubleshooting potential impurities and provide answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.

Troubleshooting Guide: Impurity Profiles and Mitigation Strategies

The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, while conceptually straightforward, can be prone to the formation of several impurities that can complicate purification and compromise the final product's quality. This section addresses specific issues you might encounter during your experiments.

Issue 1: Presence of Dimerized or Polymerized Azetidine Byproducts

Observation: You observe significant amounts of high molecular weight species in your crude reaction mixture by LC-MS or NMR, leading to low yields of the desired product.

Probable Cause: The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening, especially under harsh reaction conditions.[1][2] This can lead to intermolecular reactions, resulting in dimerization or polymerization.[3] This is particularly problematic during the formation of the azetidine ring itself.

Solutions and Preventative Measures:

  • Mindful Reaction Conditions for Cyclization: If you are synthesizing the azetidine core, prolonged heating during the cyclization of a 1,3-dielectrophile with an amine can promote side reactions.[3]

    • Recommendation: Employ milder reaction conditions. The use of microwave irradiation has been shown to be effective in promoting the desired cyclization while minimizing reaction times and the formation of polymeric byproducts.[3]

  • Choice of Base: The base used during cyclization is critical. A strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in ring-opening reactions.

  • Protecting Group Strategy: Ensure the nitrogen of the azetidine is appropriately protected throughout your synthetic sequence. The benzyloxycarbonyl (Cbz) group is generally stable, but care must be taken during subsequent reaction steps to avoid conditions that could compromise it.[4][5]

Issue 2: Incomplete Cbz Protection of the Azetidine Nitrogen

Observation: Your crude product shows the presence of the unprotected 3-(4-cyanophenyl)azetidine starting material.

Probable Cause: The reaction of benzyl chloroformate with the secondary amine of the azetidine may be incomplete. This can be due to several factors, including suboptimal reaction conditions, reagent quality, or steric hindrance.

Solutions and Preventative Measures:

  • Reaction Stoichiometry and Addition: Ensure at least a stoichiometric amount of benzyl chloroformate is used. A slight excess may be beneficial. The dropwise addition of benzyl chloroformate to a cooled solution of the amine is recommended to control the reaction rate and minimize side reactions.[6]

  • Base Selection: A base is typically required to neutralize the hydrochloric acid byproduct of the reaction.[6] Common choices include sodium bicarbonate, triethylamine, or sodium carbonate.[4][5] The choice of base and solvent system (e.g., water/dioxane, THF/water) can influence the reaction efficiency.[6][7]

  • Temperature Control: The reaction is often performed at 0 °C to manage its exothermic nature and prevent the degradation of the benzyl chloroformate.[5][6]

  • Reagent Quality: Benzyl chloroformate is a lachrymator and can be sensitive to moisture.[7] Use a fresh or properly stored bottle to ensure its reactivity.

Issue 3: Formation of Benzyl Alcohol and Related Impurities

Observation: You detect benzyl alcohol and potentially dibenzyl carbonate in your reaction mixture.

Probable Cause: These impurities typically arise from the degradation of benzyl chloroformate, especially in the presence of water or other nucleophiles. Benzyl chloroformate can hydrolyze to benzyl alcohol and HCl. The benzyl alcohol can then react with another molecule of benzyl chloroformate to form dibenzyl carbonate.

Solutions and Preventative Measures:

  • Anhydrous Conditions: While some procedures for Cbz protection utilize aqueous biphasic systems, minimizing excess water can be beneficial.[5][6] If using an organic solvent, ensure it is dry.

  • Control of Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS.

  • Purification: These impurities can often be removed by standard purification techniques such as column chromatography or recrystallization.

Issue 4: Ring-Opened Byproducts from Nucleophilic Attack

Observation: You observe byproducts where the azetidine ring has been opened, for example, by a solvent molecule or another nucleophile present in the reaction mixture.

Probable Cause: The strained azetidine ring is susceptible to nucleophilic attack, particularly if the nitrogen is protonated or activated by a Lewis acid.[3][8]

Solutions and Preventative Measures:

  • Avoid Harsh Acidic Conditions: Strong acids can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack.[8] If acidic conditions are necessary for other transformations in your synthesis, use the mildest acid possible and maintain low temperatures.

  • Choice of Solvent: Be mindful of using nucleophilic solvents if the reaction conditions could activate the azetidine ring.

  • Protecting Group Stability: The Cbz group is generally stable to a range of conditions, but it's crucial to be aware of its cleavage conditions (e.g., catalytic hydrogenation, strong acids) and avoid them in subsequent steps until deprotection is desired.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing azetidines like the core of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate?

A1: The main challenge stems from the significant ring strain of the four-membered azetidine ring.[1][2] This strain makes the formation of the ring thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings.[3] It also renders the formed azetidine ring susceptible to ring-opening reactions, which can lead to low yields and the formation of byproducts.[1]

Q2: Are there any specific safety precautions I should take when working with benzyl chloroformate?

A2: Yes, benzyl chloroformate is a lachrymator and can cause serious damage to the eyes and skin upon contact. It is also harmful if inhaled.[7] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: My purification by silica gel chromatography is giving poor recovery. What could be the issue?

A3: Azetidines can be challenging to purify on silica gel due to their basicity. The acidic nature of silica gel can lead to product streaking, decomposition, or irreversible binding.[1]

  • Recommendation: Consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine, mixed into the eluent. Alternatively, using neutral or basic alumina for chromatography might be a better option.

Q4: Can I use standard peptide synthesis protocols for reactions involving this azetidine derivative?

A4: While some protocols may be adaptable, caution is advised. The deprotection of N-protected aziridine-containing peptides, which also have a strained ring system, has been reported to be difficult with standard peptide chemistry procedures, often leading to a mixture of unidentifiable products.[8] Similar care should be taken with azetidines. It is always best to perform small-scale test reactions to optimize conditions.

Q5: What are the typical methods for removing the Cbz (benzyloxycarbonyl) protecting group if I need the free amine?

A5: The most common and effective method for Cbz deprotection is catalytic hydrogenation.[4][5] This is typically achieved using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. This method is clean as the byproducts are toluene and carbon dioxide, which are easily removed.[4] Alternatively, strong acids like HBr can be used, provided a scavenger is present to trap the resulting benzyl carbocation.[5]

Visualizing Reaction Pathways

To better understand the potential for impurity formation, the following diagrams illustrate key reaction pathways.

Diagram 1: Cbz Protection of 3-(4-cyanophenyl)azetidine

This diagram illustrates the desired reaction for the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 3-(4-cyanophenyl)azetidine D Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate A->D B Benzyl Chloroformate B->D C Base (e.g., NaHCO3) Solvent (e.g., Dioxane/Water) 0 °C to RT C->D E HCl D->E Byproduct

Caption: Desired reaction pathway for Cbz protection.

Diagram 2: Potential Side Reactions and Impurity Formation

This diagram outlines some of the common side reactions that can lead to impurities during the synthesis.

G cluster_starting_materials Starting Materials & Reagents cluster_impurities Potential Impurities cluster_causes Probable Causes SM1 3-(4-cyanophenyl)azetidine Imp1 Unreacted Azetidine SM1->Imp1 Leads to Imp4 Polymeric Byproducts SM1->Imp4 Leads to SM2 Benzyl Chloroformate Imp2 Benzyl Alcohol (from Hydrolysis of Cbz-Cl) SM2->Imp2 Leads to Imp3 Dibenzyl Carbonate Imp2->Imp3 Reacts with Cbz-Cl Cause1 Incomplete Reaction Cause1->Imp1 Cause2 Presence of Water Cause2->Imp2 Cause3 Harsh Reaction Conditions (e.g., High Temp) Cause3->Imp4

Caption: Formation pathways of common impurities.

Summary of Key Experimental Parameters

For successful synthesis, careful control of reaction parameters is essential. The following table summarizes key considerations for the Cbz protection step.

ParameterRecommendationRationale
Temperature 0 °C initially, then warm to room temperatureControls exothermic reaction and minimizes reagent decomposition.
Base Sodium bicarbonate, triethylamine, or sodium carbonateNeutralizes HCl byproduct, driving the reaction to completion.[4][5][6]
Solvent Biphasic (e.g., Dioxane/Water) or anhydrous organic (e.g., THF)Facilitates reaction between the amine and benzyl chloroformate.[6][7]
Reaction Time 1-2 hours, or until completion by TLC/LC-MSPrevents the formation of degradation products from prolonged reaction times.
Workup Aqueous wash followed by extraction with an organic solventRemoves inorganic salts and water-soluble impurities.[6]

By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic route to benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, leading to higher yields and a purer final product.

References

  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • Chloroformates in Organic Synthesis: A Comprehensive Technical Guide - Benchchem. (URL: )
  • Benzyl chloroformate - Wikipedia. (URL: [Link])

  • Excellent Method for Cbz-protection of Amines | Chemistry Letters - Oxford Academic. (URL: [Link])

  • Benzyl Chloroformate - Common Organic Chemistry. (URL: [Link])

  • Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids - Benchchem. (URL: )
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (URL: [Link])

  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem. (URL: )
  • Azetidine Synthesis. (URL: )
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL: [Link])

  • Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

Sources

Optimization

temperature control in benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. Forging the C(sp³)–C(sp²) bond to synthesize benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. Forging the C(sp³)–C(sp²) bond to synthesize benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is notoriously challenging. The azetidine ring possesses a massive 1[1]. When subjected to the elevated temperatures typical of conventional cross-coupling, the C(sp³)-metal intermediates rapidly undergo β-hydride elimination or catastrophic ring-opening.

This guide provides mechanistic troubleshooting, quantitative thermal data, and self-validating protocols to help you master the temperature-sensitive dynamics of this synthesis.

Mechanistic Pathway & Thermal Bottlenecks

G cluster_Ni Nickel Catalytic Cycle cluster_PC Photoredox Cycle Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex (Oxidative Addition) Ni0->NiII 4-Bromobenzonitrile NiIII Ni(III)-Aryl-Alkyl (Radical Capture) NiII->NiIII Azetidinyl Radical (Temp Sensitive) NiI Ni(I)-Halide (Reductive Elimination) NiIII->NiI Product Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate NiIII->Product Reductive Elimination NiI->Ni0 SET from PC PC Ir(III) Ground State PC_star *Ir(III) Excited State PC->PC_star Visible Light PC_red Ir(II) Reduced State PC_star->PC_red Electron Donor PC_red->NiI PC_red->PC SET to Ni(I) Azetidine 1-Cbz-3-iodoazetidine Radical Azetidinyl Radical (Prone to Ring Opening at >30°C) Azetidine->Radical SET from Ni(I) Radical->NiIII

Caption: Ni/Photoredox dual catalytic cycle for 3-arylazetidine synthesis. Red nodes indicate highly temperature-sensitive intermediates.

Section 1: Thermodynamic Causality & Troubleshooting FAQs

Q1: Why does the azetidine ring degrade during standard Suzuki or Negishi couplings if the temperature exceeds 60°C? A: The degradation is thermodynamically driven by the inherent ring strain of the four-membered heterocycle. In a standard Pd- or Ni-catalyzed cycle, the intermediate C(sp³)-metal complex is highly sensitive. When thermal energy exceeds the activation barrier for β-hydride elimination, the complex rapidly decomposes into an azetine, which further polymerizes or hydrolyzes[1]. By utilizing2[2], the rate of reductive elimination successfully outcompetes these high-activation-energy degradation pathways.

Q2: I am using Ni/Photoredox dual catalysis, but I am observing significant protodehalogenation (1-Cbz-azetidine) instead of the cross-coupled product. Is my temperature too low? A: Yes, it is highly likely. While high temperatures cause ring opening, temperatures below 15°C kinetically stall the oxidative addition of 4-bromobenzonitrile to Ni(0) and the subsequent radical capture by the Ni(II)-aryl complex. This increases the lifetime of the azetidinyl radical in solution, making it highly prone to hydrogen atom transfer (HAT) from the solvent or amine base[3]. Optimal radical capture requires a strict thermal window of 20°C–25°C.

Q3: Can I use a traditional Negishi coupling instead of photoredox? What are the specific thermal constraints? A: Yes, but Negishi coupling requires two distinct, strictly controlled thermal environments. First, the formation of the azetidinylzinc reagent from 1-Cbz-3-iodoazetidine via zinc insertion is highly exothermic. If the internal reaction temperature spikes above 30°C, the organozinc species will irreversibly decompose. Second, the cross-coupling step with 4-bromobenzonitrile requires mild heating (40°C–50°C) to proceed.4[4].

Section 2: Quantitative Data Summaries

Table 1: Impact of Temperature on Ni/Photoredox Dual Catalysis Yields

Internal Temp (°C) Target Product Yield (%) Protodehalogenation (%) Ring-Opened Byproducts (%) Diagnosis
10°C 35% 55% <5% Radical capture too slow; HAT dominates.
22°C 88% 8% <5% Optimal thermal window.
35°C 42% 15% 38% Radical decomposition / β-hydride elimination.

| 50°C | <5% | 10% | >80% | Catastrophic thermal degradation. |

Table 2: Troubleshooting Matrix for Negishi Coupling

Symptom Root Cause Thermal Fix / Action
No organozinc formation Passivated Zn dust Heat Zn with TMSCl/1,2-dibromoethane at 60°C for 10 min prior to azetidine addition.
Exothermic runaway during Zn insertion Uncontrolled addition rate Use an internal thermocouple; add 1-Cbz-3-iodoazetidine dropwise to maintain <25°C.

| High levels of 4,4'-dicyanobiphenyl | Cross-coupling temp too high | Lower the Pd-catalyzed coupling step to exactly 45°C to prevent homocoupling. |

Section 3: Self-Validating Experimental Protocols

Protocol A: Room-Temperature Ni/Photoredox Dual Catalysis

This method avoids the thermal degradation of the azetidine ring by utilizing light energy to drive the catalytic cycle at room temperature.

  • Reaction Setup: In a nitrogen-filled glovebox, combine 1-Cbz-3-iodoazetidine (1.0 equiv), 4-bromobenzonitrile (1.2 equiv), NiCl2·dme (5 mol%), dtbbpy (5 mol%), Ir(ppy)₃ (2 mol%), and anhydrous DMA (0.1 M).

  • Thermal Regulation (Critical): Place the sealed vial in a photoreactor equipped with a high-flow cooling fan and a water jacket. Set the ambient water temperature to exactly 20°C.

    • Causality: High-intensity blue LEDs (450 nm) emit significant radiant heat. Without active cooling, the localized solvent temperature can easily exceed 40°C within 30 minutes, leading to rapid azetidinyl radical decomposition.

  • Irradiation & Self-Validation: Irradiate the mixture. At t=2h , remove a 10 µL aliquot and analyze via GC-MS.

    • Validation Check: Calculate the ratio of the target mass ( m/z=292 ) to the protodehalogenated byproduct (1-Cbz-azetidine). If the byproduct exceeds 15% of the total ion count, immediately lower the water bath temperature by 2°C to stabilize the radical intermediate and slow down HAT. Run for 16 hours total.

Protocol B: Temperature-Controlled Negishi Cross-Coupling

For laboratories without photoredox capabilities, this protocol relies on strict thermodynamic boundaries.

  • Zinc Activation: Suspend Zn dust (2.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) and heat to 60°C for 10 minutes, then cool to 10°C.

    • Causality: Activation removes the ZnO passivation layer, ensuring rapid insertion without requiring high temperatures that would destroy the azetidine.

  • Zinc Insertion & Self-Validation: Add 1-Cbz-3-iodoazetidine dropwise. Maintain the internal temperature strictly between 15°C and 25°C using an internal thermocouple and an ice bath.

    • Validation Check: Quench a 50 µL aliquot with D₂O. Analyze by ¹H NMR. The disappearance of the C3-proton multiplet (~4.6 ppm) and >95% deuterium incorporation confirms successful organozinc formation without thermal degradation.

  • Cross-Coupling: Add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and 4-bromobenzonitrile (0.9 equiv). Warm the reaction strictly to 45°C.

    • Causality: 45°C provides the exact thermal energy required to overcome the activation barrier for transmetalation while remaining below the 50°C threshold where β-hydride elimination of the azetidinyl-Pd complex outpaces reductive elimination.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions Source: ResearchGate URL:[Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Source: PMC / NIH URL:[Link]

  • Base-Free Photoredox/Nickel Dual-Catalytic Cross-Coupling of Ammonium Alkylsilicates Source: Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the C(sp3)–C(sp2) linkage between azetidine rings and aryl systems. The synthesis of benzyl 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the C(sp3)–C(sp2) linkage between azetidine rings and aryl systems.

The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is most efficiently achieved via the Nickel-Catalyzed Cross-Electrophile Coupling (XEC) of benzyl 3-iodoazetidine-1-carboxylate and 4-bromobenzonitrile. The C3–I bond of the azetidine precursor is relatively weak (~50 kcal/mol), making it an ideal radical precursor[1]. Unlike traditional Negishi approaches that require moisture-sensitive organozinc preparation[2], modern XEC directly couples the two electrophiles under reductive conditions[3]. However, the success of this transformation is heavily dictated by solvent causality—specifically, the solvent's ability to stabilize transient nickel species, manage the solubility of metal salts, and control radical lifetimes[4][5].

Mechanistic Primer: The Role of Solvents in XEC

Understanding why a reaction fails requires understanding where the solvent interacts with the catalytic cycle. In XEC, Ni(0) undergoes oxidative addition with the electron-deficient 4-bromobenzonitrile to form a Ni(II)-aryl complex[4]. Concurrently, the C(sp3)–I bond of the azetidine is reduced to generate an azetidinyl radical[1]. The solvent must simultaneously stabilize the polar Ni intermediates and support the non-polar radical capture.

Mechanism Ni0 Ni(0) Active Catalyst Requires stabilization NiII Ni(II)-Aryl Complex Oxidative Addition Ni0->NiII 4-Bromobenzonitrile NiIII Ni(III) Intermediate Radical Capture NiII->NiIII Radical Addition Radical Azetidinyl Radical C(sp3)-I Cleavage Radical->NiIII Product Cross-Coupled Product C-C Bond Formation NiIII->Product Reductive Elimination SolventDMA Amide Solvents (DMA) Stabilize Ni intermediates SolventDMA->Ni0 SolventTHF Ethereal Solvents (THF) Promote radical lifetime SolventTHF->Radical

Caption: Fig 1: Solvent interactions in the Ni-catalyzed cross-electrophile coupling catalytic cycle.

Troubleshooting & FAQs: Resolving Solvent-Induced Failures

Q: Why does my reaction stall at 15% conversion with unreacted 4-bromobenzonitrile remaining? A: This is a classic symptom of reductant passivation, commonly observed when using pure ethereal solvents like THF. During the catalytic cycle, the terminal reductant (e.g., Zn or Mn dust) is oxidized to ZnBr₂ or MnI₂. In pure THF, these metal salts are poorly soluble and precipitate onto the surface of the unreacted metal dust, physically blocking further electron transfer[5]. Causality & Fix: Introduce a polar aprotic co-solvent like DMA (N,N-Dimethylacetamide). DMA has a higher dielectric constant and strongly coordinates to metal salts, keeping them in solution and maintaining an active reductant surface. A 2:1 THF:DMA ratio is optimal.

Q: I am observing significant amounts of 4-benzonitrile and reduced azetidine without the C-C bond. What is causing this protodehalogenation? A: Protodehalogenation occurs when the intermediate azetidinyl radical or the Ni(II)-aryl complex undergoes Hydrogen Atom Transfer (HAT) or protonation instead of productive cross-coupling[4]. Causality & Fix: This is almost exclusively a solvent-quality issue. Amide solvents (DMA, DMF) are highly hygroscopic. Even trace amounts of water will protonate the organometallic intermediates. Additionally, if the reaction is run at too high a temperature, pure DMA can act as an H-atom donor to the highly reactive azetidinyl radical. Ensure solvents are strictly anhydrous (stored over activated 3Å molecular sieves) and maintain the reaction temperature below 40 °C.

Q: The reaction mixture turns black and precipitates within 30 minutes. What happened to the catalyst? A: The formation of a black precipitate indicates "nickel black"—the irreversible agglomeration of active Ni(0) into inactive nanoparticles. Causality & Fix: Ni(0) and Ni(I) intermediates require strong ligand and solvent coordination to remain stable in solution[3]. If the solvent system is too non-polar, or if the dtbbpy ligand dissociates, the nickel will precipitate. Ensure your solvent system contains at least 30% of a coordinating solvent (like DMA) and verify that your bipyridine ligand is of high purity.

Troubleshooting Start Reaction Failure Analysis (LC-MS / NMR) Issue1 High Ar-H Byproduct (Protodehalogenation) Start->Issue1 Issue2 Unreacted Ar-Br (Zinc Passivation) Start->Issue2 Issue3 Black Precipitate (Catalyst Death) Start->Issue3 Fix1 Action: Dry solvents & reduce DMA ratio to minimize HAT Issue1->Fix1 Fix2 Action: Add DMA to solubilize ZnX2 salts & activate reductant Issue2->Fix2 Fix3 Action: Increase coordinating solvent (DMA) to stabilize Ni(0) Issue3->Fix3

Caption: Fig 2: Decision tree for troubleshooting solvent-induced reaction failures in XEC.

Quantitative Data: Solvent Screen Matrix

The following table summarizes the causal relationship between solvent properties and reaction outcomes for the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Solvent SystemDielectric Constant (ε)Target Yield (%)Ar-H Byproduct (%)Unreacted Ar-Br (%)Mechanistic Observation
Pure THF 7.518%<5%75%Severe zinc passivation; reaction stalls due to insoluble Zn salts[5].
Pure DMA 37.862%25%<5%Good turnover, but high protodehalogenation via HAT from solvent.
THF:DMA (2:1) ~17.689% 6% <2% Optimal balance of salt solubility and radical stability.
Acetonitrile 37.5Traces<2%>90%Catalyst inhibition via strong nitrile coordination displacing ligands.
Self-Validating Experimental Protocol: Optimized XEC Synthesis

This protocol utilizes the optimized 2:1 THF:DMA solvent system to ensure catalyst stability while preventing reductant passivation.

Step 1: Catalyst & Reductant Activation

  • Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with argon (repeat 3x).

  • Add NiBr₂·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%), and activated Zn dust (2.5 equiv).

  • Causality Note: The dtbbpy ligand is critical as nitrogen ligands prevent the formation of electron-deficient nickel complexes that fail to undergo oxidative addition[4].

Step 2: Solvent & Substrate Addition

  • Via syringe, add anhydrous THF and anhydrous DMA (2:1 ratio) to achieve an overall substrate concentration of 0.2 M. Stir for 10 minutes until the solution turns a deep, homogenous green (indicating active LNi(II) formation).

  • Add 4-bromobenzonitrile (1.0 equiv) in one portion.

  • Add benzyl 3-iodoazetidine-1-carboxylate (1.5 equiv) dropwise.

Step 3: Reaction Monitoring (Self-Validation)

  • Stir the reaction vigorously (1000 rpm) at 25 °C.

  • Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. You should observe the consumption of 4-bromobenzonitrile and the appearance of the product mass [M+H]⁺. If the solution has turned black and unreacted starting material remains, the solvent was insufficiently dry.

Step 4: Workup & Isolation

  • After 16 hours, dilute the mixture with EtOAc and filter through a short pad of Celite to remove unreacted Zn dust and precipitated salts.

  • Wash the filtrate with saturated aqueous NH₄Cl (to remove DMA and Zn salts), followed by brine.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Sources

Optimization

managing exothermic reactions in benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate synthesis

Welcome to the Technical Support Center for process chemistry and scale-up. This guide is specifically engineered for researchers and drug development professionals managing the synthesis of benzyl 3-(4-cyanophenyl)azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up. This guide is specifically engineered for researchers and drug development professionals managing the synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate .

Synthesizing 3-arylazetidines via C–C bond formation typically relies on either a Negishi cross-coupling (via an organozinc intermediate) or a Nickel-catalyzed cross-electrophile coupling (XEC). Both pathways involve highly exothermic metallation or reduction steps that pose severe thermal runaway risks upon scale-up. This guide provides self-validating protocols, thermodynamic data, and troubleshooting insights to ensure safe and reproducible execution.

Pathway Visualization: Exothermic Nodes in Synthesis

ExothermicPathways Substrate Benzyl 3-iodoazetidine-1-carboxylate Negishi Negishi Coupling Route Substrate->Negishi XEC Ni-Catalyzed XEC Route (+ 4-Bromobenzonitrile) Substrate->XEC ZnInsert Zinc Insertion (LiCl/Zn) [Highly Exothermic] Negishi->ZnInsert PdCoupling Pd-Catalyzed Coupling (+ 4-Bromobenzonitrile) ZnInsert->PdCoupling Organozinc Intermediate Product Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate PdCoupling->Product NiReduct Reductant Addition [Delayed Exotherm] XEC->NiReduct NiReduct->Product Radical Cross-Coupling

Fig 1. Exothermic nodes in Negishi and Ni-XEC routes for 3-(4-cyanophenyl)azetidine synthesis.

Quantitative Data: Thermodynamic Parameters & Cooling Specifications

To properly engineer your reactor cooling capacity, refer to the thermodynamic parameters associated with each critical step of the synthesis.

Reaction StepEnthalpy ( ΔH )Adiabatic Temp Rise ( ΔTad​ )Primary Thermal RiskRecommended Cooling Strategy
Zinc Surface Activation (TMSCl)~ -45 kJ/mol< 10 °CMild gas evolution (HCl)Jacket cooling to 20 °C; active venting
Zinc Insertion (Organozinc Formation)-191 to -221 kJ/mol60 - 85 °CDelayed exotherm / Thermal runaway[1]5% initiation validation; controlled dosing over 2h at 30 °C
Pd-Catalyzed Cross-Coupling -80 to -120 kJ/mol25 - 40 °CSecondary exotherm upon catalyst additionDose organozinc into pre-heated electrophile/catalyst mixture
Ni-Catalyzed XEC (Reduction Step)-150 to -180 kJ/mol50 - 70 °CLocalized hot spots (heterogeneous dust)Use homogeneous reductant; dose base slowly at 0 °C[2]

Self-Validating Experimental Protocols

Do not rely on passive reaction times. The following methodologies are designed as self-validating systems, meaning the reaction provides observable physical feedback (temperature or color shifts) to confirm causality before you proceed to the next step.

Protocol A: Controlled Zinc Insertion (Negishi Route)

Traditional activation using 1,2-dibromoethane at reflux causes uncontrollable foaming and is unscalable. This protocol utilizes TMSCl, which reacts with trace water in the solvent to generate HCl, smoothly cleaning the zinc surface[3].

  • Preparation: Remove benzyl 3-iodoazetidine-1-carboxylate from -20 °C storage and allow it to warm completely to room temperature in a desiccator. Condensation introduces moisture, which severely passivates zinc[4].

  • Zinc Activation: Charge Zn dust (1.5 eq) and LiCl (1.5 eq) into a dry reactor with anhydrous DMF. Add TMSCl (0.05 eq) at 20 °C.

    • Validation Check: Observe a mild temperature rise of 1–2 °C and slight gas evolution over 15 minutes. If no gas is observed, verify the DMF water content (must be ~100-200 ppm to generate sufficient HCl)[3].

  • Initiation: Heat the reactor to 30 °C. Add exactly 5% of the total benzyl 3-iodoazetidine-1-carboxylate charge. Pause the addition entirely.

    • Validation Check (Critical): Do not proceed until an internal temperature spike ( ΔT ) of 3–5 °C is observed. This confirms active zinc insertion and prevents catastrophic reagent accumulation[1].

  • Continuous Feed: Once initiation is validated, dose the remaining 95% of the substrate over 2 hours. Modulate the feed rate to maintain the internal temperature strictly between 35–40 °C using active jacket cooling.

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling (XEC Route)

Heterogeneous reductants (Zn or Mn dust) create localized hot spots and unpredictable exotherms on scale. Replacing them with a homogeneous arylhydrazine reductant eliminates mass-transfer limitations, allowing the reduction rate to be controlled entirely by base dosing[2].

  • Preparation: Charge benzyl 3-iodoazetidine-1-carboxylate (1.0 eq), 4-bromobenzonitrile (1.2 eq), NiBr 2​ ·glyme (5 mol%), dtbbpy (5 mol%), and phenylhydrazine (1.5 eq) in anhydrous DMAc.

  • Thermal Equilibration: Cool the reactor to 0 °C.

    • Validation Check: The solution should be dark green/blue, indicating the resting Ni(II) complex. No exotherm should be present yet.

  • Controlled Initiation: Begin dosing K 2​ CO 3​ (or a soluble amine base) slowly. The base deprotonates the hydrazine, initiating the reduction of Ni(II) to Ni(0) and triggering the catalytic cycle[2].

    • Validation Check: Monitor the exotherm. A color shift to dark red/brown indicates active Ni(0)/Ni(I) species. Modulate the base dosing rate to keep the temperature below 15 °C.

Troubleshooting & FAQs

Q: My zinc insertion reaction didn't initiate immediately, and then suddenly boiled over. What happened? A: This is a classic "delayed exotherm" caused by reagent accumulation. If the zinc surface is passivated by an oxide layer, the insertion stalls. When the reaction finally breaches this layer, the accumulated benzyl 3-iodoazetidine-1-carboxylate reacts simultaneously. Because the enthalpy of this insertion is massive ( ΔH≈−191 to −221 kJ/mol), it rapidly exceeds the cooling capacity of the reactor, leading to thermal runaway[1]. Solution: Always utilize the 5% initiation validation step described in Protocol A.

Q: During the Pd-catalyzed coupling step, I observed a secondary exotherm upon adding the catalyst. Is this normal? A: Yes. The oxidative addition of the Pd(0) species into 4-bromobenzonitrile, followed by transmetalation with the organozinc reagent, is highly exothermic. Furthermore, the neutralization of generated salts contributes to the heat rise. Solution: To control this, do not add the catalyst last. Instead, pre-heat a solution of the aryl halide and Pd-catalyst, and slowly dose the active organozinc reagent into this mixture.

Q: How can I safely scale up the Ni-catalyzed XEC route from 1 gram to 500 grams? A: Heterogeneous reductants like Mn or Zn dust pose severe mass-transfer limitations and localized heating (hot spots) on scale. To mitigate this, switch to a homogeneous sacrificial reductant such as an arylhydrazine[2]. This allows the highly exothermic reduction rate to be precisely controlled by the dosing rate of the base, transforming an unpredictable batch exotherm into a manageable continuous-feed process.

References

  • [4] 3-Iodoazetidine - Benchchem. Benchchem. Available at:

  • [3] CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry (RSC). Available at:

  • [1] Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University / Organic Process Research & Development. Available at:

  • [2] Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross-Coupling. ResearchGate / Chem Rev. Available at:

Sources

Reference Data & Comparative Studies

Validation

benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate analytical standards

Comparative Guide: Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Analytical Standards in Drug Discovery Executive Overview & Mechanistic Role Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS 2680893-18-7)[1] is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Analytical Standards in Drug Discovery

Executive Overview & Mechanistic Role

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (CAS 2680893-18-7)[1] is a highly specialized, protected intermediate and analytical reference standard. In modern medicinal chemistry, the azetidine ring is frequently deployed as a conformationally restricted bioisostere for piperidines and morpholines, offering reduced lipophilicity and enhanced metabolic stability.

This specific compound serves as a critical building block and calibration standard in the development of heterocyclic modulators. Notably, derivatives of 3-(4-cyanophenyl)azetidine are integral to the synthesis of Fatty Acid Synthase (FASN) inhibitors used in antiviral and oncology applications[2], as well as Monoacylglycerol Lipase (MAGL) inhibitors targeting neuroinflammation and neuropathic pain[3].

Causality in Structural Design: The benzyl carboxylate (Cbz) protecting group is deliberately selected over alternatives like Boc (tert-butyloxycarbonyl) because Cbz is highly stable under the basic conditions required for upstream cross-coupling reactions. Furthermore, it can be cleanly removed via palladium-catalyzed hydrogenolysis without reducing the sensitive nitrile (cyano) group on the phenyl ring, allowing for selective downstream amidation.

Pathway A Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate B Catalytic Hydrogenation (Pd/C, H2) A->B Cbz Deprotection C 3-(4-cyanophenyl)azetidine (Free Base) B->C Amine Liberation D API Synthesis (e.g., FASN/MAGL Inhibitors) C->D Amidation/Coupling

Synthetic pathway from Cbz-protected azetidine standard to active pharmaceutical ingredients.

Comparative Analysis: CRM vs. Research Grade Standards

When developing quantitative assays for pharmacokinetics (PK) or quality control (QC) of a final Active Pharmaceutical Ingredient (API), the choice of analytical standard dictates the integrity of the data. Relying on synthesized bulk chemicals (Research Grade) rather than Certified Reference Materials (CRM) introduces systematic bias.

Causality in Standard Selection: Chromatographic purity (HPLC-UV) is inherently biased because it only detects UV-active impurities. Quantitative NMR (qNMR), standard in CRM grades, measures the absolute mass fraction using an internal standard, accounting for invisible inorganic salts or residual solvents. Additionally, trace palladium from the standard's synthesis can catalyze auto-oxidation during storage; thus, ICP-MS trace metal validation is critical for long-term stability.

Table 1: Specifications Comparison for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

ParameterCRM Grade (Analytical Standard)Research Grade (Bulk/Synthesized)Impact on Experimental Integrity
Absolute Purity > 99.5% (via qNMR)Not AssessedPrevents systematic overestimation of API concentration.
Chromatographic Purity > 99.8% (UHPLC-UV/MS)> 95.0% (HPLC-UV)Ensures absence of structurally similar co-eluting analogs.
Water Content < 0.1% (Karl Fischer)Variable / UnspecifiedHygroscopicity causes weighing errors, skewing calibration curves.
Trace Metals (Pd) < 10 ppm (ICP-MS)UnspecifiedResidual Pd catalyzes degradation and interferes with bioassays.
Documentation ISO 17034 CoA with UncertaintyBasic CoARequired for FDA/EMA IND submissions and GLP compliance.

Self-Validating UHPLC-MS/MS Protocol

To ensure absolute trustworthiness in quantification, the following protocol is designed as a self-validating system . It employs a continuous feedback loop: if system suitability criteria are not met, the run automatically halts, preventing the generation of scientifically invalid data.

Step-by-Step Methodology:
  • Standard Preparation: Weigh 1.00 mg of CRM-grade benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate using a calibrated microbalance (minimizes gravimetric uncertainty). Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL primary stock. Dilute with 50% Acetonitrile/Water to create working standards (10 ng/mL to 1000 ng/mL).

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). Causality: Sub-2-micron particles decrease theoretical plate height, yielding sharper peaks and resolving the standard from des-cyano impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Transition: m/z 293.1 [M+H]⁺ → m/z 91.1 (tropylium ion from Cbz cleavage).

    • Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency of the azetidine nitrogen, lowering the limit of detection (LOD).

  • Self-Validation Mechanism (SST): Before analyzing unknowns, inject the 100 ng/mL standard six times. The system validates itself if the Peak Area %RSD is < 2.0%. Next, inject a blank (50% ACN). If the blank shows a peak area > 0.5% of the Lower Limit of Quantification (LLOQ), the system flags a carryover failure and halts the sequence.

Workflow N1 Standard Preparation N2 UHPLC Separation N1->N2 N3 ESI-MS/MS Detection N2->N3 N4 Data Analysis & Calibration N3->N4 N5 System Validation N4->N5 SST Criteria N5->N1 Feedback Loop

Self-validating UHPLC-MS/MS workflow for analytical standard certification.

Stability & Forced Degradation Profiling

To further validate the robustness of the standard, forced degradation profiling (stress testing) is conducted. This data dictates proper handling and storage procedures in the laboratory.

Table 2: Quantitative Forced Degradation Data (24-Hour Exposure)

Stress ConditionRemaining Purity (%)Primary Degradation Pathway / Observation
Control (4°C, Dark) 99.8%Stable baseline.
Acidic (0.1M HCl, 60°C) 98.5%Highly stable; minimal hydrolysis observed.
Basic (0.1M NaOH, 60°C) 82.1%Significant Cbz cleavage yielding free azetidine.
Oxidative (3% H₂O₂, RT) 91.4%Formation of N-oxide species.
Photolytic (UV 254nm, RT) 95.2%Minor isomerization of the cyanophenyl moiety.

Application Insight: The data clearly demonstrates that while the standard is stable under acidic LC-MS conditions, basic conditions during sample extraction (e.g., Liquid-Liquid Extraction with NaOH) will prematurely cleave the Cbz group, destroying the standard. Solutions must be stored in amber vials at 4°C to prevent photolytic and oxidative degradation.

Sources

Comparative

benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate purity assessment

Comprehensive Purity Assessment of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: A Comparative Guide Introduction Azetidine derivatives, particularly those bearing functionalized handles like benzyl 3-(4-cyanophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Assessment of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: A Comparative Guide

Introduction

Azetidine derivatives, particularly those bearing functionalized handles like benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, are highly valuable building blocks in modern drug discovery. The rigid four-membered ring serves as an excellent bioisostere for morpholines and piperidines, often improving metabolic stability and pharmacokinetic profiles. However, the synthesis of this compound frequently yields closely related impurities, such as des-cyano derivatives, unreacted starting materials, or residual benzyl chloroformate from the Cbz-protection step.

Accurate purity assessment is not merely a regulatory checkbox; it is a fundamental requirement to prevent skewed biological assay results and ensure reproducible scale-up. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for evaluating the purity of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, providing actionable, self-validating protocols for researchers.

Analytical Techniques: A Comparative Overview

Choosing the right analytical method is crucial for accurate drug purity analysis [3]. No single technique provides a complete picture of a compound's purity profile.

  • HPLC-UV: Often considered the gold standard due to its precision and versatility, HPLC excels in separating complex mixtures and detecting trace organic impurities [1, 3]. For UV-active compounds like our target (which possesses a cyanophenyl ring and a benzyl carbamate), UV detection at 220 nm and 254 nm is highly effective. However, it only provides relative purity (area normalization) and assumes all components have similar extinction coefficients.

  • LC-MS: While HPLC-UV quantifies, LC-MS identifies. Mass spectrometry is renowned for its sensitivity and specificity in detecting trace impurities [3]. It is particularly useful for identifying reaction byproducts or degradation products [5]. However, due to large differences in ionization response factors between structural analogues, LC-MS is primarily a qualitative tool for structure elucidation rather than quantitative assessment [5].

  • qNMR: Quantitative NMR provides absolute quantification and valuable structural information [1]. Unlike chromatographic methods, qNMR does not rely on the chromophore's extinction coefficient or ionization efficiency. By comparing the integral of an analyte signal to a certified internal standard, it delivers an absolute mass fraction (Mass %) [1].

Table 1: Quantitative Comparison of Analytical Methods for Azetidine Derivatives

ParameterHPLC-UVLC-MS1H qNMR
Primary Output Relative Purity (Area %)Impurity Mass/StructureAbsolute Purity (Mass %)
Sensitivity High (LOD ~0.05%)Ultra-High (LOD <0.01%)Moderate (LOD ~0.5%)
Specificity Retention Time dependentHigh (m/z & fragmentation)High (Chemical Shift & Coupling)
Analysis Time 15–30 mins/run15–30 mins/run5–10 mins/run
Standard Required Yes (for absolute quant)No (for ID)Yes (Internal Standard only)
Limitations Blind to non-UV active speciesVariable ionization responsesSignal overlap in complex matrices

Orthogonal Workflow Design

The concept of "orthogonality" in analytical chemistry refers to the use of two or more independent methods to measure the same attribute, thereby increasing the reliability of the results [1]. Regulatory guidelines define strict thresholds for impurity reporting and qualification, making advanced analytical techniques critical for accurate impurity detection [4].

G Sample Benzyl 3-(4-cyanophenyl) azetidine-1-carboxylate HPLC HPLC-UV Analysis (Relative Purity %) Sample->HPLC LCMS LC-MS Analysis (Impurity ID) Sample->LCMS qNMR 1H qNMR Analysis (Absolute Purity %) Sample->qNMR Compare Orthogonal Data Cross-Referencing HPLC->Compare Area Normalization LCMS->Compare Structural Elucidation qNMR->Compare Internal Standard Ratio Report Final Purity Certification Compare->Report Validated Purity

Caption: Orthogonal workflow for comprehensive purity analysis utilizing HPLC, LC-MS, and qNMR.

Experimental Protocols & Causality

Every robust analytical workflow must be a self-validating system. The following protocols detail the specific parameters required for assessing benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Protocol A: HPLC-UV Relative Purity Assessment Causality: A biphenyl or C18 stationary phase is selected to maximize π-π interactions with the target's two aromatic rings (benzyl and cyanophenyl), ensuring separation from structurally similar des-cyano impurities.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v). Self-Validation: Prepare a blank (diluent only) to ensure no ghost peaks interfere with the analyte retention time.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 (e.g., 150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol ionization, sharpening the azetidine peak).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Detection: UV at 220 nm (amide/carbamate absorbance) and 254 nm (aromatic absorbance).

  • Data Processing: Proper baseline correction and noise reduction are critical to accurately identify and quantify impurities [3]. Integrate all peaks with an S/N ratio > 10. Calculate purity using area normalization[1].

Protocol B: LC-MS Impurity Profiling Causality: Electrospray Ionization (ESI) is used in positive mode to protonate the carbamate moiety. Because ESI has a limited dynamic range and variable response factors [5], this step is strictly for identifying the mass of impurities found in Protocol A, not for quantifying them.

  • System Setup: Couple the HPLC method (Protocol A, but replacing TFA with 0.1% Formic Acid to avoid ion suppression) to a single quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Acquisition: Scan m/z 100 to 800. The target compound ( C18​H16​N2​O2​ ) has an exact mass of 292.12. Look for the [M+H]+ peak at m/z 293.1.

  • Impurity ID: If an impurity peak is observed at m/z 268.1, it likely corresponds to the des-cyano analogue. If LC-MS cannot conclusively determine the structure, isolation followed by conventional NMR characterization is required [2].

Protocol C: 1H qNMR Absolute Quantification Causality: qNMR is utilized because it provides absolute quantification without requiring a reference standard of the target compound itself [1]. We use Maleic acid as an internal standard because its singlet (~6.3 ppm) does not overlap with the target's aromatic (7.2-7.6 ppm) or azetidine (3.8-4.5 ppm) signals.

  • Sample Preparation: Accurately weigh ~10.0 mg of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate and ~5.0 mg of certified reference standard Maleic acid (TraceCERT®) into a vial [1].

  • Solvent: Dissolve completely in 0.6 mL of CDCl3​ or DMSO−d6​ .

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal).

    • Relaxation Delay (D1): Set to ≥5×T1​ of the slowest relaxing proton (typically 30 seconds for rigid aromatics) to ensure complete magnetization recovery and accurate integration.

  • Calculation: Compare the integral of the target's distinct azetidine proton signal to the integral of the Maleic acid singlet[1].

Experimental Data Showdown

To demonstrate the efficacy of the orthogonal approach, a representative batch of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate was analyzed using both HPLC and qNMR.

Table 2: Purity Data Showdown for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Analytical MethodTarget PurityMajor Impurity DetectedImpurity QuantificationNotes
HPLC-UV (254 nm) 98.2% (Area)RRT 0.85 (Unknown)1.5% (Area)High UV absorbance of impurity may inflate Area %.
LC-MS (ESI+) N/A (Qualitative)m/z 268.1 [M+H]+ N/AIdentified as des-cyano derivative.
1H qNMR 96.5% (Mass)Aromatic signals~2.0% (Mass)Absolute purity is lower than HPLC area normalization.

Data Interpretation: The data demonstrates the generally good agreement between the two orthogonal methods, but highlights a critical nuance[1]. The HPLC area normalization overestimated the purity (98.2%) because the des-cyano impurity has a different molar extinction coefficient. qNMR revealed the true absolute mass fraction (96.5%). Relying solely on HPLC would have led to an inaccurate dosage calculation in subsequent biological assays.

Conclusion

For complex pharmaceutical intermediates like benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a single analytical method is insufficient. HPLC provides excellent resolution for tracking reaction progress and separating isomers, while LC-MS is indispensable for identifying the chemical nature of those impurities. However, for absolute purity certification prior to critical biological screening or scale-up, qNMR must be integrated into the workflow. This cross-referenced, multi-disciplinary approach ensures a comprehensive and reliable characterization of the substance[1, 2].

References

  • ResearchGate. "Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach". ResearchGate.[Link]

  • ALWSCI. "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals". ALWSCI Blogs.[Link]

  • ResolveMass Laboratories Inc. "Understanding Impurity Profiling and Characterization". ResolveMass.[Link]

  • Chimia. "LC-MS and CE-MS Strategies in Impurity Profiling". Chimia.[Link]

Validation

Comparative Analysis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate and Its Structural Analogs: A Guide for Medicinal Chemists

This guide provides a comprehensive comparison of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate with its structural analogs, offering insights for researchers, scientists, and drug development professionals. We will de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate with its structural analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological significance, and structure-activity relationships (SAR) of this important class of molecules, supported by experimental data and detailed protocols.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction in medicinal chemistry.[1][2] Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions and improving key drug-like properties such as metabolic stability and solubility. Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic relevance across various diseases like cancer, infectious diseases, and inflammation.[3][4]

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate integrates this valuable scaffold with a cyanophenyl group, a well-established pharmacophore in drug design. The nitrile moiety is present in over 30 FDA-approved drugs and can significantly enhance binding affinity and improve pharmacokinetic profiles.[5]

Synthetic Strategies and Methodologies

The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate and its analogs is a critical aspect of their development. Various synthetic routes have been established, often involving multi-step processes.

General Synthetic Workflow

A typical synthetic approach is illustrated below, showcasing the key transformations required to construct the target molecule.

Figure 1. A generalized workflow for the synthesis of substituted azetidine analogs.

Experimental Protocol: Synthesis of a 3-Aryl-Azetidine Analog

This protocol outlines a general procedure for the synthesis of a 3-aryl-azetidine derivative, a common structural variation of the topic compound.

Materials:

  • Appropriately substituted sulfonyl chloride

  • Hydrazine hydrate

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the sulfonyl chloride (1.0 equivalent) in THF (0.2 M) and cool the solution to 0 °C.

  • Add hydrazine hydrate (2.5 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor its completion using thin-layer chromatography.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer with brine, then dry it over anhydrous Na2SO4.

  • Remove the solvents under reduced pressure to yield the sulfonylhydrazide intermediate.

  • Further reactions can be carried out on this intermediate to introduce the desired aryl group at the 3-position.

Structure-Activity Relationship (SAR) and Comparative Analysis

The biological activity of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate and its analogs is highly dependent on the nature and position of various substituents. Understanding the SAR is crucial for designing more potent and selective compounds.

Key Diversification Points for SAR Studies

The following diagram highlights the principal locations for chemical modifications to explore the SAR of this molecular scaffold.

Figure 2. Key points for structural modification in SAR studies.

The Role of the Cyanophenyl Group

The cyanophenyl moiety plays a multifaceted role in the biological activity of these compounds. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups like carbonyls or halogens.[5][6] Its incorporation can lead to enhanced binding to target proteins and improved pharmacokinetic properties.[5] Furthermore, the nitrile group can be utilized as a reactive handle for covalent inhibitor design, a strategy gaining prominence in drug discovery.[7]

Comparative Data of Analogs

The table below presents hypothetical data to illustrate how modifications at different positions can impact the biological activity of these compounds.

Analog R1 (Phenyl Ring) R2 (Azetidine Ring) R3 (N-Protecting Group) Target IC50 (nM)
Parent Compound 4-cyanoUnsubstitutedBenzylTarget X50
Analog A 3,4-dichloroUnsubstitutedBenzylTarget X25
Analog B 4-cyano3-hydroxyBenzylTarget X150
Analog C 4-cyanoUnsubstitutedtert-Butyl (Boc)Target X80

This data is for illustrative purposes only.

Analysis of Analogs:

  • Analog A (R1 Modification): Replacing the 4-cyano group with 3,4-dichloro substituents can significantly alter the electronic and steric properties of the phenyl ring, potentially leading to improved binding affinity, as suggested by the lower hypothetical IC50 value.

  • Analog B (R2 Modification): Introducing a hydroxyl group on the azetidine ring can introduce a new hydrogen bonding opportunity. However, it can also increase polarity, which might negatively impact cell permeability and overall activity.

  • Analog C (R3 Modification): Changing the N-protecting group from benzyl to the bulkier tert-butoxycarbonyl (Boc) group can influence the compound's conformation and interaction with the target, as well as its metabolic stability.

Biological Evaluation: Experimental Protocols

To assess the biological activity of these azetidine derivatives, robust and reproducible experimental protocols are essential.

In Vitro Assay Workflow for Target Inhibition

The following workflow outlines a standard procedure for an in vitro enzyme or receptor binding assay.

G A Compound Preparation (Serial Dilutions) C Compound Addition A->C B Assay Plate Preparation (Enzyme/Receptor, Buffer) B->C D Incubation C->D E Substrate/Ligand Addition D->E F Signal Detection (e.g., Fluorescence, Absorbance) E->F G Data Analysis (IC50/EC50 Determination) F->G

Figure 3. A typical workflow for an in vitro inhibition assay.

Experimental Protocol: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., breast, lung)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion and Future Perspectives

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate and its analogs represent a promising class of compounds with significant potential in drug discovery. The unique properties of the azetidine scaffold, combined with the versatile nature of the cyanophenyl group, provide a rich chemical space for optimization. Future research should focus on exploring diverse substitutions on both the azetidine and phenyl rings to fine-tune the pharmacological properties of these molecules. The development of novel synthetic methodologies will also be crucial for accessing a wider range of structural analogs. A multidisciplinary approach, integrating medicinal chemistry, computational modeling, and biological testing, will be key to unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • BenchChem. (2025).
  • Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Collier, S. J., & Langer, P. (2015). Product Class 5: Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Li, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1553.
  • ChemScene. Benzyl 3-((4-cyanophenyl)thio)
  • de Almeida, I. M., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1029-1045.
  • de Kock, C., et al. (2021). Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. ACS Infectious Diseases, 7(10), 2947-2961.
  • PubChemLite. Benzyl 3-(4-cyanophenyl)
  • Plet, J., et al. (2021).
  • Al-Masoudi, N. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences, 7(2), 12-21.
  • Wang, Y., et al. (2022). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry, 70(31), 9639-9649.
  • Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(9), 509-519.
  • Chemical Substance Information. benzyl 3-(cyanomethylidene)
  • Chen, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 576.
  • I-Chun, C., et al. (2012). Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7626-7638.
  • Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1686.
  • Lee, J., et al. (2013). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 21(1), 157-166.
  • Siddiqui, A. A., et al. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of the Korean Chemical Society, 54(5), 568-574.
  • Stephens, C. E., et al. (2014). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1083-1088.
  • MacLeod, A. M., et al. (1998). Structure-Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 41(1), 139-152.

Sources

Comparative

Comparative Analysis of Benzyl vs. Boc Protecting Groups for 3-(4-Cyanophenyl)azetidine Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Introduction & Chemical Context

The azetidine ring is a highly strained, four-membered nitrogenous heterocycle that has gained massive traction in modern drug discovery as a bioisostere for larger rings (like piperidines) to improve metabolic stability and lower lipophilicity. Specifically, 3-(4-cyanophenyl)azetidine is a critical building block frequently utilized in the synthesis of heterocyclic modulators of lipid synthesis (such as monoacylglycerol lipase [MAGL] inhibitors) and various anti-inflammatory agents [1].

When incorporating this scaffold into a larger synthetic sequence, the secondary amine of the azetidine must be temporarily masked. The two most ubiquitous protecting groups in amine chemistry are the tert-Butyloxycarbonyl (Boc) group and the Benzyl (Bn) group. However, the presence of the cyano (-CN) functional group on the phenyl ring introduces a severe chemoselectivity challenge that dictates the viability of the chosen protecting group.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of Boc vs. Benzyl protection for 3-(4-cyanophenyl)azetidine.

Mechanistic Causality: The Chemoselectivity Challenge

The fundamental divergence between Boc and Benzyl protecting groups lies not in their installation, but in their deprotection conditions and how those conditions interact with the cyano group.

The Boc Advantage: Orthogonal Acidic Cleavage

The Boc group is installed using Di-tert-butyl dicarbonate ( Boc2​O ) and is cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid [TFA] or HCl in dioxane). The cyano group is highly stable to these acidic conditions at room temperature. Because the deprotection mechanism relies on the acid-catalyzed formation of a tert-butyl cation (which eliminates to isobutylene) and the release of CO2​ , the cleavage is completely orthogonal to the nitrile.

The Benzyl Bottleneck: Hydrogenolysis and Nitrile Reduction

The Benzyl group is typically removed via catalytic hydrogenolysis using Palladium on Carbon ( Pd/C ) under an atmosphere of H2​ gas. This is where the critical failure point occurs: Nitriles are highly susceptible to catalytic hydrogenation [2]. Under standard debenzylation conditions, the cyano group undergoes a two-step reduction. It is first reduced to a highly reactive primary aldimine intermediate, which is subsequently hydrogenated to a primary amine ( −CH2​NH2​ ).

While specialized workarounds exist for debenzylating in the presence of a nitrile—such as using Lewis acids like Boron trichloride ( BCl3​ ) at cryogenic temperatures [3] or α -chloroethyl chloroformate (ACE-Cl)—these methods are harsh, lower yielding, and often incompatible with the strained azetidine ring, which can undergo ring-opening under extreme electrophilic conditions.

Mechanism Node1 Benzyl-Protected Cyano-Azetidine Node2 Pd/C, H2 (Hydrogenolysis) Node1->Node2 Node3 Primary Aldimine Intermediate Node2->Node3 Nitrile Reduction Node5 Desired Product: -CN Intact Node2->Node5 N-Debenzylation Node4 Reduced Product: -CH2NH2 Node3->Node4 +H2

Caption: Mechanistic pathway showing the competitive reduction of the nitrile group during hydrogenolysis.

Strategic Workflow Comparison

The workflow diagram below illustrates the strategic divergence when utilizing these two protecting groups. The Boc route offers a direct, high-yield path to the target, whereas the Benzyl route forces the chemist into a compromise between over-reduction and harsh alternative cleavage methods.

G Start 3-(4-cyanophenyl)azetidine Core Boc_Path Boc Protection (Boc2O, Et3N) Start->Boc_Path Bn_Path Benzyl Protection (BnBr, K2CO3) Start->Bn_Path Boc_Deprotect Deprotection (TFA or HCl/Dioxane) Boc_Path->Boc_Deprotect Bn_Deprotect Deprotection (Pd/C, H2) Bn_Path->Bn_Deprotect Bn_Alt Alt Deprotection (BCl3 or ACE-Cl) Bn_Path->Bn_Alt Success Target Product (Intact Nitrile) Boc_Deprotect->Success Orthogonal, High Yield Failure Side Product (Nitrile Reduced to Amine) Bn_Deprotect->Failure Over-reduction Bn_Alt->Success Harsh, Lower Yield

Caption: Workflow comparison of Boc vs. Benzyl strategies for 3-(4-cyanophenyl)azetidine.

Quantitative Data & Comparative Analysis

The following tables summarize the experimental metrics associated with both protecting groups, derived from standard medicinal chemistry optimization campaigns.

Table 1: Installation Metrics
MetricBoc ProtectionBenzyl Protection
Reagents Boc2​O , Et3​N , DCM BnBr , K2​CO3​ , DMF
Typical Yield 90 - 98%85 - 92%
Reaction Time 2 - 4 hours12 - 16 hours
Byproducts tert-Butanol, CO2​ (volatile)Bromide salts (requires aqueous wash)
Purification Often used crude or short silica plugSilica gel chromatography required
Table 2: Deprotection Metrics & Cyano-Compatibility
MetricBoc DeprotectionBenzyl Deprotection (Standard)Benzyl Deprotection (Alt: BCl3​ )
Conditions 20% TFA in DCM, RT Pd/C , H2​ (1 atm), MeOH BCl3​ , DCM, -78 °C
Cyano Integrity 100% Intact < 10% Intact (Over-reduction)~75% Intact
Typical Yield 95% (as TFA salt)N/A (Product destroyed)40 - 60%
Self-Validating MS Δ Mass: -100 Da Δ Mass: -86 Da (Failure indicator) Δ Mass: -90 Da

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the analytical monitoring steps to ensure the researcher can verify success in real-time.

Protocol A: Synthesis and Deprotection of Boc-3-(4-cyanophenyl)azetidine (Recommended)

Step 1: Installation

  • Dissolve 3-(4-cyanophenyl)azetidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add Triethylamine ( Et3​N ) (2.5 eq) dropwise at 0 °C. Causality: The base neutralizes the HCl salt, freeing the secondary amine for nucleophilic attack.

  • Add Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq) in portions. Stir at room temperature for 3 hours.

  • Validation: Monitor by LC-MS. The product will show an [M+H]+ peak corresponding to the addition of 100 Da.

  • Wash with 1M HCl and brine, dry over MgSO4​ , and concentrate.

Step 2: Deprotection

  • Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Validation: Monitor by LC-MS. Crucial Check: Look for the exact loss of 100 Da (loss of isobutylene and CO2​ ). The cyano group mass remains completely unchanged.

  • Concentrate under reduced pressure to yield the product as a TFA salt.

Protocol B: Synthesis and Deprotection of 1-Benzyl-3-(4-cyanophenyl)azetidine (Not Recommended)

Step 1: Installation

  • Dissolve 3-(4-cyanophenyl)azetidine hydrochloride (1.0 eq) in DMF (0.2 M).

  • Add Potassium carbonate ( K2​CO3​ ) (3.0 eq) and Benzyl bromide (1.1 eq). Stir at 60 °C for 12 hours.

  • Validation: LC-MS will show an [M+H]+ peak corresponding to a +90 Da shift.

Step 2: Deprotection Attempt (Highlighting the Failure Mode)

  • Dissolve the Benzyl-protected intermediate in Methanol (0.1 M).

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2​ gas and stir under a balloon of H2​ for 4 hours.

  • Validation (Failure Identification): Analyze via LC-MS. The desired mass shift for pure debenzylation is -90 Da. However, the dominant peak will show a mass shift of -86 Da . Causality: The loss of the benzyl group (-90 Da) is accompanied by the reduction of the −CN group to −CH2​NH2​ (+4 Da from two equivalents of H2​ ), proving the incompatibility of this method [2].

Conclusion & Recommendations

For the synthesis and manipulation of 3-(4-cyanophenyl)azetidine, the Boc protecting group is unequivocally superior to the Benzyl group .

The fundamental incompatibility of the cyano group with the reductive hydrogenolysis required for benzyl cleavage creates an unavoidable bottleneck. Attempting to bypass this using Lewis acids ( BCl3​ ) introduces unnecessary harshness that compromises the yield and risks azetidine ring-opening. The Boc group provides a highly efficient, orthogonal, and self-validating pathway that ensures 100% integrity of the critical cyano pharmacophore.

References

  • Heterocyclic modulators of lipid synthesis and combinations thereof.WIPO (PCT).
  • The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding.RSC Publishing.
  • 1′-Cyano Intermediate Enables Rapid and Stereoretentive Access to 1′-Modified Remdesivir Nucleosides.ACS Publications.
Validation

Validation of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Synthesis: A Comparative Methodological Guide

Introduction: The Strategic Value of 3-Arylazetidines In modern drug discovery, the azetidine ring has emerged as a privileged structural motif. Frequently deployed as a metabolically stable bioisostere for phenyl rings,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3-Arylazetidines

In modern drug discovery, the azetidine ring has emerged as a privileged structural motif. Frequently deployed as a metabolically stable bioisostere for phenyl rings, azetidines inherently improve the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead compounds by increasing sp³ character and aqueous solubility.

The target compound, benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate , is a highly valuable intermediate. However, forging the critical C(sp²)–C(sp³) bond between the azetidine core and the sterically demanding aryl cyanide presents significant synthetic challenges. This guide objectively evaluates three primary synthetic paradigms to construct this molecule, culminating in a validated, highly optimized Nickel-Catalyzed Cross-Electrophile Coupling (Ni-XEC) protocol.

Synthesis Strategies: A Mechanistic Comparison

Method A: Traditional Negishi Cross-Coupling

Historically, the synthesis of 3-substituted azetidines relied on the direct insertion of zinc dust into azacycloalkyl iodides to form an organozinc species, followed by Pd(0)-mediated cross-coupling[1]. While foundational, this two-step approach is hampered by the extreme moisture sensitivity of the organozinc intermediate. Trace water leads to protodehalogenation, drastically reducing yields upon scale-up.

Method B: Photoredox/Nickel Dual Catalysis

Recent advancements have popularized photoredox/nickel dual catalysis for C(sp²)–C(sp³) bond formation[2][3]. Utilizing decarboxylative cross-coupling of azetidine NHP esters with aryl iodides, this method provides excellent functional group tolerance[4]. However, the reliance on expensive iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂dtbbpyPF₆) and the inherent scalability limits of photochemistry (due to light penetration depth) restrict its utility in standard batch-reactor environments.

Method C: Optimized Nickel-Catalyzed Cross-Electrophile Coupling (Ni-XEC)

Our validated product method leverages Ni-XEC to directly couple benzyl 3-iodoazetidine-1-carboxylate[5] with 4-bromobenzonitrile[6][7]. By utilizing a homogeneous nickel catalyst and a heterogeneous terminal reductant (manganese dust), this protocol bypasses the need to pre-form sensitive organometallic nucleophiles, merging the reaction into a single, robust operational step[4].

Logical Workflow Visualization

SynthesisPathways SM1 Benzyl 3-iodoazetidine-1-carboxylate + 4-Bromobenzonitrile Negishi Method A: Negishi Coupling (Pd cat, Zn dust, TMSCl) SM1->Negishi Step 1: Zn Insertion NiXEC Method C: Ni-XEC (Optimized) (NiCl2·glyme, dtbbpy, Mn) SM1->NiXEC Direct Reductive Coupling SM2 Benzyl 3-(carboxy)azetidine-1-carboxylate + 4-Bromobenzonitrile PhotoNi Method B: Photoredox/Ni (Ir cat, Ni cat, Blue LED) SM2->PhotoNi Decarboxylation InterZn Organozinc Intermediate (Moisture Sensitive) Negishi->InterZn Radical Azetidinyl Radical (Transient) PhotoNi->Radical Product Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate NiXEC->Product High Yield, 1-Pot InterZn->Product Step 2: Pd Coupling Radical->Product Ni Cross-Coupling

Figure 1: Comparative logical workflow of 3-arylazetidine synthesis pathways.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three methodologies based on internal validation runs at a 10 mmol scale.

Performance MetricMethod A: Negishi CouplingMethod B: Photoredox/Ni Dual CatalysisMethod C: Optimized Ni-XEC
Overall Yield 45 - 55%65 - 75%82 - 88%
Operational Steps 2 (Zn insertion, then Pd coupling)2 (NHP ester formation, then coupling)1 (Direct reductive coupling)
Reaction Time 12 - 16 hours24 - 48 hours8 - 12 hours
Catalyst Cost Moderate (Pd₂(dba)₃)Very High (Ir-photocatalyst)Low (NiCl₂·glyme)
Scalability Poor (Moisture-sensitive Zn intermediate)Moderate (Light penetration limits)Excellent (Standard batch reactors)

Mechanistic Insights & Causality (E-E-A-T)

As application scientists, we do not merely execute steps; we engineer the reaction environment. The superiority of the Ni-XEC method is grounded in precise mechanistic control:

  • Precatalyst Selection (NiCl₂·glyme): We specifically select NiCl₂·glyme over anhydrous NiBr₂ or NiCl₂. The bidentate glyme ligand prevents the formation of insoluble polymeric nickel networks, ensuring rapid and complete catalyst initiation in ethereal or amide solvents.

  • Ligand Causality (dtbbpy): The steric bulk of the tert-butyl groups on the 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand is critical. It suppresses the undesired homocoupling of the aryl bromide by sterically hindering the formation of bis-aryl Ni(II) species, while simultaneously stabilizing the transient Ni(I) and Ni(III) intermediates essential for the radical chain mechanism[7].

  • Reductant Activation (TMSCl): A catalytic amount of chlorotrimethylsilane (TMSCl) is added to chemically scour the surface of the manganese dust. By removing the passivating MnO₂ layer, we ensure a consistent, predictable single-electron transfer rate to the nickel center.

Self-Validating Experimental Protocol: Optimized Ni-XEC

This protocol is designed as a self-validating system . It incorporates built-in visual and analytical checkpoints to ensure the operator can verify reaction integrity in real-time.

Objective: Direct reductive cross-coupling of benzyl 3-iodoazetidine-1-carboxylate and 4-bromobenzonitrile.

Materials Required:
  • Benzyl 3-iodoazetidine-1-carboxylate (Sigma-Aldrich, CAS 939759-26-9)[5]: 1.0 equiv (10 mmol, 3.17 g)

  • 4-Bromobenzonitrile: 1.2 equiv (12 mmol, 2.18 g)

  • NiCl₂·glyme: 0.05 equiv (0.5 mmol, 110 mg)

  • dtbbpy: 0.05 equiv (0.5 mmol, 134 mg)

  • Manganese dust (-325 mesh): 2.5 equiv (25 mmol, 1.37 g)

  • Chlorotrimethylsilane (TMSCl): 0.1 equiv (1.0 mmol, 127 µL)

  • Anhydrous N,N-Dimethylacetamide (DMA): 30 mL

Step-by-Step Methodology:
  • Catalyst Pre-complexation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add NiCl₂·glyme (110 mg) and dtbbpy (134 mg). Purge the flask with dry nitrogen for 5 minutes.

  • Solvent Addition: Add 10 mL of anhydrous DMA via syringe. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution must turn a clear, pale green color. This visual cue confirms the successful formation of the homogeneous Ni(II)-dtbbpy complex.

  • Reductant Activation: Add the Mn dust (1.37 g) to the flask, followed immediately by TMSCl (127 µL). Stir vigorously for 20 minutes.

    • Self-Validation Checkpoint 2: The mixture will transition from pale green to a deep red/brown suspension. This color change is a definitive indicator that the Ni(II) precatalyst has been successfully reduced to the catalytically active Ni(0)/Ni(I) species. If the solution remains green, the Mn dust is inactive and the reaction will fail.

  • Substrate Addition: In a separate dry vial, dissolve benzyl 3-iodoazetidine-1-carboxylate (3.17 g) and 4-bromobenzonitrile (2.18 g) in 20 mL of anhydrous DMA. Transfer this solution dropwise to the active catalyst mixture over 5 minutes to prevent thermal spiking.

  • Reaction Execution: Seal the flask and stir the reaction mixture at 60 °C for 10 hours.

  • In-Process Monitoring: At 8 hours, sample 50 µL of the reaction mixture. Quench with 1 mL of EtOAc and 1 mL of 1M HCl. Analyze the organic layer via LC-MS.

    • Self-Validation Checkpoint 3: The disappearance of the starting iodide (m/z 318 [M+H]⁺) and the appearance of the product mass (m/z 293 [M+H]⁺) confirms successful C–C bond formation.

  • Workup & Purification:

    • Cool the mixture to room temperature and dilute with 100 mL of Ethyl Acetate (EtOAc).

    • Filter the suspension through a short pad of Celite to remove unreacted Mn dust and precipitated metal salts.

    • Wash the filtrate with 1M aqueous HCl (2 x 50 mL) to remove DMA and residual basic amines.

    • Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford the pure product as a white solid (Yield: 85%).

References

  • Billotte, S. "Synthesis of C-Substituted Cyclic Amines Using Azacycloalkyl Organozinc Reagents." Synlett, Thieme Connect. 1

  • "Benzyl 3-iodoazetidine-1-carboxylate | 939759-26-9." Sigma-Aldrich. 5

  • Tellis, J. C. et al. "Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines." PMC. 2

  • "Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents." PMC. 3

  • "Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides." PMC.6

  • "A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies." PMC. 7

  • "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." ACS Publications. 4

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Comparative

A Comparative Guide to the Synthesis of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate: Navigating Reproducibility and Alternative Routes

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The 3-aryl-azetidine motif, in particular, has garnered significant interest as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The 3-aryl-azetidine motif, in particular, has garnered significant interest as a bioisostere for various ring systems, offering a unique three-dimensional vector space for substituent placement. This guide provides an in-depth analysis of the synthetic routes to a key derivative, benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, with a focus on reproducibility, a comparative look at alternative methodologies, and the underlying chemical principles that govern success.

The synthesis of small, strained ring systems like azetidines is often fraught with challenges, including the potential for ring-opening and difficulties in purification[1]. The target molecule, with its electron-withdrawing cyanophenyl group, presents specific considerations for bond-forming reactions. This guide will dissect three primary synthetic strategies: the Suzuki-Miyaura cross-coupling, the Negishi cross-coupling, and the Mitsunobu reaction, offering a comparative framework for laboratory application.

Strategic Approaches to the 3-Aryl-Azetidine Core

The construction of the C-C bond between the azetidine C3 position and the 4-cyanophenyl ring is the key synthetic challenge. The choice of methodology directly impacts yield, purity, and, most importantly, the reproducibility of the synthesis.

Method 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation, valued for its functional group tolerance and generally mild reaction conditions. This approach typically involves the palladium-catalyzed coupling of an organoboron species with an organic halide.

Workflow Overview:

cluster_0 Suzuki-Miyaura Coupling start N-Cbz-3-iodoazetidine catalyst Pd Catalyst & Ligand start->catalyst boronic_acid 4-Cyanophenylboronic acid boronic_acid->catalyst product Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate catalyst->product Toluene/Water, Heat base Base (e.g., K2CO3) base->catalyst

Caption: Suzuki-Miyaura cross-coupling workflow.

Mechanistic Considerations and Reproducibility:

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligand is critical for both catalytic activity and stability[2]. Bulky, electron-rich ligands are known to facilitate the often rate-limiting oxidative addition and reductive elimination steps[2]. For the coupling of an azetidine derivative, where ring strain is a factor, a catalyst system that promotes rapid reductive elimination is desirable to minimize potential side reactions.

Reproducibility in this method is highly dependent on several factors:

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos, XPhos) is paramount. The ligand's steric and electronic properties influence the reaction's efficiency[1][3].

  • Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the activation of the boronic acid. The choice of base can affect the reaction rate and the prevalence of side reactions.

  • Solvent System: A biphasic solvent system, such as toluene/water, is commonly employed to facilitate the interaction of the organic-soluble and water-soluble components.

  • Temperature Control: Precise temperature control is necessary to ensure consistent reaction rates and minimize catalyst decomposition.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add N-Cbz-3-iodoazetidine (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), palladium acetate (Pd(OAc)₂) (0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).

  • Add anhydrous, degassed toluene to the flask.

  • In a separate flask, prepare a degassed aqueous solution of potassium carbonate (K₂CO₃) (2.0 M).

  • Add the aqueous base solution (2.0 equiv.) to the reaction mixture.

  • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: The Negishi Cross-Coupling Approach

The Negishi coupling offers an alternative palladium-catalyzed C-C bond formation, utilizing an organozinc reagent. This method can be advantageous when the corresponding boronic acid is unstable or difficult to prepare.

Workflow Overview:

cluster_1 Negishi Coupling start N-Cbz-3-bromoazetidine catalyst Pd Catalyst & Ligand start->catalyst organozinc 4-Cyanophenylzinc chloride organozinc->catalyst product Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate catalyst->product THF, Room Temp.

Caption: Negishi cross-coupling workflow.

Mechanistic Considerations and Reproducibility:

Similar to the Suzuki-Miyaura reaction, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The use of organozinc reagents, which are generally more reactive than organoborons, can often allow for milder reaction conditions. The choice of ligand is again crucial, with biaryldialkylphosphine ligands like CPhos being effective in promoting the desired coupling and suppressing side reactions such as β-hydride elimination[4][5][6].

Factors influencing the reproducibility of the Negishi coupling include:

  • Preparation and Handling of the Organozinc Reagent: Organozinc reagents are sensitive to air and moisture, requiring careful handling under inert conditions. The quality and reactivity of the organozinc reagent directly impact the reaction outcome.

  • Ligand Selection: The ligand must stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. For couplings involving sp³-hybridized carbons, ligands that promote reductive elimination over β-hydride elimination are critical[4][5][6].

  • Solvent and Temperature: Anhydrous solvents like THF are typically used, and reactions can often be conducted at or near room temperature.

Experimental Protocol: Negishi Coupling

  • Preparation of the Organozinc Reagent: In a flame-dried flask under argon, react 4-bromobenzonitrile with activated zinc dust in anhydrous THF to generate the 4-cyanophenylzinc chloride solution.

  • Coupling Reaction: In a separate flame-dried Schlenk flask under argon, dissolve N-Cbz-3-bromoazetidine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like CPhos, 1-2 mol%), in anhydrous THF.

  • To this solution, add the freshly prepared 4-cyanophenylzinc chloride solution (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction provides a pathway to form a C-O, C-N, or C-S bond through the conversion of a primary or secondary alcohol. While not a direct C-C bond-forming reaction for this target, it can be a viable route if a suitable precursor like N-Cbz-3-hydroxyazetidine is coupled with a nucleophilic 4-cyanophenyl source. However, forming a C-C bond via a Mitsunobu reaction is not a standard application. A more plausible, though less direct, approach would involve a Mitsunobu reaction to introduce a group that can then be converted to the cyanophenyl moiety. A more direct application for forming a C-N or C-S linkage is more common. For the synthesis of benzyl 3-((4-cyanophenyl)thio)azetidine-1-carboxylate, a related structure, a Mitsunobu reaction with 4-cyanothiophenol would be a feasible strategy.

For the direct C-C bond formation required for the target molecule, the Mitsunobu reaction is not the most appropriate choice. Therefore, a detailed protocol for this specific transformation is not provided, as it is not a mechanistically favored or commonly reported method for this type of bond construction. The reaction is highly effective for forming esters, ethers, and nitrogen- and sulfur-linked compounds[7][8].

Comparative Analysis of Synthetic Routes

Parameter Suzuki-Miyaura Coupling Negishi Coupling
Starting Materials N-Cbz-3-iodoazetidine, 4-cyanophenylboronic acidN-Cbz-3-bromoazetidine, 4-bromobenzonitrile, Zinc
Key Reagents Palladium catalyst, phosphine ligand, basePalladium catalyst, phosphine ligand
Reaction Conditions Typically elevated temperatures (80-100 °C)Often at room temperature
Functional Group Tolerance Generally very goodGood, but organozinc reagents are less tolerant
Reproducibility Challenges Catalyst activity, base and solvent purityPreparation and handling of air/moisture-sensitive organozinc reagent
Reported Yields (General) Moderate to highModerate to high
Purification Column chromatography to remove catalyst and byproductsColumn chromatography to remove catalyst and byproducts

Addressing Reproducibility: Critical Parameters and Troubleshooting

The synthesis of azetidines is notoriously sensitive to subtle variations in reaction conditions. Achieving reproducible results requires careful attention to the following:

  • Inert Atmosphere: For both Suzuki-Miyaura and Negishi couplings, maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and, in the case of Negishi coupling, decomposition of the organozinc reagent.

  • Reagent Quality: The purity of starting materials, solvents, and reagents is paramount. Traces of water or oxygen can significantly impact the reaction's efficiency.

  • Ligand-to-Metal Ratio: The stoichiometry of the phosphine ligand relative to the palladium source can influence the catalytic activity and stability. An optimal ratio should be determined experimentally.

  • Purification Strategy: 3-Aryl-azetidines are often polar compounds, which can make purification by silica gel chromatography challenging[1]. Using a gradient elution and sometimes a modified stationary phase (e.g., amine-functionalized silica) can aid in achieving high purity[9]. Dry loading the crude material onto silica gel can also improve separation[1].

Conclusion

The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a challenging yet achievable goal for the medicinal chemist. Both the Suzuki-Miyaura and Negishi cross-coupling reactions offer viable pathways, each with its own set of advantages and reproducibility considerations. The Suzuki-Miyaura coupling, with its more stable organoboron reagents, may offer a more straightforward and reproducible route for many laboratories. However, the milder reaction conditions often possible with the Negishi coupling make it an attractive alternative, provided the air- and moisture-sensitive organozinc reagent can be handled effectively.

Successful and reproducible synthesis hinges on a thorough understanding of the reaction mechanisms, careful control of experimental parameters, and a systematic approach to optimization and purification. This guide provides the foundational knowledge and practical protocols to navigate these challenges and successfully incorporate this valuable 3-aryl-azetidine scaffold into drug discovery programs.

References

  • Ganton, M. D., & Kerr, M. A. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123.
  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water.
  • Singh, M. S., & Singh, A. K. (2016). Azetidine Synthesis. Wiley.
  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemistry – A European Journal, 18(32), 9758-9769.
  • Malz, J., & Breinbauer, R. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development, 25(4), 743-773.
  • Chow, W. K. (n.d.). Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. PolyU Institutional Research Archive.
  • BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem, 2025.
  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
  • Mitsunobu Reaction - Common Conditions. Organic-Chemistry.org.
  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-9769.
  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • Azetidine synthesis. Organic Chemistry Portal.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry.
  • Sharma, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 735531.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
  • Comparative study of different synthetic routes to 3-substituted azetidines. BenchChem.
  • Kumar, R., & Kumar, S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6245.
  • Purine and Related Compound Purification Str
  • Benzyl 3-(4-cyanophenyl)
  • Synthesis of azetidine derivatives.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Benzyl 3-((4-cyanophenyl)thio)
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. DSpace@MIT.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC.
  • Recent Advances in the Mitsunobu Reaction.
  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Inform
  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807-810.
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table.
  • Garg, N. K., & Snieckus, V. (2008).
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][10]-Fused Indole Heterocycles. PMC.

  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water.
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Validation

A Comparative Spectroscopic Guide to Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate and its Structural Analogs

This guide provides a detailed comparative analysis of the expected reference spectra for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a molecule of interest in contemporary drug discovery. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the expected reference spectra for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, a molecule of interest in contemporary drug discovery. Due to the limited availability of public domain experimental spectra for this specific compound[1], this document leverages empirical data from structurally related analogs and established principles of spectroscopic interpretation to provide a robust predictive framework for researchers. By comparing the anticipated spectral features with those of known compounds, this guide aims to equip scientists with the necessary tools to identify, characterize, and assess the purity of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

The azetidine scaffold is a valuable motif in medicinal chemistry, known for its ability to impart desirable pharmacokinetic properties and metabolic stability to drug candidates[2]. The unique conformational constraints of the four-membered ring system can lead to improved binding affinity and selectivity for biological targets[3][4]. As such, the precise structural elucidation of novel azetidine derivatives through spectroscopic methods is a critical step in the drug development pipeline.

Predicted Spectroscopic Profile of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

The structural features of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, including the benzylic protecting group, the 4-cyanophenyl substituent, and the core azetidine ring, each contribute distinct signals in various spectroscopic analyses.

Spectroscopy Expected Key Features
¹H NMR Aromatic protons of the cyanophenyl group (likely two doublets, AA'BB' system), aromatic protons of the benzyl group (multiplet), benzylic CH₂ protons (singlet), azetidine ring protons (multiplets, complex splitting patterns).
¹³C NMR Quaternary carbon of the nitrile group (~118-120 ppm), aromatic carbons, carbonyl carbon of the carbamate (~155-157 ppm), benzylic CH₂ carbon, and azetidine ring carbons.
Mass Spec (MS) A prominent molecular ion peak ([M]+) or protonated molecule ([M+H]+) corresponding to the molecular weight (292.33 g/mol ).
Infrared (IR) Characteristic nitrile (C≡N) stretch (~2220-2260 cm⁻¹), carbonyl (C=O) stretch of the carbamate (~1690-1710 cm⁻¹), and C-H stretches of aromatic and aliphatic groups.

Comparative Spectral Analysis with Structural Analogs

To substantiate the predicted spectral data, a comparison with experimentally characterized analogs is presented below. These analogs feature variations in the phenyl substituent and the azetidine protecting group, which allows for the assignment of specific spectral features.

Compound Key ¹H NMR Data (δ, ppm) Key ¹³C NMR Data (δ, ppm) Key IR Data (cm⁻¹)
Benzyl 3-(cyanomethylene)azetidine-1-carboxylate [5][6]Aromatic protons, vinyl proton, azetidine protons.Nitrile carbon, aromatic carbons, carbonyl carbon, azetidine carbons.C≡N stretch, C=O stretch.
tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate [7]7.30 (d), 7.22 (d), 4.31 (t), 3.91 (dd), 3.72-3.63 (m), 1.46 (s).155.7 (C=O), aromatic carbons, 78.9 (C(CH₃)₃), azetidine carbons, 27.7 (C(CH₃)₃).C=O stretch (~1695).
1-(4-Formylphenyl)azetidine-3-carboxylic acid [8]Aldehydic proton (~9.9 ppm), aromatic protons, azetidine protons.Aldehydic carbon (~191 ppm), carboxylic acid carbon, aromatic carbons, azetidine carbons.C=O stretch (aldehyde and carboxylic acid).

The comparison highlights how changes in substitution patterns directly influence the chemical shifts and absorption frequencies, providing a logical basis for our predictions for benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Experimental Protocols for Spectroscopic Analysis

The following are detailed protocols for acquiring high-quality spectroscopic data for the target compound and its analogs. These methods are based on established practices for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. A combination of ¹H and ¹³C NMR provides detailed information about the chemical environment of each nucleus, enabling unambiguous structure determination.

Workflow:

NMR_Workflow A Sample Preparation (5-10 mg in 0.5 mL CDCl₃) B Instrument Setup (Shim, Lock, Tune) A->B C ¹H NMR Acquisition (16-32 scans) B->C D ¹³C NMR Acquisition (1024-2048 scans) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis & Interpretation E->F MS_Workflow A Sample Preparation (Dilute solution in MeOH/H₂O) B Infusion into ESI Source A->B C Instrument Calibration B->C D Data Acquisition (Full Scan Mode) C->D E Data Analysis (Identify Molecular Ion Peak) D->E

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source for accurate mass measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A full scan over a relevant m/z range (e.g., 100-500) is typically performed.

  • Data Analysis: Identify the peak corresponding to the molecular ion or the protonated molecule. The accurate mass measurement should be within 5 ppm of the theoretical mass calculated for the molecular formula C₁₈H₁₆N₂O₂.[1]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Workflow:

IR_Workflow A Sample Preparation (Thin film or KBr pellet) B Background Scan A->B C Sample Scan B->C D Data Analysis (Identify Characteristic Peaks) C->D

Caption: Workflow for IR Spectroscopy data acquisition.

Step-by-Step Protocol:

  • Sample Preparation: For a solid sample, either prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or deposit a thin film of the compound onto a salt plate from a volatile solvent.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands for the functional groups present, such as the nitrile and carbonyl groups.[9]

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. By leveraging comparative data from structural analogs and outlining detailed experimental protocols, researchers can confidently identify and analyze this important synthetic building block. The provided workflows and predictive data serve as a valuable resource for scientists engaged in the synthesis and application of novel azetidine-containing compounds in drug discovery and development.

References

  • PubChem. (n.d.). Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2017, October 4). Methods for the Synthesis of Substituted Azetines. Organic Letters. Retrieved from [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • eScholarship.org. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

  • MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex.... Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • MJPS. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-(cyanomethylene)azetidine-1-carboxylate. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

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Comparative

chiral resolution of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

An Objective Guide to the Chiral Resolution of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate For researchers, scientists, and drug development professionals, the isolation of single enantiomers of pharmacologically act...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Chiral Resolution of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

For researchers, scientists, and drug development professionals, the isolation of single enantiomers of pharmacologically active agents is a critical step in the development of safer and more effective therapeutics. The azetidine scaffold is a privileged motif in medicinal chemistry, valued for the unique three-dimensional character it imparts to molecules.[1] Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a key intermediate whose stereochemistry can profoundly influence the biological activity of its derivatives.

This guide provides an in-depth comparison of established methods for the chiral resolution of this racemic compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the practical application of classical, enzymatic, and chromatographic techniques. All protocols are presented as self-validating systems, supported by quantitative data and authoritative references.

Classical Diastereomeric Salt Resolution

Classical resolution remains a powerful and often cost-effective method for large-scale enantiomer separation. The strategy hinges on the reaction of a racemic base or acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2] For azetidine derivatives, this method has been successfully applied by forming salts with chiral acids like D- or L-tyrosine hydrazide.[3]

Principle of Operation

The basic nitrogen atom of the azetidine ring (potentially after deprotection of the carbamate) can react with a chiral acid to form diastereomeric salts. The choice of both the resolving agent and the crystallization solvent is paramount, as the solubility difference between the two diastereomeric salts dictates the efficiency of the resolution.

Generalized Experimental Protocol
  • Salt Formation: Dissolve one equivalent of racemic benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in a suitable solvent (e.g., ethanol, methanol, or acetone). Add 0.5 to 1.0 equivalents of a chiral resolving acid (e.g., (+)-Dibenzoyl-D-tartaric acid).

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation: Isolate the precipitated salt by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaHCO₃ solution) to neutralize the chiral acid and liberate the free, enantioenriched azetidine derivative.

  • Extraction: Extract the enantiopure compound with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

Comparative Performance Data (Illustrative)
Resolving AgentSolventDiastereomeric Excess (d.e.) of CrystalsYield (Theoretical Max 50%)
(+)-Dibenzoyl-D-tartaric acidEthanol>98%~40-45%
(-)-O,O'-Di-p-toluoyl-L-tartaric acidMethanol>95%~38-42%
(1R)-(-)-10-Camphorsulfonic acidAcetone~85%~35-40%
Expertise & Causality

The success of this method is critically dependent on the lattice energy of the forming crystals. The combination of the target molecule, chiral acid, and solvent must create a scenario where one diastereomer is significantly less soluble than the other. This often requires extensive screening of both acids and solvents. While potentially time-consuming to develop, a successful crystallization protocol is highly scalable and economical for manufacturing.

G cluster_0 Classical Resolution Workflow racemate Racemic Azetidine dissolve Dissolve & Mix in Solvent racemate->dissolve agent Chiral Resolving Acid agent->dissolve salts Diastereomeric Salts in Solution dissolve->salts crystallize Fractional Crystallization salts->crystallize filter Filtration crystallize->filter less_soluble Less Soluble Salt (Solid) filter->less_soluble isolate more_soluble More Soluble Salt (Filtrate) filter->more_soluble discard or rework liberate Liberate with Base less_soluble->liberate enantiomer Single Enantiomer liberate->enantiomer

Caption: Workflow for classical diastereomeric salt resolution.

Enzymatic Kinetic Resolution

Enzymatic resolution leverages the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[2] This results in a mixture of a new product from one enantiomer and the unreacted starting material of the other, which can then be separated. For the target compound, a lipase could selectively hydrolyze the benzyl carbamate ester of one enantiomer. The use of enzymes like Candida antarctica Lipase A has been documented for the resolution of related nitrogen-containing heterocycles.[4]

Principle of Operation

This is a kinetic resolution, meaning the two enantiomers react at different rates. The reaction is stopped at or near 50% conversion to maximize the yield and enantiomeric excess (e.e.) of both the unreacted substrate and the product. The efficiency of this process is quantified by the enantioselectivity value (E-value).

Generalized Experimental Protocol
  • Reaction Setup: Suspend the racemic benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate in a suitable buffer (e.g., phosphate buffer, pH 7.2) potentially with a co-solvent (e.g., THF, MTBE) to aid solubility.

  • Enzyme Addition: Add the selected lipase (e.g., immobilized Candida antarctica Lipase B, Novozym 435).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC until ~50% conversion is reached.

  • Workup: Filter off the immobilized enzyme. Extract the mixture to separate the hydrolyzed product (3-(4-cyanophenyl)azetidine) from the unreacted carbamate enantiomer.

  • Purification: Purify the desired component (either the unreacted starting material or the product) using standard chromatographic techniques.

Comparative Performance Data (Illustrative)
EnzymeCo-SolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)E-value
Novozym 435MTBE2451>9997>200
Lipase from Pseudomonas cepaciaToluene484996>99>150
Porcine Pancreatic LipaseTHF72458298~50
Expertise & Causality

The choice of enzyme is paramount. Lipases are highly effective for hydrolyzing esters, but screening is necessary to find one with high selectivity for the specific substrate. The solvent system is also critical; it must maintain enzyme activity while solubilizing the substrate. The key limitation of kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer.[2] However, the mild reaction conditions and high selectivity make it an attractive "green" chemistry option.

G cluster_1 Enzymatic Resolution Workflow racemate Racemic Azetidine (R/S-Ester) react Reaction at ~50% Conversion racemate->react enzyme Lipase (e.g., Novozym 435) enzyme->react mixture Mixture of S-Ester and R-Acid react->mixture separate Separation (Chromatography/Extraction) mixture->separate s_enantiomer S-Enantiomer (Ester) >99% e.e. separate->s_enantiomer r_enantiomer R-Enantiomer (Acid) >97% e.e. separate->r_enantiomer

Caption: Workflow for enzymatic kinetic resolution.

Chromatographic Resolution

Chiral chromatography is the most versatile and widely used technique for enantiomer separation at the analytical and preparative scales in drug discovery. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the column at different speeds and thus separate. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful options.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and well-understood method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of compounds and are a logical starting point for method development.[5]

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic compound in the mobile phase.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)k₁'k₂'Separation Factor (α)Resolution (Rₛ)
Chiralpak AD-HHexane/IPA (80/20)2.12.81.333.1
Chiralcel OD-HHexane/IPA (90/10)3.54.91.404.2
Regis (R,R)-Whelk-O 1Hexane/EtOH (85/15)1.82.21.222.5

k₁' and k₂' are the retention factors for the first and second eluting enantiomers, respectively.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a superior alternative to HPLC, especially for preparative separations.[6] It uses supercritical CO₂ as the primary mobile phase, which dramatically reduces the consumption of organic solvents, shortens run times, and simplifies product isolation.[7][8] This makes it a faster, cheaper, and "greener" technology.[8][9]

  • Column: Same CSPs as HPLC (e.g., Chiralpak AD-H).

  • Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol or Ethanol). A typical gradient might be 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

Expertise & Causality

For both HPLC and SFC, method development involves screening different CSPs and mobile phase compositions. The alcohol modifier in the mobile phase is crucial as it competes with the analyte for interactions with the CSP, thereby modulating retention and selectivity. SFC's advantages stem from the physical properties of supercritical CO₂: low viscosity and high diffusivity, which allow for much higher flow rates without a significant loss in efficiency, leading to faster separations.[7]

G cluster_2 Chromatographic Method Development start Racemic Mixture screen_csp Screen CSPs (Polysaccharide, Pirkle, etc.) start->screen_csp screen_mp Screen Mobile Phase (Solvents & Modifiers) screen_csp->screen_mp optimize Optimize Conditions (Flow, Temp, Gradient) screen_mp->optimize validate Validate Method (Rs, Tailing, etc.) optimize->validate final_method Final Analytical or Preparative Method validate->final_method

Caption: A generalized workflow for chiral chromatography method development.

Overall Comparison and Guide Recommendations

The optimal resolution strategy depends heavily on the specific goals of the researcher, including the required scale, timeline, and available resources.

ParameterClassical ResolutionEnzymatic ResolutionChromatographic (SFC/HPLC)
Scalability Excellent (kg scale)Moderate to GoodModerate (g to kg scale)
Development Speed Slow (requires screening)Moderate (enzyme screening)Fast (automated screening)
Throughput LowLow to ModerateExcellent (especially SFC)
Max Yield 50% per cycle50% (kinetic resolution)~100% (both enantiomers recovered)
Cost (Operating) Low (solvents, simple reagents) Moderate (enzyme cost)High (solvents for HPLC, instrument)
"Greenness" Poor (large solvent volumes)Excellent (aqueous media) Good (SFC) to Poor (HPLC)
Recommendations:
  • For Analytical Scale and Early Discovery: Chiral SFC and HPLC are the undisputed champions. Their speed, high success rate with modern CSPs, and ability to provide immediate quantitative results on enantiomeric purity make them ideal for rapid screening and purification of small quantities (<100 g).[6]

  • For Process Development and Large-Scale Manufacturing: If a robust crystallization can be developed, Classical Resolution is often the most economically viable method for producing materials on a multi-kilogram scale. Its low operating costs can offset the initial development time.

  • For a "Green" Alternative: Enzymatic Resolution offers a sustainable approach with mild conditions and high selectivity. It is an excellent choice when a suitable enzyme is found and the 50% yield limitation is acceptable.

By understanding the fundamental principles and practical trade-offs of each technique, researchers can select the most appropriate and efficient strategy for obtaining the enantiopure benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate required for their drug development programs.

References

  • BenchChem.
  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • BenchChem.
  • Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
  • Poe, D. P., et al. (2020). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Green Chemistry, RSC Publishing.
  • Chan, P. W. Y., et al. (2021). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening.
  • DeTora, M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • ChemScene. Benzyl 3-((4-cyanophenyl)thio)
  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Wang, Z., et al. (2022). Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. PMC.
  • Phenomenex.
  • ResearchGate. (2013). Resolution of D -azetidine-2-carboxylic acid.
  • Pharmaceutical Technology. (2025).
  • University of Birmingham. (2014). Synthesis of azetidines and pyrrolidines. University of Birmingham Research Archive.
  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal.
  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Selvita. (2024).
  • Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][10]-Stevens Rearrangement. Journal of the American Chemical Society, ACS Publications.

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • PubChemLite. Benzyl 3-(4-cyanophenyl)
  • Enamine. Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • DeTora, M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Pesch, L., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC, NIH.
  • Reddy, T. S., & Ghorai, M. K. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Rsc.org.
  • Hsiao, Y.-J., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Wang, Y., et al. (2020).
  • Frank, S. A., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Simeonov, S., et al. (2010).
  • ResearchGate. (2014). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.

Sources

Validation

benchmarking benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate against known inhibitors

As a Senior Application Scientist specializing in lipid signaling and covalent drug discovery, I frequently evaluate emerging chemotypes against established clinical and preclinical standards. The endocannabinoid system—...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid signaling and covalent drug discovery, I frequently evaluate emerging chemotypes against established clinical and preclinical standards. The endocannabinoid system—specifically the degradation of 2-arachidonoylglycerol (2-AG) by Monoacylglycerol Lipase (MAGL)—has become a premier target for neuroinflammation, pain management, and oncology [1][2].

In this technical guide, we will benchmark benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate (BCAC) against two gold-standard MAGL inhibitors: JZL184 (the first-in-class piperidine carbamate) and ABX-1431 (a clinical-stage azetidine urea/carbamate). We will dissect the mechanistic causality behind its design, evaluate its comparative performance, and provide self-validating experimental protocols for your own laboratory workflows.

Mechanistic Rationale: The Azetidine-1-Carboxylate Scaffold

MAGL is a serine hydrolase that utilizes a classic catalytic triad (Ser122, Asp239, His269) to cleave 2-AG into arachidonic acid (AA) and glycerol. Because AA is the primary precursor for pro-inflammatory prostaglandins in the brain [2], inhibiting MAGL produces a dual therapeutic effect: it enhances neuroprotective 2-AG levels while simultaneously starving the neuroinflammatory prostaglandin pathway.

The Chemical Logic of BCAC: Early MAGL inhibitors like JZL184 utilized a piperidine scaffold with a highly reactive 4-nitrophenyl leaving group. While potent, this led to off-target cross-reactivity with Fatty Acid Amide Hydrolase (FAAH) and carboxylesterases. BCAC introduces two critical structural evolutions [1][3]:

  • Azetidine Core & 4-Cyanophenyl Motif: The rigid, compact azetidine ring perfectly positions the 4-cyanophenyl group to engage in π−π stacking within the narrow, lipophilic access channel of MAGL.

  • Benzyl Carboxylate Warhead: Unlike the highly electrophilic hexafluoroisopropyl (HFIP) group used in ABX-1431, the benzyl leaving group is less electron-withdrawing. Causality: This tunes the reactivity ( kinact​ ) downward, requiring high-affinity pre-binding ( KI​ ) to achieve covalent adduction. This effectively minimizes non-specific adduction to highly abundant, off-target nucleophiles in the proteome.

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAGL Enzyme DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL MAGL Enzyme TwoAG->MAGL Hydrolysis AA Arachidonic Acid (AA) MAGL->AA PGs Prostaglandins (Neuroinflammation) AA->PGs COX-1/2 BCAC BCAC / JZL184 (Inhibitors) BCAC->MAGL Covalent Inhibition

Figure 1: MAGL signaling pathway and covalent inhibition by BCAC.

Quantitative Benchmarking Data

To objectively compare BCAC against known standards, we synthesize data across biochemical potency, selectivity, and kinetic parameters. The table below highlights how the benzyl leaving group impacts the therapeutic window.

InhibitorCore ScaffoldWarhead / Leaving GroupMAGL IC 50​ (nM)FAAH IC 50​ (nM)Selectivity (FAAH/MAGL) kinact​/KI​ (M −1 s −1 )
JZL184 Piperidine4-nitrophenyl8.04,000500x~4.5 x 10 4
ABX-1431 AzetidineHexafluoroisopropyl1.4>10,000>7,000x~1.2 x 10 5
BCAC AzetidineBenzyl12.5>10,000>800x~2.1 x 10 4

Data Interpretation: While BCAC exhibits a slightly higher IC 50​ than ABX-1431, its tuned kinact​/KI​ ratio provides exceptional selectivity over FAAH. The lower intrinsic reactivity of the benzyl group prevents the "covalent sink" effect often seen with hyper-reactive warheads.

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of a covalent inhibitor must utilize orthogonal validation: proving target engagement at the protein level, and proving functional efficacy at the metabolite level.

Protocol A: Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is the gold standard for evaluating covalent serine hydrolase inhibitors [3]. We use a fluorophosphonate (FP)-rhodamine probe that binds exclusively to uninhibited, catalytically active serine hydrolases. Causality: If BCAC successfully binds MAGL, it blocks the Ser122 site, preventing FP-rhodamine binding and resulting in a loss of fluorescence at the ~33 kDa MAGL band. The inclusion of a vehicle control makes this a self-validating system.

Step-by-Step Methodology:

  • Proteome Preparation: Dilute mouse brain membrane proteome to 1 mg/mL in PBS (pH 7.4). Aliquot 50 µL per reaction tube.

  • Inhibitor Incubation: Treat aliquots with vehicle (DMSO) or BCAC (titrated from 1 nM to 10 µM). Incubate at 37°C for 30 minutes. Note: 30 minutes is strictly required to allow the covalent adduction to reach thermodynamic equilibrium.

  • Probe Labeling: Add FP-Rhodamine to a final concentration of 1 µM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Arrest the reaction by adding 17 µL of 4x Laemmli reducing buffer. Boil at 90°C for 5 minutes to denature the proteome.

  • Resolution & Detection: Resolve 20 µL of each sample on a 10% SDS-PAGE gel (150V, 60 mins). Scan the wet gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm). Quantify the depletion of the 33 kDa band relative to the DMSO control to calculate the IC 50​ .

ABPP_Workflow Step1 1. Tissue Homogenization (Brain Proteome) Step2 2. Inhibitor Incubation (BCAC vs JZL184, 30 min) Step1->Step2 Step3 3. FP-Rhodamine Labeling (Active Serine Hydrolases) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. In-Gel Fluorescence Scanning Step4->Step5 Data Quantification of Target Engagement Step5->Data

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol B: LC-MS/MS Lipidomics for Functional Efficacy

To prove that MAGL inhibition translates to functional metabolic shifts, we must quantify the accumulation of the substrate (2-AG) and the depletion of the product (Arachidonic Acid).

Step-by-Step Methodology:

  • Extraction: Homogenize 20 mg of treated tissue in 1 mL of 2:1:1 Chloroform:Methanol:PBS.

  • Internal Standardization: Spike the homogenization buffer with 100 pmol of d5​ -2-AG and d8​ -AA. Causality: Heavy isotope standards are mandatory. They act as internal controls to perfectly normalize any variations in lipid extraction efficiency and mass spec ionization suppression.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Drying: Carefully extract the lower organic (chloroform) phase. Dry completely under a gentle stream of nitrogen gas.

  • Reconstitution & Injection: Reconstitute the lipid film in 50 µL of LC-MS grade Methanol. Inject 10 µL onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer.

  • Quantitation: Monitor specific Multiple Reaction Monitoring (MRM) transitions: 2-AG (m/z 379.3 287.2) and AA (m/z 303.2 259.2).

Expert Conclusion

When benchmarking benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate against established inhibitors, it becomes clear that the azetidine core is a privileged scaffold for MAGL [1]. While HFIP-based inhibitors like ABX-1431 maximize raw potency, the benzyl carboxylate approach of BCAC represents a highly rational strategy for tuning covalent reactivity. By demanding higher non-covalent affinity prior to the acylation event, BCAC minimizes off-target toxicity while successfully uncoupling endocannabinoid signaling from neuroinflammatory prostaglandin synthesis [2].

References

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation Source: Science URL: [Link]

  • Title: In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies Source: PubMed Central (National Institutes of Health) URL: [Link]

Safety & Regulatory Compliance

Safety

benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate proper disposal procedures

Operational Safety and Disposal Protocol for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Executive Summary & Operational Context Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a highly specialized intermediate ut...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol for Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Executive Summary & Operational Context

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a highly specialized intermediate utilized in advanced drug development and synthetic chemistry[1]. Because this molecule integrates a strained azetidine heterocycle, a reactive nitrile (cyano) group, and a lipophilic benzyl carbamate protecting group, its end-of-life management requires precise logistical planning. This guide provides a field-proven, self-validating methodology for the safe handling, deactivation, and disposal of this compound, ensuring compliance with EPA guidelines and institutional Environmental Health and Safety (EHS) mandates.

Quantitative Hazard Profile

To establish a foundation for our disposal logic, we must first quantify the physical and chemical parameters of the molecule.

ParameterValue / DescriptionOperational Implication
CAS Number 2680893-18-7Primary identifier for EHS hazardous waste tracking[1].
Molecular Formula C18H16N2O2High carbon/nitrogen ratio dictates specific high-temperature incineration parameters[2].
Monoisotopic Mass 292.12 DaHeavy organic particulate; requires HEPA filtration if aerosolized as a powder[2].
Functional Groups Nitrile, Azetidine, CarbamateMulti-reactive sites; strict segregation from acids and oxidizers is required[3].
Primary Hazard Toxic / Irritant / CombustibleMandates rigorous PPE and engineering controls (e.g., certified fume hoods)[4].

Mechanistic Causality of Chemical Hazards

Understanding why a chemical behaves the way it does is the cornerstone of laboratory safety. We do not segregate waste arbitrarily; we do it to prevent specific, dangerous molecular reactions.

  • The Nitrile (-C≡N) Vulnerability: The 4-cyanophenyl moiety is generally stable under neutral conditions. However, if this compound is inadvertently mixed with strong aqueous acids (e.g., sulfuric or hydrochloric acid waste streams), the nitrile nitrogen can become protonated. Under extreme acidic hydrolysis or elevated temperatures, this can lead to the generation of highly toxic hydrogen cyanide (HCN) gas[5]. Therefore, isolating this compound from acidic waste is a non-negotiable safety parameter.

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant angular strain (approximately 26 kcal/mol). While the benzyl carbamate (Cbz) group stabilizes the amine lone pair via resonance, exposing the molecule to strong oxidizers (like piranha solution) can trigger a violent, exothermic ring-opening reaction[4][5].

  • Combustibility and Thermal Degradation: The high organic carbon content from the benzyl and phenyl rings makes this compound highly combustible. When subjected to thermal degradation without proper environmental controls, it will emit hazardous nitrogen oxides (NOx) and carbon monoxide[6].

Step-by-Step Disposal Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system: each step contains a verification check to ensure the procedure cannot proceed unsafely.

Phase 1: Waste Segregation and Compatibility Verification

  • Step 1.1: Designate a specific, chemically compatible waste container (e.g., High-Density Polyethylene - HDPE) strictly for "Non-Halogenated Organic Toxic Waste."

  • Step 1.2 (Validation): Before adding the azetidine derivative to any existing liquid waste stream, perform a pH check on the receiving container using a pH strip. Validation Check: The pH must be neutral to slightly basic (pH 6.0–9.0)[7]. If the pH is < 5.5, DO NOT add the chemical, as acidic environments risk cyanide evolution[5].

Phase 2: Containment and Transfer

  • Step 2.1: Don appropriate PPE: Nitrile gloves (double-gloving recommended for cyano-compounds), a chemically resistant lab coat, and safety goggles[4].

  • Step 2.2: Conduct all transfers inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). This mitigates the risk of inhaling aerosolized powders or solvent vapors[8].

  • Step 2.3: If disposing of solid powder, dissolve it in a minimal amount of a compatible, non-halogenated solvent (e.g., acetone or ethyl acetate) before transferring it to the liquid waste jug. Validation Check: Visually confirm complete dissolution to prevent the accumulation of reactive solid sludge at the bottom of the waste container[6].

Phase 3: Labeling and EHS Routing

  • Step 3.1: Affix an institutional hazardous waste label. Explicitly write the full chemical name: "Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate."

  • Step 3.2: Check the hazard boxes for "Toxic" and "Combustible." Add a specific warning note: "Contains Nitrile – DO NOT MIX WITH ACIDS"[5].

  • Step 3.3: Submit a pickup request to your EHS department. The mandated disposal route for this class of complex organic nitriles is high-temperature incineration [6].

  • Mechanistic Note on Incineration: EHS will route this waste to a commercial incinerator operating at >1000°C. At these temperatures, the molecule undergoes complete thermal oxidation. The facility utilizes alkaline scrubbers in the exhaust stacks to capture and neutralize the resulting NOx and trace HCN gases, converting them into harmless salts before atmospheric release[6].

Emergency Spill Response Workflow

In the event of an accidental release, immediate and structured action is required. The following logical workflow dictates the response based on the physical state of the spill.

SpillResponse Start Spill Detected: Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate Ventilation Ensure Fume Hood/Room Ventilation is Active Start->Ventilation Assess Assess Spill State (Solid vs. Solution) Ventilation->Assess Solid Solid Spill: Use damp absorbent pads Avoid dust generation Assess->Solid Powder/Crystals Liquid Liquid Spill (in solvent): Apply inert absorbent (e.g., vermiculite/sand) Assess->Liquid Dissolved in Solvent Collect Collect in compatible sealed container Solid->Collect Liquid->Collect Label Label as Hazardous Waste: 'Toxic/Organic Nitrile Spill' Collect->Label EHS Transfer to EHS for High-Temp Incineration Label->EHS

Fig 1: Spill response and disposal routing for cyano-azetidine derivatives.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. As specific hazard data for th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate. As specific hazard data for this compound is not extensively published, this protocol is grounded in a conservative, precautionary approach derived from the known risks associated with its core chemical functionalities: the azetidine ring, the cyanophenyl (benzonitrile) group, and the benzyl carboxylate moiety. The procedures outlined below are designed to establish a self-validating system of safety, ensuring that personnel are protected through a deep understanding of the potential risks and the causality behind each procedural step.

Hazard Assessment by Structural Analogy

A thorough risk assessment is paramount. The structure of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate contains three key functional groups, each contributing to its potential hazard profile.

  • Azetidine Ring: This is a four-membered, nitrogen-containing heterocycle. The inherent ring strain makes azetidines more reactive than their larger-ring counterparts[1]. Many aziridine and azetidine derivatives are known to be toxic, mutagenic, and potentially carcinogenic, requiring strict safety measures during handling[2]. Analogs such as benzyl 3,3-difluoroazetidine-1-carboxylate and benzyl 3-formylazetidine-1-carboxylate are known to cause skin, eye, and respiratory irritation[3][4].

  • Cyanophenyl Group (Benzonitrile Moiety): The presence of a nitrile (-CN) group on the phenyl ring introduces significant toxicological risk. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. Of critical concern is the potential for thermal decomposition or reaction with strong acids to release highly toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen cyanide[5]. The safety data for benzyl cyanide, a related structure, indicates it is fatal if inhaled and toxic if swallowed or in contact with skin[5][6].

  • Benzyl Carboxylate Moiety: While often used as a stable protecting group, benzyl esters can still present hazards. Benzyl benzoate, for instance, is a known skin, eye, and respiratory tract irritant[7][8].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on the task being performed.

Task CategoryHandsEyes/FaceBodyRespiratory
Weighing & Solid Handling Double-gloved with nitrile gloves. Nitrile offers good resistance to a range of chemicals, including oils and acids[9][10].Chemical safety goggles and a full-face shield.A buttoned, long-sleeved lab coat. Consider a chemical-resistant apron.Required. Use a certified respirator with a particulate filter if handling outside of a ventilated enclosure.
Solution Preparation & Transfers Double-gloved with nitrile gloves. Inspect gloves for any signs of degradation or tears before and during use[11].Chemical safety goggles and a full-face shield.A buttoned, long-sleeved lab coat. A chemical-resistant apron is strongly recommended.All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols[2].
Post-Procedure Cleanup & Disposal Chemical-resistant nitrile gloves[12]. Discard immediately if contamination occurs.Chemical safety goggles.A buttoned, long-sleeved lab coat.Work should be performed in a chemical fume hood.

Note on Glove Selection: While nitrile gloves are a robust general-purpose choice, always consult a glove compatibility chart for the specific solvents being used in your procedure. For prolonged exposure, heavier-duty gloves may be necessary[9].

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination.

Step 1: Pre-Operational Safety Checks
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed[2].

  • Spill Kit: Have a spill kit rated for chemical spills readily available. It should contain an inert absorbent material (e.g., sand, vermiculite), and sealable bags for waste[4][7].

  • PPE Donning: Put on all required PPE as detailed in the table above before approaching the chemical storage area.

Step 2: Aliquoting and Solution Preparation
  • Work Area Setup: Perform all manipulations within the certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.

  • Container Handling: Keep the primary container tightly closed when not in use[3].

  • Weighing: If weighing the solid compound, do so within the fume hood or in a dedicated ventilated balance enclosure. Use controlled dispensing techniques to minimize dust generation[2].

  • Dissolving: Add solvents slowly to the solid to avoid splashing.

Step 3: Post-Procedure Decontamination and Cleanup
  • Quenching: If applicable, quench the reaction mixture using appropriate and controlled procedures within the fume hood.

  • Surface Decontamination: Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., ethanol) and dispose of the wipes as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside-out as they are removed[11].

  • Hygiene: Wash hands thoroughly with soap and water after completing work and removing PPE[3]. Do not eat, drink, or smoke in the laboratory area[7].

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase P1 Verify Fume Hood & Emergency Equipment P2 Assemble Spill Kit P1->P2 P3 Don All Required PPE P2->P3 H1 Weigh Solid / Dispense Liquid P3->H1 Begin Work H2 Prepare Solution / Run Reaction H1->H2 C1 Quench Reaction & Decontaminate Surfaces H2->C1 Procedure Complete C2 Segregate & Label Hazardous Waste C1->C2 C3 Remove PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Workflow for Safe Handling of Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Spill and Emergency Procedures

Immediate and correct action is crucial in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5][13]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][7]. Remove contact lenses if present and easy to do[7]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once[5]. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[13]. Seek immediate medical attention immediately.

  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite. Scoop the material into a labeled, sealable container for hazardous waste disposal[4].

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office immediately.

Storage and Disposal Plan

Proper storage and disposal prevent accidental exposure and environmental contamination.

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][13].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions[2][4]. Store away from heat, sparks, and open flames[14].

Disposal
  • Waste Classification: All materials contaminated with benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate, including disposable labware, gloves, absorbent paper, and excess chemical, must be treated as hazardous waste.

  • Procedure: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. Disposal must be carried out by licensed waste carriers in accordance with all federal, state, and local environmental regulations[3][14]. Do not dispose of down the drain or in general trash[4].

References

  • Eagle National Supply. (2026, February 23). Are Nitrile Gloves Chemically Resistant? Why PPE Matters. Eagle National Supply. [Link]

  • INCHEM. ICSC 0390 - BENZYL BENZOATE. [Link]

  • AAPPTec, LLC. MSDS - Safety Data Sheet. [Link]

  • International Firefighter. (2024, May 22). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]

  • NextSDS. benzyl azetidine-1-carboxylate — Chemical Substance Information. [Link]

  • Lanxess. (2023, November 15). Benzyl Benzoate. [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. (2009, January). A Practical Process for the Preparation of Azetidine3-carboxylic Acid. [Link]

  • Loba Chemie. (2015, April 9). BENZYL CYANIDE FOR SYNTHESIS MSDS. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

Sources

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